molecular formula C13H15NO3 B026502 1-Cbz-4-Piperidone CAS No. 19099-93-5

1-Cbz-4-Piperidone

Cat. No.: B026502
CAS No.: 19099-93-5
M. Wt: 233.26 g/mol
InChI Key: VZOVOHRDLOYBJX-UHFFFAOYSA-N
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Description

1-Cbz-4-Piperidone, also known as this compound, is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12-6-8-14(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOVOHRDLOYBJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349198
Record name 1-Cbz-4-Piperidone
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Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19099-93-5
Record name Benzyl 4-oxo-1-piperidinecarboxylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Cbz-4-Piperidone
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Record name 1-Piperidinecarboxylic acid, 4-oxo-, phenylmethyl ester
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Foundational & Exploratory

physicochemical properties of 1-Cbz-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 1-Cbz-4-piperidone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as Benzyl (B1604629) 4-oxo-1-piperidinecarboxylate, is a key synthetic intermediate widely utilized in medicinal chemistry and pharmaceutical development.[1] Its structural framework, featuring a piperidone ring protected with a carbobenzyloxy (Cbz) group, makes it a versatile building block for the synthesis of a wide array of complex molecules and bioactive compounds, particularly piperidine (B6355638) derivatives.[1] These derivatives have shown potential in various therapeutic areas, including the development of analgesics.[1][2] Understanding the is fundamental for optimizing reaction conditions, developing purification strategies, and designing novel molecular entities. This guide provides a comprehensive overview of its core physicochemical characteristics, detailed experimental protocols for their determination, and a visual representation of its synthesis workflow.

Physicochemical Properties

The following table summarizes the key . These parameters are crucial for predicting its behavior in various chemical and biological systems.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₅NO₃[1][2]
Molecular Weight 233.26 g/mol [1][2]
Appearance White to pale yellow solid or colorless oil[1][2][3]
Melting Point 38-41 °C[1][2][4]
Boiling Point 114-140 °C at 0.25 mmHg[1][2][5]
Density 1.172 g/mL at 25 °C[1][2][5]
Refractive Index (n20/D) 1.542[1][2][4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol;[1][2][4] Insoluble in water.[6]
pKa (Predicted) -1.63 ± 0.20[2][4][5]
logP (Predicted) 1.926[4]
Flash Point >110 °C[2][5]

Experimental Protocols

The determination of the physicochemical properties listed above is achieved through standardized experimental methodologies. Below are detailed protocols for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, and a finely powdered sample of this compound.[7]

  • Procedure:

    • A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 1-2 mm.[7]

    • The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[5]

    • The assembly is placed in the heating block of the melting point apparatus or an oil bath (Thiele tube).

    • The sample is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

    • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[7]

Boiling Point Determination (Distillation Method)

For compounds that are liquid at or near room temperature, the boiling point is a key physical constant. Since this compound is a solid with a low melting point, its boiling point is determined under reduced pressure to prevent decomposition.

  • Apparatus: A small-scale distillation apparatus including a round-bottom flask, distillation head with a thermometer, condenser, receiving flask, vacuum source, and a heating mantle.[8]

  • Procedure:

    • A small volume (e.g., 5-10 mL) of the compound is placed in the round-bottom flask along with boiling chips.[2]

    • The distillation apparatus is assembled, ensuring all joints are properly sealed for vacuum application.

    • The thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head.[8]

    • A vacuum is applied, and the pressure is allowed to stabilize at the desired level (e.g., 0.25 mmHg).

    • The flask is gently heated. The temperature is recorded when it stabilizes during the distillation of the liquid. This stable temperature is the boiling point at the recorded pressure.[8]

Solubility Determination

Solubility tests provide qualitative information about the polarity and the presence of acidic or basic functional groups within a molecule.

  • Apparatus: Small test tubes, spatula, and a vortex mixer (optional).

  • Solvents: Water, Dichloromethane, Ethyl Acetate, Methanol, 5% aq. HCl, 5% aq. NaOH.

  • Procedure:

    • Approximately 0.1 g of solid this compound is placed into a small test tube.[1]

    • 3 mL of the chosen solvent is added in portions.[1]

    • The test tube is shaken vigorously after each addition to facilitate dissolution.[1]

    • The compound is classified as "soluble" if it dissolves completely, "partially soluble" if some but not all dissolves, and "insoluble" if no significant dissolution is observed.[9] For this compound, its solubility in various organic solvents and insolubility in water helps confirm its moderately polar nature.

Synthetic Workflow Visualization

This compound is a valuable intermediate because the Cbz group effectively protects the piperidine nitrogen, allowing for selective reactions at the ketone functionality. The most common synthesis involves the N-acylation of a 4-piperidone (B1582916) precursor with benzyl chloroformate.[6]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagent Acylating Agent cluster_solvent Solvent Piperidone 4-Piperidone Hydrochloride Reaction N-Acylation Reaction (0°C to Room Temp) Piperidone->Reaction Base Base (e.g., Triethylamine, Na2CO3) Base->Reaction CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Reaction Solvent Dichloromethane or THF/Water Solvent->Reaction Product This compound Reaction->Product

Caption: Synthetic workflow for this compound via N-acylation.

References

An In-depth Technical Guide to 1-Cbz-4-Piperidone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Cbz-4-Piperidone (N-Benzyloxycarbonyl-4-piperidone), a key intermediate in synthetic organic chemistry and pharmaceutical development. This document details its physicochemical properties, provides established experimental protocols for its synthesis and analysis, and illustrates its synthetic utility.

Core Physicochemical Data

This compound, a derivative of 4-piperidone (B1582916), is distinguished by the presence of a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom. This feature makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics.[1][2] Its fundamental properties are summarized below.

PropertyValue
Molecular Formula C₁₃H₁₅NO₃[3]
Molecular Weight 233.26 g/mol [3]
CAS Number 19099-93-5[3]
Appearance Colorless oil or white to pale yellow solid[3][4]
Melting Point 38-41 °C[4]
Boiling Point 114-140 °C at 0.25 mmHg[4]
Density 1.172 g/mL at 25 °C[4]
Solubility Soluble in chloroform, dichloromethane (B109758), ethyl acetate (B1210297), and methanol[4]

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is typically achieved through the N-protection of 4-piperidone or its hydrochloride salt with benzyl (B1604629) chloroformate. Several effective protocols have been established, with variations in bases, solvents, and reaction conditions.

Protocol 1: Synthesis from 4-Piperidone Monohydrate Hydrochloride using Diisopropylethylamine

This method utilizes an organic base in a non-aqueous solvent, which can be advantageous for reactions sensitive to water.

Materials:

  • 4-Piperidone monohydrate hydrochloride

  • Diisopropylethylamine (DIPEA)

  • Benzyl chloroformate (Cbz-Cl)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • A solution of 4-piperidone monohydrate hydrochloride (1.0 g, 6.5 mmol) in dry dichloromethane (40 mL) is cooled to 0 °C with stirring.[5]

  • Diisopropylethylamine (3.40 mL, 19.5 mmol) is added, and the mixture is stirred for five minutes.[5]

  • Benzyl chloroformate (1.54 mL, 10.7 mmol) is added dropwise over 20 minutes.[5]

  • The reaction mixture is allowed to warm to room temperature and stirred for two hours.[5]

  • The mixture is then partitioned between dichloromethane (25 mL) and water (15 mL).[5]

  • The layers are separated, and the aqueous phase is extracted with dichloromethane (2 x 25 mL).[5]

  • The combined organic phases are washed with brine (1 x 15 mL), dried over sodium sulfate, and the solvent is evaporated to yield a residue.[5]

  • The crude product is purified by column chromatography using a gradient of 20% to 40% ethyl acetate in hexanes as the eluent.[5]

  • Evaporation of the collected fractions yields this compound as a clear oil (1.20 g, 85% yield).[5]

Protocol 2: Synthesis from 4,4-Piperidinediol Hydrochloride using Sodium Carbonate

This protocol employs an inorganic base in a mixed aqueous-organic solvent system, which can simplify product isolation.

Materials:

  • 4,4-Piperidinediol hydrochloride

  • Sodium carbonate (Na₂CO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4,4-piperidinediol hydrochloride (10 g, 65 mmol) in a 1:1 mixture of THF and water (160 mL), sodium carbonate (9.6 g, 91 mmol) and benzyl chloroformate (11 mL, 78 mmol) are added.[1][4]

  • The mixture is stirred at room temperature for 9 hours.[1]

  • The reaction mixture is then diluted with ethyl acetate and a 5% (w/v) aqueous solution of sodium carbonate.[4]

  • The aqueous layer is separated and extracted with ethyl acetate.[4]

  • The combined organic layers are dried over magnesium sulfate and concentrated under reduced pressure.[4]

  • The residue is purified by flash column chromatography (ethyl acetate/hexane = 1/3 to 1/2) to afford N-Cbz-4-piperidone as a colorless oil (15 g, 100% yield).[4]

Analytical Characterization

The structural confirmation of this compound is typically performed using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (CDCl₃): The proton NMR spectrum characteristically shows signals for the aromatic protons of the benzyl group (around δ 7.35, multiplet, 5H), the benzylic protons (around δ 5.16, singlet, 2H), and two triplets for the piperidine (B6355638) ring protons (around δ 3.78 and δ 2.43, 4H each).[4][5]

    • ¹³C NMR (CDCl₃): The carbon NMR spectrum will display signals for the carbonyl carbon (around δ 207.1), the carbamate (B1207046) carbonyl (around δ 155.1), the aromatic carbons, the benzylic carbon, and the piperidine ring carbons.[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. For C₁₃H₁₅NO₃, the calculated exact mass is 233.1052. Experimental values are expected to be in close agreement.[5]

Synthetic Utility and Reaction Pathways

This compound serves as a versatile intermediate in the synthesis of various piperidine-containing compounds, which are prevalent scaffolds in many biologically active molecules.[3] The Cbz group effectively protects the piperidine nitrogen, allowing for selective reactions at the C4-carbonyl position. This protecting group can be readily removed under standard hydrogenolysis conditions.

Key reactions involving this compound include:

  • Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds to form α,β-unsaturated systems.[6]

  • Hetero-Diels-Alder Reactions: Acting as a dienophile to construct complex heterocyclic frameworks.[6]

  • Aldol Condensation: Stereoselective reactions to introduce new chiral centers.[5]

  • Synthesis of N-(4-piperidinyl)oxindoles: A multi-step transformation to generate scaffolds of medicinal interest.[6]

The general synthetic workflow for the preparation of this compound is depicted below.

Synthesis_Workflow Start 4-Piperidone Monohydrate HCl Reaction N-Protection Reaction Start->Reaction Base Base (e.g., DIPEA or Na2CO3) Base->Reaction Solvent Solvent (e.g., DCM or THF/H2O) Solvent->Reaction CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Product Purification Column Chromatography Workup->Purification Product This compound Purification->Product Pure Product

Caption: Synthetic workflow for this compound.

This guide provides essential information for researchers working with this compound, from its fundamental properties to detailed synthetic procedures and its role in the development of new chemical entities. The provided protocols offer reliable methods for its preparation, and the outlined analytical data will aid in its characterization.

References

Spectral Analysis of 1-Cbz-4-Piperidone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 1-Cbz-4-Piperidone (Benzyl 4-oxopiperidine-1-carboxylate), a key intermediate in pharmaceutical synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The structural integrity and purity of this compound are confirmed through a combination of spectroscopic techniques. The following sections summarize the key data obtained from ¹H NMR, ¹³C NMR, MS, and IR analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. All spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopic Data

The proton NMR spectrum reveals the chemical environment of each proton in the molecule.

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aromatic (C₆H₅)7.29 - 7.45Multiplet-5H
Benzylic (CH₂)5.18Singlet-2H
Piperidone (CH₂N)3.80Triplet5.94H
Piperidone (CH₂CO)2.46Broad Singlet-4H

Table 1: ¹H NMR data for this compound.[1]

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Assignment Chemical Shift (δ, ppm)
Ketone (C=O)207.1
Carbamate (NCOO)155.1
Aromatic (ipso-C)136.3
Aromatic (CH)128.6, 128.2, 128.0
Benzylic (OCH₂)67.6
Piperidone (CH₂N)43.1
Piperidone (CH₂CO)41.0

Table 2: ¹³C NMR data for this compound.[1]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of this compound.

Technique Ion m/z (Calculated) m/z (Found)
MS[M]⁺233.26233
HRMS[M]⁺233.1052233.1055
HRMS[M+H]⁺-234.1130

Table 3: Mass spectrometry data for this compound.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the key functional groups present in the molecule based on their vibrational frequencies.

Vibrational Mode Frequency (cm⁻¹)
C-H Stretch (sp³)2964
C=O Stretch (Ketone & Carbamate)1698
C-N Stretch1429
C-O Stretch1229

Table 4: Key IR absorption peaks for this compound (neat).[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above.

NMR Spectroscopy Protocol
  • Sample Preparation : Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The dissolution is performed in a clean, dry vial.

  • Filtration : To remove any particulate matter that could affect the magnetic field homogeneity, the solution is filtered through a small plug of glass wool packed into a Pasteur pipette directly into a 5 mm NMR tube.

  • Data Acquisition : The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium (B1214612) signal of the solvent, and the field is shimmed to maximize homogeneity. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to obtain a spectrum with singlet peaks for each unique carbon atom.

Mass Spectrometry Protocol
  • Sample Introduction : A dilute solution of this compound is prepared in a volatile organic solvent such as methanol (B129727) or acetonitrile.

  • Ionization : For High-Resolution Mass Spectrometry (HRMS), a soft ionization technique like Electrospray Ionization (ESI) is commonly used. The sample solution is introduced into the mass spectrometer, where it is nebulized and ionized to form protonated molecules ([M+H]⁺) or molecular ions ([M]⁺).

  • Mass Analysis : The generated ions are guided into the mass analyzer (e.g., a time-of-flight or Orbitrap analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum. The high-resolution instrument provides a highly accurate mass measurement, which is used to confirm the elemental composition.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation (Thin Solid Film) : Since this compound is a low-melting solid or oil, it can be analyzed as a thin film.[1][2] A small drop of the neat compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Data Acquisition : The salt plates are mounted in the sample holder of an FT-IR spectrometer. The instrument is purged with dry air or nitrogen to minimize atmospheric interference (e.g., from CO₂ and water vapor). An infrared beam is passed through the sample, and the detector measures the amount of light absorbed at each frequency. A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Compound This compound (Solid/Oil) Dissolution Dissolve in CDCl3 for NMR Compound->Dissolution Dilution Dilute in MeOH/ACN for MS Compound->Dilution Neat Prepare Neat Thin Film for IR Compound->Neat NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR MS Mass Spectrometer (HRMS) Dilution->MS IR FT-IR Spectrometer Neat->IR NMR_Data NMR Spectra (Chemical Shift, Coupling) NMR->NMR_Data MS_Data Mass Spectrum (m/z, Molecular Formula) MS->MS_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data Conclusion Structure Confirmation & Purity Assessment NMR_Data->Conclusion MS_Data->Conclusion IR_Data->Conclusion

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Solubility Profile of 1-Cbz-4-Piperidone in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Cbz-4-Piperidone, a key intermediate in the synthesis of various pharmaceutical agents. Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development. This document presents available solubility data, details experimental protocols for solubility determination, and illustrates the factors influencing its solubility.

Introduction to this compound and its Solubility

This compound, also known as 1-Carbobenzyloxy-4-piperidone, is a derivative of piperidine (B6355638) containing a ketone functional group and a carbobenzyloxy (Cbz) protecting group on the nitrogen atom.[1] Its chemical structure dictates its physical and chemical properties, including its solubility. The presence of the Cbz group allows for selective chemical transformations, making it a valuable building block in organic synthesis.[2] The solubility of a compound like this compound is a critical parameter in drug discovery and development, influencing its bioavailability, formulation, and overall efficacy.[3]

Factors Influencing the Solubility of this compound

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4][5][6] Several structural and environmental factors influence the solubility of this compound:

  • Molecular Structure: The this compound molecule possesses both polar (the ketone and carbamate (B1207046) groups) and non-polar (the benzyl (B1604629) group and parts of the piperidine ring) regions. The large, non-polar benzyl group contributes to its hydrophobic nature, favoring solubility in non-polar organic solvents.[7]

  • Polarity and Functional Groups: The presence of the ketone and carbamate functional groups, which can act as hydrogen bond acceptors, allows for some interaction with polar solvents.[5] However, the overall polarity is balanced by the non-polar benzyl and piperidine rings.

  • Intermolecular Forces: The solubility depends on the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the solute-solvent interactions must be strong enough to overcome the solute-solute and solvent-solvent interactions.[5][8]

  • Temperature: For most solid solutes in liquid solvents, solubility tends to increase with temperature.[9] This is because the higher kinetic energy of the solvent molecules can more effectively break down the solute's crystal lattice.

The interplay of these factors determines the extent to which this compound will dissolve in a particular organic solvent.

cluster_Solute This compound Properties cluster_Solvent Solvent Properties cluster_System System Conditions Solute This compound Solubility Solubility Solute->Solubility Structure Molecular Structure Polarity Polarity & Functional Groups (Ketone, Carbamate, Benzyl Ring) Structure->Polarity IntermolecularForces Solute-Solute Intermolecular Forces Polarity->IntermolecularForces IntermolecularForces->Solubility Solute-Solvent Interactions Solvent Organic Solvent Solvent->Solubility SolventPolarity Solvent Polarity SolventForces Solvent-Solvent Intermolecular Forces SolventPolarity->SolventForces SolventForces->Solubility Solute-Solvent Interactions Temperature Temperature Temperature->Solubility

Factors affecting the solubility of this compound.

Solubility Data of this compound

The following table summarizes the available qualitative and semi-quantitative solubility data for this compound in various organic solvents. It is important to note that quantitative data is limited in publicly available literature, and the provided information is based on descriptive classifications.

SolventChemical FormulaTypeSolubilityReference(s)
ChloroformCHCl₃Polar AproticSoluble / Sparingly Soluble (1-10 mg/ml)[10][11][12]
Dichloromethane (DCM)CH₂Cl₂Polar AproticSoluble[1][10][12]
Ethyl AcetateC₄H₈O₂Polar AproticSoluble[10][12]
MethanolCH₄OPolar ProticSoluble[10][12]
EthanolC₂H₆OPolar ProticSoluble[1]
AcetonitrileC₂H₃NPolar AproticSlightly Soluble (0.1-1 mg/ml)[11]
WaterH₂OPolar ProticLimited Solubility / Insoluble[1][7]

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a solid compound like this compound in an organic solvent. The choice of method often depends on the required accuracy, throughput, and the amount of substance available.

The shake-flask method is a traditional and widely recognized technique for determining equilibrium solubility.[13][14]

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. This can be done using a shaker or a magnetic stirrer.

  • Phase Separation: After equilibration, allow the undissolved solid to settle. The separation of the saturated solution from the excess solid is a critical step and can be achieved by centrifugation or filtration.

  • Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant.

  • Analysis: Determine the concentration of this compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or by gravimetric analysis after solvent evaporation.

  • Calculation: Express the solubility as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

Nephelometry is a high-throughput method for assessing kinetic solubility, which is particularly useful in early drug discovery.[3][15] This technique measures the light scattered by suspended particles in a solution.

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like dimethyl sulfoxide (B87167) (DMSO).

  • Serial Dilution: Dispense the stock solution into a multi-well plate.

  • Addition of Solvent: Add the organic solvent of interest to the wells containing the stock solution.

  • Precipitation and Measurement: The introduction of the less solubilizing organic solvent will cause the compound to precipitate if its solubility is exceeded. A nephelometer measures the light scattering caused by these precipitate particles over time.

  • Data Analysis: The kinetic solubility is determined by identifying the concentration at which precipitation occurs.

cluster_ShakeFlask Shake-Flask Method (Equilibrium Solubility) cluster_Nephelometry Nephelometry (Kinetic Solubility) A1 Add excess this compound to solvent A2 Agitate at constant temperature (24-48h) A1->A2 A3 Separate saturated solution (Centrifugation/Filtration) A2->A3 A4 Quantify solute concentration (e.g., HPLC) A3->A4 B1 Prepare concentrated stock solution (e.g., in DMSO) B2 Add test solvent to induce precipitation B1->B2 B3 Measure light scattering of precipitate B2->B3 B4 Determine concentration at which precipitation occurs B3->B4

Experimental workflows for solubility determination.

Conclusion

The solubility of this compound is a critical parameter for its application in research and development. It exhibits good solubility in several common polar aprotic and polar protic organic solvents such as dichloromethane, ethyl acetate, and methanol, while its solubility in water is limited. The choice of solvent for a particular application should be guided by the principles of "like dissolves like" and an understanding of the compound's structural features. For precise quantitative measurements, the shake-flask method is recommended for determining equilibrium solubility, while nephelometry offers a high-throughput alternative for assessing kinetic solubility. Further studies to quantify the solubility of this compound across a wider range of solvents and temperatures would be beneficial for its broader application in synthetic and pharmaceutical chemistry.

References

1-Cbz-4-Piperidone: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 1-Cbz-4-Piperidone (CAS No. 19099-93-5). The information is intended to equip laboratory personnel with the necessary knowledge to handle this compound responsibly, minimizing risks and ensuring a safe research environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand these hazards before handling the compound.[1][2]

GHS Classification Summary

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation[1]
Hazardous to the Aquatic Environment, Long-term HazardCategory 3H412: Harmful to aquatic life with long lasting effects[1]

Signal Word: Warning[1]

Pictograms:

  • GHS07 (Exclamation Mark)

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and storage.

PropertyValueSource
Molecular Formula C₁₃H₁₅NO₃[3]
Molecular Weight 233.26 g/mol [1][3]
Appearance White to pale yellow solid or colorless oil[3][4]
Melting Point 38-41 °C[3]
Boiling Point 114-140 °C at 0.25 mmHg[3][4]
Density 1.172 g/mL at 25 °C[3][4]
Flash Point >110 °C (>230 °F)[2]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, and methanol.[3]

Handling and Storage Precautions

Adherence to strict safety protocols is mandatory when working with this compound.[3]

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If working outside a fume hood or with fine powders, use a NIOSH-approved respirator.

General Handling:

  • Avoid contact with skin and eyes.

  • Do not breathe dust or vapors.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a cool, dry, and well-ventilated place.[3]

  • Keep the container tightly closed.

  • Protect from light.[3]

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures:

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.

  • Hazardous Combustion Products: May produce oxides of carbon and nitrogen upon combustion.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

Experimental Protocols for Hazard Assessment

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This guideline details the procedure for assessing the potential of a substance to cause skin irritation or corrosion.[5][6]

Methodology Summary:

  • Test Animal: The albino rabbit is the preferred species.

  • Application: A single dose of the test substance (0.5 g for solids or 0.5 mL for liquids) is applied to a small area of shaved skin (approximately 6 cm²).[5] An untreated area of skin serves as a control.[5]

  • Exposure: The substance is held in contact with the skin for a specified period, typically 4 hours.[5]

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after removal of the test substance.[7]

  • Scoring: The severity of the skin reactions is scored, and the substance is classified based on the reversibility and severity of the observed effects.

OECD Guideline 405: Acute Eye Irritation/Corrosion

This guideline outlines the procedure for determining the potential of a substance to cause eye irritation or damage.[7]

Methodology Summary:

  • Test Animal: The albino rabbit is the recommended species.

  • Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.[7]

  • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[7]

  • Scoring: Lesions are scored to quantify the degree of irritation. The reversibility of the ocular effects is also assessed to determine the final classification.

Visualized Workflows

The following diagrams illustrate key logical and experimental workflows related to the safe handling of this compound.

G Logical Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response Hazard Assessment Hazard Assessment Review SDS Review SDS Hazard Assessment->Review SDS PPE Selection PPE Selection Review SDS->PPE Selection Chemical Handling Chemical Handling PPE Selection->Chemical Handling Engineering Controls Engineering Controls Engineering Controls->Chemical Handling Decontamination Decontamination Chemical Handling->Decontamination Spill Spill Chemical Handling->Spill Exposure Exposure Chemical Handling->Exposure Fire Fire Chemical Handling->Fire Waste Disposal Waste Disposal Decontamination->Waste Disposal Proper Storage Proper Storage Waste Disposal->Proper Storage Spill Response Spill Response Spill->Spill Response First Aid First Aid Exposure->First Aid Fire Response Fire Response Fire->Fire Response

Caption: Logical workflow for the safe handling of this compound.

G Experimental Workflow for OECD 404 Acute Dermal Irritation Test Animal Selection\n(Albino Rabbit) Animal Selection (Albino Rabbit) Skin Preparation\n(Shaving) Skin Preparation (Shaving) Animal Selection\n(Albino Rabbit)->Skin Preparation\n(Shaving) Substance Application\n(0.5g/0.5mL) Substance Application (0.5g/0.5mL) Skin Preparation\n(Shaving)->Substance Application\n(0.5g/0.5mL) Exposure Period\n(4 hours) Exposure Period (4 hours) Substance Application\n(0.5g/0.5mL)->Exposure Period\n(4 hours) Substance Removal Substance Removal Exposure Period\n(4 hours)->Substance Removal Observation_1h Observation_1h Substance Removal->Observation_1h 1h Observation_24h Observation_24h Observation_1h->Observation_24h 24h Observation_48h Observation_48h Observation_24h->Observation_48h 48h Observation_72h Observation_72h Observation_48h->Observation_72h 72h Final Scoring & Classification Final Scoring & Classification Observation_72h->Final Scoring & Classification

Caption: Experimental workflow for OECD 404 Acute Dermal Irritation Test.

References

The Strategic Role of the Cbz Protecting Group in the Synthesis of 4-Piperidone Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-piperidone (B1582916) scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The synthesis of complex piperidine (B6355638) derivatives frequently necessitates the strategic use of protecting groups to achieve regioselectivity and prevent unwanted side reactions. Among these, the Carboxybenzyl (Cbz) group stands out for its robustness and versatility in protecting the nitrogen atom of the piperidone ring. This technical guide provides a comprehensive overview of the function of the Cbz protecting group in 1-Cbz-4-piperidone, a key intermediate in organic synthesis. This document includes a detailed analysis of its role, quantitative data on its introduction and removal, step-by-step experimental protocols, and visualizations of the associated chemical pathways and workflows.

Core Function of the Cbz Protecting Group in this compound

The primary and most critical function of the Carboxybenzyl (Cbz) group in this compound is the protection of the secondary amine functionality of the piperidine ring.[1] This protection is paramount for several reasons:

  • Modulation of Reactivity: The nitrogen atom in an unprotected piperidine is both nucleophilic and basic. The Cbz group, being electron-withdrawing, significantly attenuates these properties. This prevents the nitrogen from participating in undesired side reactions, such as acting as a base or a nucleophile when electrophilic reagents are intended to react at other positions of the molecule.

  • Enabling Selective Transformations: With the nitrogen atom effectively shielded, chemical transformations can be selectively directed to other parts of the molecule, most notably the ketone functionality at the 4-position.[1] This controlled reactivity is crucial for the synthesis of complex, highly functionalized piperidine derivatives. The ketone group can undergo a variety of reactions, including reductions to alcohols and nucleophilic additions.[1]

  • Stability and Orthogonality: The Cbz group is stable under a range of reaction conditions, yet it can be selectively removed under specific and relatively mild conditions, such as hydrogenolysis or acidic cleavage.[1] This orthogonality to many other protecting groups allows for its removal without affecting other sensitive functionalities in the molecule.

Quantitative Data

The efficiency of the introduction and removal of the Cbz protecting group is a key consideration in synthetic planning. The following tables summarize quantitative data from various reported procedures.

Table 1: Synthesis of this compound
Starting MaterialBaseSolvent SystemTemperature (°C)Reaction Time (h)Yield (%)Reference
4,4-Piperidinediol hydrochlorideSodium carbonateTHF/Water (1:1)Room Temperature9100 (Quantitative)[2]
4-Piperidone monohydrate hydrochlorideDiisopropylethylamineDichloromethane/Water0 to Room Temperature2.3385
4-Piperidone monohydrate hydrochlorideTriethylamineDichloromethane0 to Room TemperatureOvernightNot specified[2]
4-PiperidoneSodium hydroxideToluene0 to Room Temperature297[2]
Table 2: Deprotection of N-Cbz-Piperidines
Deprotection MethodReagents and CatalystSolventTemperatureReaction TimeYield (%)Substrate/Notes
Catalytic HydrogenationH₂ (1 atm), 10% Pd/CMethanol (B129727)Room Temperature2-24 hHighGeneral protocol for N-Cbz deprotection.
Catalytic HydrogenationH₂ (60 psi), 10% Pd/CEthanolNot specified1 h95N-Cbz-4-aminopiperidine.
Transfer HydrogenationAmmonium formate, 10% Pd/CMethanolReflux10-30 min90-98General protocol for N-Cbz deprotection.
Transfer HydrogenationFormic acid, Pd blackNot specified25 °C1.5 hHighDeprotection of multiple Cbz groups.
Acidic Cleavage33% HBr in Acetic AcidAcetic AcidRoom Temperature1-4 hHighUseful for substrates sensitive to hydrogenation. Product is the hydrobromide salt.
Acidic CleavageIsopropanol hydrochloride (IPA·HCl)IPA·HCl65-75 °C4 hHighMetal-free deprotection.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and its subsequent deprotection.

Synthesis of this compound from 4,4-Piperidinediol Hydrochloride

This procedure is noted for its high yield.[2]

Materials:

Procedure:

  • To a solution of 4,4-piperidinediol hydrochloride (10 g, 65 mmol) in a 1:1 mixture of THF and water (160 mL), add sodium carbonate (9.6 g, 91 mmol) and benzyl chloroformate (11 mL, 78 mmol).

  • Stir the resulting mixture at room temperature for 9 hours.

  • Upon completion, dilute the mixture with ethyl acetate and a 5% (w/v) aqueous solution of sodium carbonate.

  • Separate the aqueous layer and extract it with ethyl acetate.

  • Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (eluting with a gradient of ethyl acetate in hexane, from 1:3 to 1:2) to yield this compound as a colorless oil (15 g, 100% yield).[2]

Deprotection of this compound via Catalytic Hydrogenation

This is a common and clean method for Cbz group removal.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve this compound (1.0 equivalent) in methanol in a suitable reaction vessel.

  • Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.

  • Seal the reaction vessel and place it under an atmosphere of hydrogen gas.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-piperidone.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical relationships in the chemistry of this compound.

G cluster_protection Protection of 4-Piperidone cluster_reaction Selective Reaction at Ketone cluster_deprotection Deprotection 4-Piperidone 4-Piperidone 1-Cbz-4-Piperidone_P This compound 4-Piperidone->1-Cbz-4-Piperidone_P Nucleophilic Acyl Substitution Cbz-Cl Benzyl Chloroformate (Cbz-Cl) Cbz-Cl->1-Cbz-4-Piperidone_P Base Base Base->1-Cbz-4-Piperidone_P 1-Cbz-4-Piperidone_R This compound Functionalized_Piperidine C4-Functionalized N-Cbz-Piperidine 1-Cbz-4-Piperidone_R->Functionalized_Piperidine e.g., Reduction, Nucleophilic Addition Reagents Reducing Agents or Nucleophiles Reagents->Functionalized_Piperidine Functionalized_Piperidine_D C4-Functionalized N-Cbz-Piperidine Final_Product Final C4-Functionalized Piperidine Functionalized_Piperidine_D->Final_Product Hydrogenolysis or Acidic Cleavage Deprotection_Conditions H₂, Pd/C or HBr/AcOH Deprotection_Conditions->Final_Product

Caption: General workflow for the use of this compound in synthesis.

G Start This compound Reductive_Amination Reductive Amination Start->Reductive_Amination R-NH₂, reductant Wittig_Reaction Wittig Reaction Start->Wittig_Reaction Phosphonium ylide Grignard_Reaction Grignard Reaction Start->Grignard_Reaction R-MgX Reduction Reduction Start->Reduction e.g., NaBH₄ Product_Amination N-Cbz-4-amino-piperidines Reductive_Amination->Product_Amination Product_Wittig N-Cbz-4-alkylidene-piperidines Wittig_Reaction->Product_Wittig Product_Grignard N-Cbz-4-alkyl-4-hydroxy-piperidines Grignard_Reaction->Product_Grignard Product_Reduction N-Cbz-4-hydroxy-piperidine Reduction->Product_Reduction

Caption: Potential transformations of the ketone in this compound.

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of complex piperidine-containing molecules for pharmaceutical and research applications. The Carboxybenzyl protecting group plays an indispensable role by deactivating the piperidine nitrogen, thereby enabling selective chemical modifications at the C4-ketone position. The straightforward and high-yielding protocols for both the introduction of the Cbz group and its subsequent removal under various conditions (hydrogenolysis, transfer hydrogenation, or acidic cleavage) provide chemists with a robust and flexible tool for the elaboration of the piperidone scaffold. The quantitative data and detailed protocols provided in this guide are intended to assist researchers in the efficient and strategic implementation of this compound in their synthetic endeavors.

References

The Ketone Moiety of 1-Cbz-4-Piperidone: An In-Depth Technical Guide to its Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cbz-4-piperidone, also known as N-benzyloxycarbonyl-4-piperidone, is a pivotal synthetic intermediate in medicinal chemistry and drug development. Its structure, featuring a piperidine (B6355638) ring with a ketone at the 4-position and a Cbz (carboxybenzyl) protecting group on the nitrogen, offers a unique combination of stability and reactivity. The Cbz group effectively deactivates the nitrogen nucleophilicity, thereby allowing for selective chemical transformations at the electrophilic ketone carbonyl group.[1] This guide provides a comprehensive technical overview of the reactivity of the ketone group in this compound, presenting key reactions, detailed experimental protocols, and quantitative data to aid in the design and execution of synthetic strategies.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₃H₁₅NO₃[2]
Molecular Weight233.26 g/mol [2]
AppearanceWhite to pale yellow solid or colorless oil[2][3]
Melting Point38-41 °C[2]
Boiling Point114-140 °C / 0.25 mmHg[2]
Density1.172 g/mL at 25 °C[2]
SolubilitySoluble in chloroform, dichloromethane (B109758), ethyl acetate (B1210297), methanol (B129727)[2]
pKa-1.63 ± 0.20 (Predicted)[2]

Table 2: Spectroscopic Data of this compound

TechniqueKey DataReference(s)
¹H NMR (CDCl₃)δ 7.36 (s, 5H), 5.20 (s, 2H), 3.80 (t, J = 6.8 Hz, 4H), 2.46 (t, J = 6.8 Hz, 4H)[2]
¹³C NMR (CDCl₃)δ 207.1, 155.1, 136.3, 128.6, 128.2, 128.0, 67.6, 43.1, 41.0[2]
IR (neat, cm⁻¹)2964, 1698, 1429, 1229[2]

Reactivity of the Ketone Group: A Hub for Molecular Diversity

The electrophilic nature of the carbonyl carbon in this compound is the cornerstone of its synthetic utility, making it susceptible to attack by a wide array of nucleophiles. The following sections detail the most significant transformations of this ketone moiety.

Ketone_Reactivity cluster_reactions Key Reactions cluster_products Product Scaffolds Ketone This compound (Ketone) Reduction Reduction Ketone->Reduction [H] ReductiveAmination Reductive Amination Ketone->ReductiveAmination R-NH₂ [H] Wittig Wittig Reaction Ketone->Wittig Ph₃P=CHR Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Active Methylene (B1212753) Compound Aldol (B89426) Aldol Condensation Ketone->Aldol Enolate Grignard Grignard Addition Ketone->Grignard R-MgX Alcohol 4-Hydroxy-piperidine Reduction->Alcohol Amine 4-Amino-piperidine ReductiveAmination->Amine Alkene 4-Alkylidene-piperidine Wittig->Alkene UnsaturatedKetone α,β-Unsaturated Ketone Knoevenagel->UnsaturatedKetone BetaHydroxyKetone β-Hydroxy Ketone Aldol->BetaHydroxyKetone TertiaryAlcohol 4-Alkyl-4-hydroxy-piperidine Grignard->TertiaryAlcohol

Caption: Overview of key reactions at the ketone group of this compound.

Reduction to 4-Hydroxypiperidines

The reduction of the ketone in this compound to the corresponding alcohol, 1-Cbz-4-hydroxypiperidine, is a fundamental transformation. The choice of reducing agent can influence the stereochemical outcome.

Table 3: Comparison of Reducing Agents for this compound

Reducing AgentTypical ConditionsDiastereoselectivityYieldReference(s)
Sodium borohydride (B1222165) (NaBH₄)Methanol or Ethanol (B145695), 0 °C to rtGenerally low, mixture of axial and equatorial alcoholsGood to excellent[4]
L-Selectride®THF, -78 °C to rtHigh (anti-selectivity in related systems)Excellent[5][6]
Lithium aluminium hydride (LiAlH₄)Anhydrous THF or Et₂O, 0 °C to rtGenerally lowHighGeneral knowledge

Experimental Protocol: Reduction with Sodium Borohydride

  • Dissolve this compound (1.0 eq) in methanol (0.2 M) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product.

  • Purify by flash column chromatography (e.g., ethyl acetate/hexane gradient) to yield 1-Cbz-4-hydroxypiperidine.

Reductive Amination for the Synthesis of 4-Aminopiperidines

Reductive amination is a powerful method for introducing nitrogen-containing substituents at the 4-position. The reaction proceeds via the in-situ formation of an iminium ion intermediate, which is then reduced. The outcome is highly dependent on the choice of reducing agent and amine.[1]

Table 4: Reductive Amination of this compound with Various Amines and Reducing Agents

AmineReducing AgentSolventYieldReference(s)
Primary Aliphatic AminesSodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)Dichloromethane (DCM) or Dichloroethane (DCE)Good to excellent[4][7]
Primary Aromatic AminesSodium triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (DCM) or Dichloroethane (DCE)Good[8]
Ammonia (as NH₄OAc)Sodium cyanoborohydride (NaBH₃CN)MethanolModerate to good[8]
Electron-deficient aminesTiCl(OiPr)₃ / NaBH(OAc)₃Not specifiedGood[9]

Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride

  • To a solution of this compound (1.0 eq) and a primary amine (1.1 eq) in anhydrous dichloromethane (0.2 M) at room temperature, add acetic acid (1.1 eq).

  • Stir the mixture for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 4-aminopiperidine (B84694) derivative.

Reductive_Amination_Workflow start Start dissolve Dissolve this compound and amine in DCM start->dissolve add_acid Add Acetic Acid dissolve->add_acid stir1 Stir for 30 min (Imine/Iminium Formation) add_acid->stir1 add_reducing_agent Add NaBH(OAc)₃ stir1->add_reducing_agent stir2 Stir for 12-24h at rt (Reduction) add_reducing_agent->stir2 quench Quench with NaHCO₃ (aq) stir2->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product 4-Aminopiperidine Derivative purify->product

Caption: Experimental workflow for reductive amination.

Wittig Reaction for Olefination

The Wittig reaction provides a reliable method for converting the ketone into an exocyclic double bond, yielding 4-alkylidene-piperidine derivatives. The stereochemical outcome (E/Z ratio) is dependent on the nature of the phosphorus ylide used.[10]

  • Stabilized ylides (containing electron-withdrawing groups) generally lead to the formation of (E)-alkenes.

  • Non-stabilized ylides (containing alkyl or aryl groups) typically favor the formation of (Z)-alkenes.[11]

Table 5: Wittig Reaction of this compound

Ylide TypeExample YlideExpected Major IsomerTypical BaseReference(s)
StabilizedPh₃P=CHCO₂EtEMild bases (e.g., Na₂CO₃)[11]
Non-stabilizedPh₃P=CH₂N/AStrong bases (e.g., n-BuLi, NaH)[12]

Experimental Protocol: Wittig Reaction with a Non-Stabilized Ylide

  • Suspend methyltriphenylphosphonium (B96628) bromide (1.2 eq) in anhydrous THF (0.3 M) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C and add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.

  • Stir the resulting orange-red solution at room temperature for 1 hour to ensure complete ylide formation.

  • Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the mixture with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to separate the product from triphenylphosphine (B44618) oxide.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the ketone with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst.[13] This reaction is a reliable method for forming a new carbon-carbon double bond.

Table 6: Knoevenagel Condensation of this compound

Active Methylene CompoundCatalystSolventYieldReference(s)
Malononitrile (B47326)PiperidineEthanolGood[13] (analogous system)
Ethyl cyanoacetateAmmonium acetateToluene (with Dean-Stark)Good[14] (general)
MalononitrileSodium bicarbonateWater50-100% (for aldehydes)[15]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • To a solution of this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol (0.5 M), add a catalytic amount of piperidine (0.1 eq).

  • Heat the mixture to reflux and stir for 2-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture in vacuo.

  • Triturate the residue with cold ethanol or recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Aldol and Grignard Additions

The ketone carbonyl of this compound can also undergo classic aldol additions with enolates and additions of organometallic reagents like Grignard reagents.

  • Aldol Addition: The reaction with an enolate (e.g., from acetone) in the presence of a base will form a β-hydroxy ketone adduct. This reaction is a key step in the synthesis of certain complex molecules.[16]

  • Grignard Addition: The addition of a Grignard reagent (e.g., phenylmagnesium bromide) results in the formation of a tertiary alcohol, introducing a new carbon substituent at the 4-position.[17]

Table 7: Aldol and Grignard Reactions of this compound

Reaction TypeReagentProduct TypeTypical ConditionsReference(s)
Aldol CondensationAcetone enolateβ-Hydroxy ketoneBase-catalyzed (e.g., NaOH)[16] (general principle)
Grignard AdditionPhenylmagnesium bromideTertiary alcoholAnhydrous THF or Et₂O[17][18]

Experimental Protocol: Grignard Reaction with Phenylmagnesium Bromide

  • To a solution of phenylmagnesium bromide (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to yield 1-Cbz-4-phenyl-4-hydroxypiperidine.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_grignard Grignard Reaction start_synthesis 4-Piperidone Monohydrate HCl dissolve_piperidone Dissolve in DCM/Water start_synthesis->dissolve_piperidone cool_to_0C Cool to 0°C dissolve_piperidone->cool_to_0C add_base Add Diisopropylethylamine cool_to_0C->add_base add_cbzcl Add Benzyl Chloroformate add_base->add_cbzcl warm_and_stir Warm to rt and Stir add_cbzcl->warm_and_stir workup Aqueous Workup (Partition and Extract) warm_and_stir->workup dry_and_concentrate_synthesis Dry and Concentrate workup->dry_and_concentrate_synthesis purify_synthesis Column Chromatography dry_and_concentrate_synthesis->purify_synthesis product_piperidone This compound purify_synthesis->product_piperidone start_grignard This compound product_piperidone->start_grignard dissolve_ketone Dissolve in Anhydrous THF start_grignard->dissolve_ketone add_to_grignard Add to PhMgBr solution at 0°C dissolve_ketone->add_to_grignard stir_grignard Stir at rt add_to_grignard->stir_grignard quench_grignard Quench with NH₄Cl (aq) stir_grignard->quench_grignard extract_grignard Extract with EtOAc quench_grignard->extract_grignard dry_and_concentrate_grignard Dry and Concentrate extract_grignard->dry_and_concentrate_grignard purify_grignard Column Chromatography dry_and_concentrate_grignard->purify_grignard product_alcohol 1-Cbz-4-phenyl-4-hydroxypiperidine purify_grignard->product_alcohol

Caption: Workflow for the synthesis of this compound and its subsequent Grignard reaction.

Conclusion

The ketone group of this compound is a remarkably versatile functional group, providing a gateway to a vast array of substituted piperidine scaffolds. The Cbz protecting group allows for the selective and controlled manipulation of the ketone, making this compound an invaluable building block in the synthesis of complex nitrogen-containing heterocycles for pharmaceutical and agrochemical research. By understanding the nuances of the reactions detailed in this guide—from reductions and reductive aminations to carbon-carbon bond-forming reactions—researchers can effectively harness the synthetic potential of this compound to achieve their molecular design goals. The provided protocols and data serve as a practical resource for the efficient and strategic incorporation of this important intermediate into synthetic routes.

References

The Versatile Cornerstone: A Technical Guide to 1-Cbz-4-Piperidone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cbz-4-piperidone (CAS No. 19099-93-5), also known as Benzyl (B1604629) 4-oxo-1-piperidinecarboxylate, is a pivotal synthetic intermediate in the fields of medicinal chemistry and organic synthesis. Its unique structure, featuring a piperidone core with a reactive ketone at the 4-position and a readily cleavable benzyloxycarbonyl (Cbz) protecting group on the nitrogen, offers a powerful platform for the construction of complex molecular architectures. This guide provides an in-depth overview of its synthesis, physicochemical properties, and its strategic application as a building block in the synthesis of diverse, biologically active molecules, including spirocyclic systems and various pharmaceutical agents. Detailed experimental protocols and reaction pathways are presented to facilitate its practical application in the laboratory.

Physicochemical and Spectroscopic Data

This compound is typically a white to pale yellow solid or a colorless oil at room temperature.[1][2] Its properties are summarized below for quick reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 19099-93-5[1][2][3][4][5][6]
Molecular Formula C₁₃H₁₅NO₃[1][2][4][5][7]
Molecular Weight 233.26 g/mol [1][2][4]
Appearance White to pale yellow solid or liquid/colorless oil[1][2]
Melting Point 38-41 °C[1][2]
Boiling Point 114-140 °C at 0.25 mmHg[1][2]
Density ~1.172 g/mL at 25 °C[1][2]
Refractive Index (n20/D) ~1.542[1][2]
Solubility Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), Methanol.[1][2]
pKa -1.63 ± 0.20 (Predicted)[2]

Table 2: Spectroscopic Data for this compound

TechniqueAssignmentChemical Shift (δ, ppm) or Wavenumber (cm⁻¹)References
¹H NMR (CDCl₃) Aromatic (C₆H₅)7.45-7.29 (m, 5H)[2][3]
Benzylic (CH₂)5.18 (s, 2H)[2][3]
Piperidone (CH₂N)3.80 (t, J = 5.9 Hz, 4H)[2][3]
Piperidone (CH₂CO)2.46 (br s, 4H)[2][3]
¹³C NMR (CDCl₃) C=O (Ketone)207.1[2]
C=O (Carbamate)155.1[2]
Aromatic (ipso-C)136.3[2]
Aromatic (CH)128.6, 128.2, 128.0[2]
Benzylic (CH₂)67.6[2]
Piperidone (CH₂N)43.1[2]
Piperidone (CH₂CO)41.0[2]
IR (neat, cm⁻¹) C-H (aromatic/aliphatic)2964[2]
C=O (ketone/carbamate)1698[2]
C-N / C-O1429, 1229[2]
HRMS (m/z) Calculated for C₁₃H₁₅NO₃233.1052[2]
Found233.1055[2]

Synthesis of this compound

The strategic importance of this compound stems from its role as a protected intermediate, allowing for selective transformations at the ketone before revealing the piperidine (B6355638) nitrogen for further functionalization.[3][8] The most common synthetic routes involve the N-acylation of a 4-piperidone (B1582916) precursor with benzyl chloroformate (CbzCl).

G General Synthesis of this compound cluster_start Starting Materials start1 4,4-Piperidinediol Hydrochloride reagents + Benzyl Chloroformate (CbzCl) + Base (e.g., Na₂CO₃, Et₃N, DIPEA) + Solvent (e.g., THF/H₂O, DCM) start1->reagents start2 4-Piperidone Hydrochloride Monohydrate start2->reagents product This compound reagents->product

Caption: Synthetic pathways to this compound.

Experimental Protocols

Two high-yield, commonly cited protocols are detailed below.

Table 3: Comparison of Synthetic Protocols for this compound

ParameterProtocol 1Protocol 2
Starting Material 4,4-Piperidinediol hydrochloride4-Piperidone hydrochloride monohydrate
Base Sodium Carbonate (Na₂CO₃)Diisopropylethylamine (DIPEA)
Solvent Tetrahydrofuran (B95107) (THF) / Water (1:1)Dichloromethane (DCM) / Water
Temperature Room Temperature0 °C to Room Temperature
Reported Yield Quantitative (100%)85%
Reference [2][3][4]

Protocol 1: From 4,4-Piperidinediol Hydrochloride [2][3]

  • To a solution of 4,4-piperidinediol hydrochloride (10 g, 65 mmol) in a 1:1 mixture of THF and water (160 mL), add sodium carbonate (9.6 g, 91 mmol).

  • Add benzyl chloroformate (CbzCl, 11 mL, 78 mmol) to the mixture.

  • Stir the reaction at room temperature for 9 hours.

  • Monitor the reaction completion via Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with ethyl acetate (EtOAc) and a 5% w/v aqueous Na₂CO₃ solution.

  • Separate the aqueous layer and extract with EtOAc.

  • Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography (eluent: EtOAc/hexane gradient from 1/3 to 1/2) to yield this compound as a colorless oil (15 g, 100% yield).

Protocol 2: From 4-Piperidone Hydrochloride Monohydrate [4]

  • Cool a stirred solution of 4-piperidone hydrochloride monohydrate (1.0 g, 6.5 mmol) in dry dichloromethane (DCM, 40 mL) to 0 °C.

  • Add diisopropylethylamine (DIPEA, 3.40 mL, 19.5 mmol) and stir for five minutes.

  • Add benzyl chloroformate (1.54 mL, 10.7 mmol) dropwise over 20 minutes.

  • Allow the mixture to warm to room temperature and stir for an additional two hours.

  • Partition the mixture between DCM (25 mL) and water (15 mL).

  • Separate the layers and extract the aqueous phase with DCM (2 x 25 mL).

  • Combine the organic phases, wash with brine (1 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate to a residue.

  • Purify the residue by column chromatography (eluent: 20% to 40% EtOAc in hexanes) to afford the product as a clear oil (1.20 g, 85% yield).

Applications in Organic Synthesis: A Building Block Approach

The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. The Cbz group protects the nitrogen, rendering it less nucleophilic and allowing for selective chemistry at the C4-ketone. Subsequently, the Cbz group can be removed via hydrogenolysis or acid cleavage to liberate the free amine for further derivatization.[3][8]

G Strategic Use of this compound in Synthesis cluster_c4 C4-Ketone Modification start This compound c4_1 Reductive Amination start->c4_1 R-NH₂, reductant c4_2 Wittig Reaction start->c4_2 Ylide c4_3 Spirocyclization start->c4_3 Bifunctional reagent c4_4 Other Nucleophilic Additions start->c4_4 Nu⁻ intermediate C4-Functionalized N-Cbz-Piperidine c4_1->intermediate c4_2->intermediate c4_3->intermediate c4_4->intermediate deprotection Cbz Deprotection (e.g., Hydrogenolysis) intermediate->deprotection intermediate2 C4-Functionalized Piperidine deprotection->intermediate2 n_functionalization N-Functionalization (e.g., Alkylation, Acylation) intermediate2->n_functionalization product Final Complex Molecule n_functionalization->product

Caption: Workflow for derivatization of this compound.

Reductive Amination

Reductive amination is a powerful method for converting the ketone of this compound into a C4-amino substituent, a common feature in many pharmaceuticals. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ.

G Reductive Amination of this compound reactant1 This compound product N-Cbz-4-(substituted-amino)piperidine reactant1->product 1. reactant2 Primary or Secondary Amine (R¹R²NH) reactant2->product 2. reagents Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) Acid Catalyst (optional) reagents->product 3.

Caption: General scheme for Reductive Amination.

Experimental Protocol: General Procedure for Reductive Amination Note: This is a generalized protocol; specific conditions may vary based on the amine and reducing agent used.

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE).

  • Add the desired primary or secondary amine (1.0-1.2 eq).

  • If the amine is an HCl salt, add a non-nucleophilic base like triethylamine (B128534) (Et₃N) (1.1 eq) to liberate the free amine.

  • Add a reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 eq), portion-wise to the stirred solution.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Wittig Reaction

The Wittig reaction provides a classic and reliable method for converting the C4-ketone into an exocyclic double bond, creating a 4-methylenepiperidine (B3104435) scaffold.[9][10][11] This is a key intermediate for further transformations, such as hydroboration-oxidation or epoxidation.

G Wittig Reaction of this compound cluster_ylide Ylide Generation ylide_start Phosphonium Salt (e.g., Ph₃P⁺CH₂R Br⁻) ylide Phosphonium Ylide (Ph₃P=CHR) ylide_start->ylide + Base ylide_base Strong Base (e.g., n-BuLi, NaH) product 1-Cbz-4-(substituted-methylene)piperidine ylide->product ketone This compound ketone->product byproduct Triphenylphosphine (B44618) oxide (Ph₃P=O)

Caption: Wittig olefination at the C4-position.

Experimental Protocol: Synthesis of 1-Cbz-4-methylenepiperidine [12]

  • Suspend methyltriphenylphosphonium (B96628) bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0 °C and add a strong base, such as n-butyllithium (n-BuLi, 1.1 eq), dropwise. The mixture will typically turn a characteristic yellow or orange color, indicating ylide formation.

  • Stir the resulting ylide solution at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate or diethyl ether.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Pictet-Spengler Reaction

While this compound itself does not directly undergo a Pictet-Spengler reaction, its derivatives are key substrates. For instance, a C4-amino derivative (synthesized via reductive amination) can be further modified to contain a β-arylethylamine moiety. This intermediate can then undergo an intramolecular Pictet-Spengler cyclization with an aldehyde or ketone, leading to complex, fused heterocyclic systems.[13][14][15] This strategy is a cornerstone for the synthesis of many alkaloids and pharmacologically active compounds.

G Pictet-Spengler Reaction Pathway start This compound step1 Reductive Amination (with e.g., tryptamine) start->step1 intermediate1 N-Cbz-4-(tryptamino)piperidine step1->intermediate1 step2 Reaction with Aldehyde (RCHO) + Acid Catalyst (e.g., TFA) intermediate1->step2 intermediate2 Iminium Ion Intermediate step2->intermediate2 step3 Intramolecular Cyclization intermediate2->step3 product Fused Polycyclic System (e.g., Tetrahydro-β-carboline derivative) step3->product

Caption: A strategic Pictet-Spengler synthesis.

Synthesis of Spirocyclic Scaffolds

The ketone at the C4 position makes this compound an excellent precursor for the synthesis of spirocyclic piperidines.[16][17][18] These rigid three-dimensional structures are of high interest in drug discovery as they can effectively orient substituents into protein binding pockets.[19] Reactions often involve bifunctional reagents that react with the ketone and another position, or intramolecular cyclizations.

Experimental Protocol: Synthesis of Spiro[isobenzofuran-1,4'-piperidine] Derivatives [16] This protocol demonstrates the use of a related piperidone (1-methyl-4-piperidone) but the principle is directly applicable to this compound for the synthesis of N-Cbz protected spirocycles.

  • Generate an organolithium reagent in situ. For example, treat 2-bromobenzhydryl methyl ether (1.0 eq) with n-BuLi in anhydrous THF at -78 °C.

  • To this solution, add this compound (1.0 eq) and stir at low temperature.

  • Quench the reaction and perform an aqueous workup.

  • Subject the resulting tertiary alcohol to acid-catalyzed cyclization (e.g., using HCl or H₂SO₄) to furnish the spiro[isobenzofuran-1(3H),4'-piperidine] core.

  • Purify the final product by chromatography or crystallization.

Conclusion

This compound is a commercially available and synthetically accessible building block of immense value. Its utility is defined by the strategic interplay between the protected nitrogen and the reactive ketone. This allows for a logical and controlled approach to the synthesis of highly functionalized piperidine derivatives. From straightforward modifications like reductive amination and olefination to the construction of complex spirocyclic and fused polycyclic systems, this compound provides a reliable and versatile entry point. The protocols and data compiled in this guide underscore its central role and are intended to empower researchers in the design and execution of novel synthetic routes toward new chemical entities with potential therapeutic applications.

References

derivatives and analogs of 1-Cbz-4-Piperidone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Derivatives and Analogs of 1-Cbz-4-Piperidone for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, also known as benzyl (B1604629) 4-oxo-1-piperidinecarboxylate, is a pivotal scaffold in medicinal chemistry and drug discovery.[1] Its rigid heterocyclic structure, coupled with the versatile reactivity of the ketone and the protected amine, makes it an invaluable starting material for the synthesis of a diverse array of biologically active molecules.[2][3] The carboxybenzyl (Cbz) protecting group on the nitrogen atom allows for selective chemical modifications at the 4-position, and its subsequent removal under mild conditions provides a handle for further functionalization.[2] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of various derivatives and analogs of this compound.

Synthesis of this compound and its Core Derivatives

The synthesis of this compound is typically achieved through the N-acylation of 4-piperidone (B1582916) or its precursors with benzyl chloroformate (CbzCl).[1][2][4] Common starting materials include 4-piperidone monohydrate hydrochloride or 4,4-piperidinediol hydrochloride. The reaction is generally carried out in the presence of a base, such as sodium carbonate or triethylamine, to neutralize the hydrochloride salt and facilitate the nucleophilic attack of the piperidine (B6355638) nitrogen on the CbzCl.[2][4]

General Experimental Protocol for the Synthesis of this compound

A common method for the synthesis of this compound is as follows:

  • To a solution of 4,4-piperidinediol hydrochloride (1 equivalent) in a mixture of tetrahydrofuran (B95107) (THF) and water (1:1), sodium carbonate (1.4 equivalents) is added.[4]

  • Benzyl chloroformate (1.2 equivalents) is then added to the mixture.[4]

  • The reaction is stirred at room temperature for approximately 9 hours.[4]

  • The reaction mixture is then diluted with ethyl acetate (B1210297) and a 5% aqueous solution of sodium carbonate.[4]

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.[4]

  • The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.[5]

  • The crude product is purified by flash column chromatography to yield this compound as a colorless oil.[5]

Key Classes of this compound Derivatives and Their Biological Activities

The this compound core has been elaborated into a multitude of derivatives with a broad spectrum of pharmacological activities. This section will delve into some of the most significant classes, presenting their biological data in a structured format.

Anticancer Derivatives

Derivatives of this compound have shown significant promise as anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation.

Several piperidine-based compounds have been developed as inhibitors of key RTKs like c-Met and VEGFR-2, which are crucial for tumor angiogenesis and metastasis.[6][7][8]

Table 1: In Vitro Activity of Piperidine Derivatives as c-Met and VEGFR-2 Kinase Inhibitors

Compound IDTargetIC50 (µM)Cancer Cell LineIC50 (µM)Reference
20b c-Met0.0086MKN450.57[1]
20c c-Met0.0112MKN450.65[1]
11b VEGFR-20.057--[7]
11b c-Met0.181--[7]
5h VEGFR-20.152--[7]
5h c-Met1.885--[7]

cMet_VEGFR2_Inhibition cluster_ligand Piperidone Derivative cluster_receptor Receptor Tyrosine Kinase cluster_pathway Downstream Signaling Piperidone Piperidone Derivative RTK c-Met / VEGFR-2 Piperidone->RTK Inhibition Proliferation Cell Proliferation RTK->Proliferation Blocks Angiogenesis Angiogenesis RTK->Angiogenesis Blocks Metastasis Metastasis RTK->Metastasis Blocks

This class of compounds, which are curcumin (B1669340) analogs, has demonstrated potent cytotoxic activity against a variety of cancer cell lines.[9][10][11][12][13] Their mechanism of action is often multifactorial, involving the induction of apoptosis and cell cycle arrest.[9][13]

Table 2: Cytotoxic Activity of 3,5-Bis(arylidene)-4-piperidone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
7f HCT116 (Colon)< 1[9]
8a HCT116 (Colon)< 1[9]
1d Ca9-22 (Squamous)< 0.1[11]
1g Ca9-22 (Squamous)< 0.1[11]
1k Ca9-22 (Squamous)< 0.1[11]
2a 518A2 (Melanoma)~1[13]
3c 518A2 (Melanoma)~1[13]

Cytotoxicity_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound reaction Condensation with Aromatic Aldehydes start->reaction product 3,5-Bis(arylidene)- 4-piperidones reaction->product treatment Treatment with Piperidone Derivatives product->treatment cell_culture Cancer Cell Lines (e.g., HCT116, Ca9-22) cell_culture->treatment assay Cytotoxicity Assay (e.g., MTT) treatment->assay data IC50 Determination assay->data

Antimicrobial Derivatives

Spiro-piperidone derivatives, where the piperidone ring is fused to another ring system at a single carbon atom, have emerged as a promising class of antimicrobial agents.[4][14][15][16]

Table 3: Antimicrobial Activity of Spiro-piperidone Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
17 S. aureus15.62[4]
18 S. aureus15.62[4]
19 S. aureus15.62[4]
4a-f Various Bacteria62.5 - 15.62[15]
8b B. subtilis0.06[16]
8e B. subtilis0.015[16]
8g B. subtilis0.015[16]
6c B. subtilis0.015[16]
Derivatives Active in the Central Nervous System (CNS)

The piperidine scaffold is a common feature in many CNS-active drugs.[17] Derivatives of this compound have been investigated for their potential in treating neurodegenerative diseases and for their interaction with CNS targets like sigma receptors and T-type calcium channels.[18][19]

Table 4: CNS Activity of Piperidine Derivatives

Compound IDTargetKi (nM)Reference
1 Sigma-1 Receptor3.90[18]
11 Sigma-1 Receptor3.56[18]
Compound ID TargetIC50 (µM)Reference
31a T-type Calcium Channel1.57 ± 0.14[19]

Signaling Pathways and Mechanisms of Action

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation and is often dysregulated in cancer.[20][21] Certain 3,5-bis(arylidene)-4-piperidone derivatives, such as EF31, have been shown to be potent inhibitors of this pathway.[22] EF31 inhibits IκB kinase β (IKKβ), which prevents the phosphorylation and subsequent degradation of IκBα. This retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[22]

NFkB_Inhibition cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK IkB_NFkB IκBα-NF-κB IKK->IkB_NFkB Phosphorylation NFkB NF-κB IkB_NFkB->NFkB IκBα Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene Gene Transcription NFkB_nuc->Gene EF31 EF31 EF31->IKK Inhibition

Conclusion

This compound and its derivatives represent a rich and versatile class of compounds with significant therapeutic potential. The ability to readily modify the core structure has led to the discovery of potent agents with anticancer, antimicrobial, and CNS activities. The quantitative data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design and synthesis of novel therapeutic agents based on this privileged scaffold. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of next-generation therapeutics for a wide range of diseases.

References

The Strategic Application of 1-Cbz-4-Piperidone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Drug Discovery Professionals

Introduction

1-Carbobenzyloxy-4-piperidone (1-Cbz-4-Piperidone) has emerged as a cornerstone building block in medicinal chemistry, prized for its versatile reactivity and its role as a "privileged scaffold."[1] The piperidine (B6355638) ring is a ubiquitous structural motif found in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties and to serve as a rigid scaffold for presenting pharmacophoric elements in three-dimensional space. The strategic placement of a ketone at the 4-position and a readily cleavable Carbobenzyloxy (Cbz) protecting group on the nitrogen atom makes this compound an exceptionally useful synthon for creating diverse and complex molecular architectures targeting a wide array of biological pathways.[1][2]

This technical guide explores the core applications of this compound in the synthesis of potent therapeutic agents, focusing on its role in the development of kinase inhibitors, anticancer agents targeting protein-protein interactions, and antiviral compounds. We will provide an in-depth look at the synthetic strategies, quantitative biological data, and detailed experimental protocols that underscore the value of this versatile chemical intermediate.

General Synthetic Utility

The power of this compound lies in the orthogonal reactivity of its functional groups. The Cbz group provides robust protection for the piperidine nitrogen, allowing for selective reactions at the C4-ketone. This ketone is a versatile handle for a variety of transformations, including reductive amination, aldol (B89426) condensation, Knoevenagel condensation, and the formation of spirocyclic systems.[2] Subsequently, the Cbz group can be cleanly removed under mild hydrogenolysis conditions to reveal the secondary amine, which can then be functionalized through alkylation, acylation, or arylation to build further molecular complexity.

Below is a generalized workflow illustrating the synthetic versatility of this compound.

G General Synthetic Workflow of this compound A This compound B Reaction at C4-Ketone (e.g., Reductive Amination, Spirocyclization) A->B C Cbz-Protected Intermediate B->C D Cbz Deprotection (e.g., Hydrogenolysis) C->D E Piperidine Core D->E F N-Functionalization (e.g., Alkylation, Acylation) E->F G Final Bioactive Molecule F->G

Caption: General synthetic workflow using this compound.

Application 1: Kinase Inhibitors

Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The piperidine scaffold is a common feature in many approved kinase inhibitors. This compound serves as a key starting material for building molecules that can precisely target the ATP-binding site of these enzymes.

Pan-Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway. Inhibitors of JAKs are effective therapies for autoimmune diseases like rheumatoid arthritis and psoriasis. The clinical candidate PF-06263276 is a potent pan-JAK inhibitor designed for topical and inhaled delivery to treat inflammatory diseases of the skin and lungs.[3][4] The synthesis of its core involves a piperidine moiety that can be derived from this compound.

AKT Inhibitors

The serine/threonine kinase AKT (Protein Kinase B) is a central node in the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer, promoting cell survival and proliferation. A series of potent AKT inhibitors featuring a piperidin-4-yl side chain have been developed, with compound 10h emerging as a potent pan-AKT inhibitor with significant anti-proliferative effects in prostate cancer cells.[2]

Table 1: Quantitative Data for Kinase Inhibitors Derived from Piperidone Scaffolds

CompoundTarget Kinase(s)Biological Activity (IC₅₀)Cell LineRef.
PF-06263276Pan-JAKJAK1: 5.9 nM, JAK2: 1.1 nM, JAK3: 1.0 nM, TYK2: 6.2 nM-[3]
Compound 10h Pan-AKTAKT1: 24.3 nMPC-3 (Prostate)[2]
Compound 10h Anti-proliferative3.7 µMPC-3 (Prostate)[2]
Experimental Protocol: Key Step in the Synthesis of an AKT Inhibitor Precursor

This protocol describes the deprotection of a Cbz-protected piperidine, a crucial step to enable subsequent coupling reactions to form the final inhibitor. This is analogous to the synthesis of compound 10h .

Step: Deprotection of Benzyl 4-(substituted)-piperidine-1-carboxylate

  • Dissolution: Dissolve the Cbz-protected piperidine intermediate (1.0 mmol) in a suitable solvent such as methanol (B129727) or ethanol (B145695) (10 mL).

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (10 mol%) to the solution.

  • Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas (H₂), typically using a balloon or a hydrogenation apparatus.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentration: Wash the Celite pad with additional solvent (e.g., methanol) and combine the filtrates. Concentrate the filtrate under reduced pressure to yield the deprotected piperidine product, which can be used in the next step without further purification.

Signaling Pathway: The JAK-STAT Pathway

Inhibitors like PF-06263276 target the core of the JAK-STAT signaling cascade. This pathway is initiated by cytokine binding to their cognate receptors, leading to the activation of JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation and immunity.

G JAK-STAT Signaling Pathway Inhibition cluster_0 Extracellular cluster_1 Intracellular cluster_2 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerization DNA DNA Dimer->DNA Nuclear Translocation Inhibitor JAK Inhibitor (e.g., PF-06263276) Inhibitor->JAK Inhibition Transcription Gene Transcription (Inflammation) DNA->Transcription Modulation

Caption: Inhibition of the JAK-STAT pathway by a piperidine-based inhibitor.

Application 2: Menin-MLL Inhibitors for Acute Leukemia

Targeting protein-protein interactions (PPIs) is a challenging but increasingly successful strategy in cancer therapy. The interaction between Menin and Mixed-Lineage Leukemia (MLL) fusion proteins is critical for the progression of MLL-rearranged acute leukemias, a subtype with a poor prognosis.[5] Small molecules that disrupt this interaction have shown remarkable therapeutic potential.

The potent and orally bioavailable Menin-MLL inhibitor, VTP50469 , was developed through structure-based design and features a complex spirocyclic piperidine moiety.[5][6] The synthesis of this crucial spirocyclic core relies on precursors that can be readily accessed from this compound, highlighting its importance in constructing conformationally constrained and complex scaffolds necessary for potent PPI inhibition.

Table 2: Quantitative Data for Menin-MLL Inhibitors

CompoundTarget InteractionBinding Affinity (Kᵢ)Cellular Activity (IC₅₀)Cell LineRef.
VTP50469 Menin-MLL0.104 nM12 nMMOLM13 (AML)[5][6]
Compound 3 Menin-MLL2.9 nMNot Reported-[5]

Application 3: Antiviral Agents

The piperidine scaffold is also prevalent in antiviral drug discovery. Derivatives have been developed to combat a range of viruses, including influenza and coronaviruses. The Ugi four-component reaction (Ugi-4CR) is a powerful tool for rapidly generating libraries of complex molecules from simple starting materials. N-substituted 4-piperidones are key inputs for this reaction to create 1,4,4-trisubstituted piperidines.

A class of 1,4,4-trisubstituted piperidines has been identified as potent inhibitors of coronavirus replication, including SARS-CoV-2.[7] These compounds are thought to act by inhibiting the main protease (Mpro), an enzyme essential for viral polyprotein processing.[7] The synthesis of these complex molecules starts from N-substituted 4-piperidones, which are directly analogous to or can be synthesized from this compound.

Table 3: Quantitative Data for Piperidine-Based Antiviral Agents

CompoundTarget VirusAntiviral Activity (EC₅₀)Cytotoxicity (CC₅₀)Cell LineRef.
Compound 2 HCoV-229E7.4 µM44 µMHEL[7]
Compound 11 HCoV-229E4.4 µM38 µMHEL[7]
Experimental Protocol: Ugi Four-Component Reaction for Antiviral Synthesis

This protocol outlines the general procedure for the one-pot synthesis of 1,4,4-trisubstituted piperidines, a key method for generating diverse libraries of potential antiviral agents.

  • Reagent Preparation: In a reaction vial, combine the N-substituted 4-piperidone (B1582916) (1.0 equiv), a primary amine (e.g., benzylamine, 2.0 equiv), a carboxylic acid (e.g., an amino acid derivative, 2.0 equiv), and an isocyanide (2.0 equiv).

  • Solvent Addition: Dissolve the components in a suitable solvent, typically methanol (MeOH).

  • Reaction: Stir the mixture at room temperature for 48-72 hours.

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), concentrate the mixture under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography on silica (B1680970) gel to isolate the desired 1,4,4-trisubstituted piperidine product.

Conclusion

This compound is more than just a simple building block; it is a strategic tool in the medicinal chemist's arsenal. Its inherent structural features—a protected amine and a reactive ketone—provide a reliable and flexible platform for the synthesis of a vast range of complex and potent therapeutic agents. From targeting the well-defined ATP-binding pockets of kinases to disrupting challenging protein-protein interactions and inhibiting viral enzymes, derivatives of this compound continue to make a significant impact on modern drug discovery. The examples presented in this guide underscore its enduring value and highlight the creative potential it unlocks for the development of next-generation medicines.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Historical Context, Synthesis, and Use of 1-Cbz-4-Piperidone

Abstract

1-Carbobenzyloxy-4-piperidone (this compound) is a pivotal intermediate in synthetic organic chemistry, particularly in the realm of pharmaceutical development. Its unique structure, featuring a piperidone core with a readily cleavable N-protecting group, has established it as a versatile building block for a myriad of complex molecules. This guide delves into the historical evolution of its synthesis and application, provides detailed experimental protocols for its preparation, and explores its contemporary significance in medicinal chemistry.

Historical Context and Significance

The journey of piperidine (B6355638) derivatives in medicinal chemistry began in the 19th century with the isolation of natural alkaloids like piperine.[1] However, the full synthetic potential of the piperidine scaffold was not realized until the mid-20th century, which saw the development of crucial pharmaceuticals such as the potent analgesic fentanyl and the antipsychotic risperidone.[1]

A significant leap in the functionalization of piperidines came with the advent of protecting group chemistry. The introduction of the carbobenzyloxy (Cbz) group, a robust yet selectively removable protecting group for amines, was a watershed moment. By the 1990s, this strategy was widely adopted, enabling chemists to perform selective modifications on other parts of the piperidine ring without unintended reactions at the nitrogen atom.[1] It was within this context that this compound emerged as a cornerstone intermediate.[1] Its structure provides two key reactive sites: the ketone at the 4-position and the protected nitrogen, which can be deprotected to allow further functionalization.[1][2] This dual reactivity has made it an invaluable tool in the synthesis of N-alkylated piperidines and other complex heterocyclic structures.[1]

Physicochemical Properties

This compound is a white to pale yellow solid or liquid with the following properties:[3][4]

PropertyValue
CAS Number 19099-93-5
Molecular Formula C₁₃H₁₅NO₃
Molecular Weight 233.26 g/mol
Melting Point 38-41 °C
Boiling Point 114-140 °C at 0.25 mmHg
Density ~1.172 g/mL at 25 °C
Refractive Index n20/D 1.542
Solubility Soluble in chloroform, dichloromethane (B109758), ethyl acetate, and methanol.[3][4]

Synthesis of this compound: Methodologies and Protocols

The synthesis of this compound is primarily achieved through the N-acylation of a 4-piperidone (B1582916) precursor with benzyl (B1604629) chloroformate (Cbz-Cl).[1] The choice of starting material, base, and solvent system can be adapted to optimize yield and purity.

Comparative Summary of Synthetic Methods
Starting MaterialBaseSolvent SystemTemp.TimeYieldReference
4,4-Piperidinediol hydrochlorideSodium CarbonateTHF / Water (1:1)Room Temp.9 hQuantitative[1][5]
Piperidin-4-one hydrochlorideTriethylamine (B128534)Dichloromethane (DCM)0 °C to Room Temp.OvernightHigh[4]
4-Piperidone monohydrate hydrochlorideN-ethyl-N,N-diisopropylamineDichloromethane (DCM)0 °C to Room Temp.-85%[2]
Detailed Experimental Protocols
Method 1: From 4,4-Piperidinediol Hydrochloride

This method is noted for its high yield and the use of an inorganic base, which can simplify the workup process.[1]

Procedure:

  • To a mixture of 4,4-piperidinediol hydrochloride (10 g) in a 1:1 solution of tetrahydrofuran (B95107) (THF) and water (160 mL), add potassium carbonate (9.6 g, 91 mmol).[5]

  • To this suspension, add benzyl chloroformate (11 mL, 78 mmol).[5]

  • Stir the resulting reaction mixture vigorously at room temperature for 9 hours.[5]

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).[4][5]

  • Upon completion, perform an aqueous workup to remove inorganic salts. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the product, typically as a colorless oil.[4]

Method 2: From Piperidin-4-one Hydrochloride

This widely used protocol employs an organic base in a non-aqueous solvent.

Procedure:

  • Dissolve piperidin-4-one hydrochloride (15.67 g, 11.6 mol) in dichloromethane (12 L).[4]

  • Add triethylamine (14.00 g, 13.87 mol) to the solution and cool the mixture to 0 °C in an ice bath.[4]

  • Add benzyl chloroformate (19.65 g, 11.55 mol) dropwise to the stirred solution at 0 °C.[4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[4]

  • Monitor the reaction for completion by TLC (using a 1:5 mixture of ethyl acetate/petroleum ether).[4]

  • Wash the reaction mixture with water (3 L) and then with brine (1 L).[4]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain this compound as a colorless oil.[4]

Applications in Drug Development and Organic Synthesis

This compound's utility stems from its role as a protected building block.[1][2] The Cbz group effectively shields the nitrogen atom, allowing for selective reactions at the ketone functionality. Subsequently, the Cbz group can be easily removed under mild conditions, such as hydrogenolysis or acid cleavage, to reveal the free amine for further derivatization.[1][2]

Key Applications:
  • Pharmaceutical Intermediates : It is a crucial intermediate in the synthesis of various piperidine derivatives that exhibit a wide range of biological activities, including analgesic and anti-inflammatory properties.[3]

  • Central Nervous System (CNS) Agents : The piperidone scaffold is integral to drugs developed for treating CNS disorders. Research has indicated the potential of this compound derivatives in therapies for Alzheimer's disease and depression.[3][4]

  • Opioid Synthesis : The compound is a known precursor in the synthesis of fentanyl and its analogues.[6][7] This has led to its classification as a List I regulated chemical in the United States to prevent its diversion for illicit drug manufacturing.[6]

  • Versatile Synthetic Reagent : Beyond direct use in drug synthesis, it is employed in a variety of named reactions to create complex molecular architectures. These include the Knoevenagel condensation and hetero-Diels-Alder reactions.[3][5]

  • Curcumin (B1669340) Mimics : Research has explored this compound as a scaffold for creating mimics of curcumin, a natural compound with broad therapeutic potential but poor bioavailability.[3][8]

Visualized Workflows and Pathways

Synthesis of this compound

The diagram below illustrates the general synthetic transformation from a 4-piperidone salt to the N-Cbz protected product.

G cluster_start Starting Materials cluster_reagents Reagents cluster_product Product start_node 4-Piperidone Hydrochloride or 4,4-Piperidinediol Hydrochloride product_node This compound start_node->product_node N-Acylation reagent_node Benzyl Chloroformate (Cbz-Cl) + Base (e.g., Na₂CO₃, Et₃N) reagent_node->start_node

Caption: General synthesis pathway for this compound.

Role as a Protected Intermediate in Synthesis

This workflow demonstrates the strategic use of this compound in multi-step synthesis, highlighting the protection-modification-deprotection sequence.

G A This compound B Modification at C4-Ketone (e.g., Reduction, Nucleophilic Addition, Reductive Amination) A->B Step 1 C Modified Intermediate B->C D Deprotection (Removal of Cbz Group) (e.g., Hydrogenolysis) C->D Step 2 E Free Piperidine Derivative D->E F Further Functionalization at Nitrogen (e.g., Alkylation, Acylation) E->F Step 3 G Final Complex Target Molecule F->G

References

A Technical Guide to 1-Cbz-4-Piperidone for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzyloxycarbonyl)-4-piperidone, commonly abbreviated as 1-Cbz-4-Piperidone, is a versatile heterocyclic building block widely employed in medicinal chemistry and organic synthesis. Its structure, featuring a piperidone core protected with a carboxybenzyl (Cbz) group, makes it a valuable precursor for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of commercial suppliers, key experimental protocols, and relevant biological pathways for researchers utilizing this compound.

Commercial Suppliers of this compound

For research and development purposes, sourcing high-purity this compound is crucial. A variety of chemical suppliers offer this compound in different grades and quantities. The following table summarizes the offerings from several reputable vendors to facilitate easy comparison.

SupplierCatalog Number (Example)PurityAvailable QuantitiesAdditional Information
Sigma-Aldrich 46464399%5 mL, 25 mL, 100 mLAlso known as 1-Z-4-Piperidone.
Cayman Chemical 37355≥98%Neat oilAnalytical reference standard.[1]
Fluorochem (via CymitQuimica) 10-F04905398.0%5g, 10g, 25gSolid, crystalline powder or lumps.[2]
BenchChem B026502--For research use only.[3]
Smolecule S667751-In StockIntended exclusively for research purposes.[4]
Shanghai Likang New Materials Co., Ltd. -99%Min. Order: 0.1kg, Supply Ability: 20 tons-[5]

Note: Pricing and availability are subject to change. It is recommended to visit the supplier's website for the most current information. This product is intended for research use only and not for human or veterinary use.[3]

Key Experimental Protocols

This compound is a versatile intermediate in several key organic reactions. The Cbz protecting group on the nitrogen allows for selective reactions at the ketone functionality.[4]

Synthesis of this compound

A common laboratory-scale synthesis involves the protection of 4-piperidone (B1582916) with benzyl (B1604629) chloroformate.[6]

Methodology:

  • To a solution of 4,4-piperidinediol hydrochloride (1 equivalent) in a 1:1 mixture of tetrahydrofuran (B95107) (THF) and water, add sodium carbonate (1.4 equivalents).[7]

  • To this stirred mixture, add benzyl chloroformate (CbzCl) (1.2 equivalents).[7]

  • Stir the reaction at room temperature for approximately 9 hours.[7]

  • Upon completion, dilute the mixture with ethyl acetate (B1210297) and aqueous sodium carbonate solution.[7]

  • Separate the aqueous layer and extract with ethyl acetate.[7]

  • Combine the organic layers, dry over magnesium sulfate (B86663) (MgSO4), and concentrate under reduced pressure.[7]

  • Purify the residue by flash column chromatography to yield this compound as a colorless oil.[6][7]

An alternative procedure utilizes piperidin-4-one hydrochloride and triethylamine (B128534) in dichloromethane (B109758) at 0°C, followed by the dropwise addition of benzyl chloroformate.[7]

Reductive Amination

Reductive amination is a fundamental transformation used to introduce amine functionalities. This compound serves as the carbonyl component in this reaction.

Methodology:

  • Dissolve this compound (1 equivalent) and the desired primary or secondary amine (1-1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Add a reducing agent, for example, sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 equivalents), to the mixture.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to obtain the desired N-substituted piperidine (B6355638) derivative.

Knoevenagel Condensation

This reaction is used to form a new carbon-carbon double bond by reacting a carbonyl compound with an active methylene (B1212753) compound.[4][8]

Methodology:

  • To a solution of this compound (1 equivalent) and an active methylene compound (e.g., malononitrile (B47326) or ethyl cyanoacetate) (1 equivalent) in a solvent like ethanol (B145695) or toluene, add a catalytic amount of a weak base such as piperidine or pyridine.[8]

  • Reflux the reaction mixture, often with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to yield the α,β-unsaturated product.[8]

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful multicomponent reaction for the synthesis of α-aminoacyl amide derivatives, which are valuable in creating compound libraries for drug discovery.[9]

Methodology:

  • Combine this compound (1 equivalent), an amine (1 equivalent), a carboxylic acid (1 equivalent), and an isocyanide (1 equivalent) in a suitable solvent, typically methanol (B129727) or trifluoroethanol.[9]

  • Stir the mixture at room temperature for 24-48 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the resulting residue by column chromatography to isolate the desired peptidomimetic product.

Biological Relevance and Signaling Pathways

Derivatives of this compound are instrumental in the development of therapeutic agents targeting various receptors and signaling pathways, particularly in the central nervous system.

Neurokinin-1 (NK1) Receptor Antagonism

Piperidone derivatives are key structural motifs in the design of neurokinin-1 (NK1) receptor antagonists.[10][11] The NK1 receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P. Antagonism of the NK1 receptor is a therapeutic strategy for managing conditions such as depression, anxiety, and chemotherapy-induced nausea and vomiting.[11]

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance_P Substance P NK1R NK1 Receptor (GPCR) Substance_P->NK1R Binds Gq_alpha Gq/11 NK1R->Gq_alpha Activates Piperidone_Derivative Piperidone Derivative (Antagonist) Piperidone_Derivative->NK1R Blocks PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_Release->Cellular_Response PKC->Cellular_Response

NK1 Receptor Signaling Pathway and Antagonism.
Histamine (B1213489) H3 and Sigma-1 Receptor Modulation

Recent studies have highlighted the role of piperidine derivatives as antagonists for both the histamine H3 receptor (H3R) and the sigma-1 receptor.[12] H3Rs are presynaptic autoreceptors that modulate the release of histamine and other neurotransmitters.[12] The sigma-1 receptor is involved in neuroprotection and neuroplasticity.[13] Dual antagonism of these receptors is a promising approach for the treatment of neuropathic pain.

Dual_Receptor_Antagonism_Workflow cluster_synthesis Synthesis & Screening cluster_targets Biological Targets cluster_outcome Therapeutic Outcome Start This compound Synthesis Chemical Synthesis (e.g., Reductive Amination) Start->Synthesis Library Library of Piperidine Derivatives Synthesis->Library Screening Receptor Binding Assays Library->Screening H3R Histamine H3 Receptor Screening->H3R Identifies Antagonists S1R Sigma-1 Receptor Screening->S1R Identifies Antagonists Lead Lead Compound (Dual Antagonist) Screening->Lead Selection Outcome Potential Treatment for Neuropathic Pain Lead->Outcome

Drug Discovery Workflow for Dual H3/Sigma-1 Antagonists.

Conclusion

This compound is an indispensable tool in modern drug discovery and organic synthesis. Its utility as a protected building block allows for the efficient construction of complex piperidine-containing molecules. A thorough understanding of its sourcing, reactivity, and the biological relevance of its derivatives is essential for researchers aiming to develop novel therapeutics. This guide provides a foundational resource to support these endeavors.

References

In-Depth Technical Guide to the Stability and Storage of 1-Cbz-4-Piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Cbz-4-piperidone (Benzyl 4-oxo-1-piperidinecarboxylate), a key intermediate in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in drug development and manufacturing processes. This document outlines the factors influencing its stability, potential degradation pathways, and recommended analytical methodologies for stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to its handling, storage, and analytical characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 19099-93-5[1]
Molecular Formula C₁₃H₁₅NO₃[1]
Molecular Weight 233.26 g/mol [1]
Appearance White to pale yellow solid or colorless oil
Melting Point 38-41 °C
Boiling Point 114-140 °C at 0.25 mmHg
Density ~1.172 g/mL at 25 °C
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, and methanol.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the integrity of this compound. The following conditions are recommended:

  • Temperature: Store in a cool, dry place. Refrigeration at 2-8°C is recommended for long-term storage to minimize thermal degradation.[1]

  • Light: Protect from light to prevent potential photodegradation. Use of amber or opaque containers is advised.

  • Atmosphere: Store in a well-closed container. For partially filled containers, it is good practice to replace the air with an inert gas, such as nitrogen or argon, to prevent oxidative degradation.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, when handling this compound. Ensure adequate ventilation to avoid inhalation of any vapors.

Stability Profile and Potential Degradation Pathways

While specific, quantitative stability data for this compound is not extensively published, its susceptibility to degradation can be inferred from the chemical nature of its functional groups: a carbamate (B1207046) and a piperidone ring. Forced degradation studies are essential to fully characterize its stability.[2] The primary degradation pathways are likely to be hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

The carbamate linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions.

  • Acid-catalyzed hydrolysis: This would likely lead to the cleavage of the carbamate bond, yielding 4-piperidone, benzyl (B1604629) alcohol, and carbon dioxide.

  • Base-catalyzed hydrolysis: This is also expected to cleave the carbamate bond, forming 4-piperidone, benzyl alcohol, and a carbonate salt.

The ketone functional group within the piperidone ring is generally stable to hydrolysis.

Oxidative Degradation

Oxidative conditions can potentially affect the piperidine (B6355638) ring. The tertiary amine, although part of a carbamate, and the alpha-carbons to the nitrogen and carbonyl groups are potential sites of oxidation. Common laboratory oxidizing agents like hydrogen peroxide can be used to investigate this pathway.[3]

Photodegradation

Exposure to light, particularly UV radiation, can induce degradation. The benzyl group in the Cbz protecting group is a chromophore that can absorb UV light, potentially leading to radical-mediated degradation pathways.

Thermal Degradation

At elevated temperatures, thermal decomposition may occur. The stability at various temperatures should be evaluated to establish appropriate handling and storage limits.

A proposed logical workflow for investigating the degradation of this compound is presented below.

G Logical Workflow for this compound Degradation Study cluster_stress Forced Degradation Conditions cluster_analysis Analytical Investigation cluster_outcome Outcomes Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1M HCl, RT/Heat) HPLC Stability-Indicating HPLC Method (Quantification of parent & degradants) Acid_Hydrolysis->HPLC Base_Hydrolysis Base Hydrolysis (e.g., 0.1M NaOH, RT/Heat) Base_Hydrolysis->HPLC Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC Photolysis Photolysis (ICH Q1B conditions) Photolysis->HPLC Thermal Thermal (e.g., 60-80°C, solid & solution) Thermal->HPLC LC_MS LC-MS/MS (Identification of degradants) HPLC->LC_MS Pathway Elucidation of Degradation Pathways HPLC->Pathway Kinetics Determination of Degradation Kinetics HPLC->Kinetics NMR NMR Spectroscopy (Structure elucidation of isolated degradants) LC_MS->NMR LC_MS->Pathway NMR->Pathway Storage Refined Storage & Handling Recommendations Pathway->Storage Kinetics->Storage Compound This compound (API sample) Compound->Acid_Hydrolysis Compound->Base_Hydrolysis Compound->Oxidation Compound->Photolysis Compound->Thermal

Caption: Workflow for a forced degradation study of this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound should involve forced degradation studies followed by analysis using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[4]

General Protocol for Forced Degradation Studies

The following are general protocols for subjecting this compound to various stress conditions. The extent of degradation should ideally be between 5-20% to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[5]

Table 2: Suggested Protocols for Forced Degradation Studies

Stress ConditionProtocol
Acid Hydrolysis Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) and dilute with 0.1 M HCl. Store at room temperature and at an elevated temperature (e.g., 60°C) and sample at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples before analysis.
Base Hydrolysis Prepare a solution of this compound and dilute with 0.1 M NaOH. Store at room temperature and sample at appropriate time points. Neutralize samples before analysis.
Oxidation Prepare a solution of this compound and dilute with 3% hydrogen peroxide. Store at room temperature, protected from light, and sample at appropriate time points.
Photolysis Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.
Thermal Degradation Store solid and solution samples of this compound at an elevated temperature (e.g., 80°C) and sample at appropriate time points.
Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products and any process-related impurities.[6]

Table 3: Example HPLC Method Parameters for Piperidine Derivatives

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in waterB: Acetonitrile(Gradient elution may be required)
Flow Rate 1.0 mL/min
Detection Wavelength UV at 254 nm (or other suitable wavelength determined by UV scan)
Column Temperature 30°C
Injection Volume 10 µL

The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

The workflow for developing and validating a stability-indicating HPLC method is depicted below.

G Stability-Indicating HPLC Method Development Workflow Start Start: Need for Stability-Indicating Method Method_Dev Method Development (Column, Mobile Phase, etc.) Start->Method_Dev Forced_Deg Forced Degradation Studies Method_Dev->Forced_Deg Specificity Specificity Assessment (Resolution of parent & degradants) Forced_Deg->Specificity Specificity->Method_Dev Failed Validation Method Validation (ICH Q2(R1)) (Linearity, Accuracy, Precision, etc.) Specificity->Validation Successful Routine_Use Routine Use in Stability Studies Validation->Routine_Use

Caption: Workflow for the development of a stability-indicating HPLC method.

Conclusion

This compound is a stable compound when stored under the recommended conditions of a cool, dry, and dark environment in a well-sealed container. However, it is susceptible to degradation under hydrolytic, oxidative, and photolytic stress. A thorough understanding of its stability profile through forced degradation studies and the use of a validated stability-indicating analytical method are essential for ensuring its quality and the integrity of the downstream pharmaceutical products in which it is used as a key intermediate. This guide provides a framework for researchers and drug development professionals to establish robust storage, handling, and analytical testing protocols for this compound.

References

An In-depth Technical Guide to 1-Cbz-4-Piperidone: Theoretical vs. Experimental Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Cbz-4-piperidone (Benzyl 4-oxopiperidine-1-carboxylate), a key intermediate in pharmaceutical synthesis. It details the compound's theoretical and experimentally determined properties, outlines common synthetic protocols, and illustrates its pivotal role as a versatile building block in medicinal chemistry.

Physicochemical Properties

This compound is a white to pale yellow solid or colorless oil at room temperature.[1][2][3] Its physicochemical properties are crucial for designing synthetic routes and purification strategies. The following table summarizes key theoretical and experimental data.

PropertyTheoretical/Predicted ValueExperimental ValueCitations
Molecular Formula C₁₃H₁₅NO₃C₁₃H₁₅NO₃[1][2][4]
Molecular Weight 233.26 g/mol 233.26 g/mol [1][2][4]
Melting Point -38-41 °C[1][2][5]
Boiling Point 384.1 °C at 760 mmHg (Predicted)114-140 °C at 0.25 mmHg[1][5][6]
Density -1.172 g/mL at 25 °C[1][2][6]
Refractive Index -n20/D 1.542[1][2][6]
Solubility -Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), Methanol. Limited solubility in water.[1][2][3]
pKa -1.63 ± 0.20 (Predicted)-[1][5]
Flash Point ->110 °C[1][7]
Appearance -White to pale yellow solid or colorless oil[1][2][3]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The following tables summarize its key spectral data.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (in CDCl₃) [1][8]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.29-7.45m5HAromatic (C₆H₅)
5.18s2HBenzylic (CH₂)
3.80t4HPiperidone (CH₂N)
2.46br s4HPiperidone (CH₂CO)

¹³C NMR (in CDCl₃) [1][8]

Chemical Shift (δ, ppm)Assignment
207.1Ketone (C=O)
155.1Carbamate (NCOO)
136.3Aromatic (ipso-C)
128.6, 128.2, 128.0Aromatic (CH)
67.6Benzylic (OCH₂)
43.1Piperidone (CH₂N)
41.0Piperidone (CH₂CO)
Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and confirm the elemental composition.

TechniqueIonm/z (Calculated)m/z (Found)Citations
MS[M]⁺233.26233[1][8]
HRMS[M]⁺233.1052233.1055[1][8]
HRMS[M+H]⁺234.1130234.1130[8]
Infrared Spectroscopy

Infrared (IR) spectroscopy identifies the key functional groups present in the molecule.

Wavenumber (cm⁻¹)AssignmentCitations
2964C-H stretch[1]
1698C=O stretch (ketone and carbamate)[1]
1429C-H bend[1]
1229C-N stretch[1]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound typically involves the N-protection of a 4-piperidone (B1582916) precursor with a carbobenzyloxy (Cbz) group.[4][8] Several methods have been reported, with variations in starting materials, bases, and solvent systems, leading to high yields.

Protocol 1: From 4-Piperidone Hydrochloride using an Organic Base

This widely used method employs an organic base to neutralize the hydrochloride salt and facilitate the reaction with benzyl (B1604629) chloroformate.[1][8][9]

Materials:

  • 4-Piperidone hydrochloride monohydrate

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Benzyl chloroformate (Cbz-Cl)

  • Water

  • Brine

  • Sodium sulfate (B86663) (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Procedure:

  • A solution of 4-piperidone hydrochloride monohydrate in dry dichloromethane is cooled to 0 °C in an ice bath.[9]

  • N,N-Diisopropylethylamine (or triethylamine) is added, and the mixture is stirred for a few minutes.[9]

  • Benzyl chloroformate is added dropwise to the reaction mixture over a period of 20 minutes.[9]

  • The reaction is allowed to warm to room temperature and stirred for an additional 2-3 hours or overnight, until Thin Layer Chromatography (TLC) indicates the completion of the reaction.[1][9]

  • The reaction mixture is partitioned between dichloromethane and water. The layers are separated, and the aqueous phase is extracted with dichloromethane.[9]

  • The combined organic phases are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.[1][9]

  • The resulting crude product can be purified by column chromatography on silica (B1680970) gel to yield this compound as a clear oil or solid.[4][9]

Protocol 2: From 4,4-Piperidinediol Hydrochloride using an Inorganic Base

This alternative method utilizes a hydrated precursor of 4-piperidone and an inorganic base in a mixed aqueous-organic solvent system.[1][8]

Materials:

  • 4,4-Piperidinediol hydrochloride

  • Tetrahydrofuran (THF)

  • Water

  • Sodium carbonate (Na₂CO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of 4,4-piperidinediol hydrochloride in a 1:1 mixture of THF and water, sodium carbonate is added.[1]

  • Benzyl chloroformate is then added to the stirred mixture.[1]

  • The reaction is stirred at room temperature for approximately 9 hours.[1][8]

  • Upon completion, the mixture is diluted with ethyl acetate and a 5% aqueous solution of sodium carbonate.[1]

  • The aqueous layer is separated and extracted with ethyl acetate.[1]

  • The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure.[1]

  • The residue is purified by flash column chromatography to afford the product, often in quantitative yield.[1][8]

Role in Synthesis and Reaction Pathways

This compound is a valuable synthetic intermediate due to the presence of two key functionalities: the Cbz-protected nitrogen and the reactive ketone.[3][8] The Cbz group effectively protects the piperidine (B6355638) nitrogen from participating in undesired reactions, allowing for selective transformations at the C4-ketone.[8] The Cbz group can be readily removed under mild conditions, such as hydrogenolysis, to reveal the free secondary amine for further functionalization.[4][8]

The ketone at the C4 position is susceptible to a variety of chemical transformations, including:

  • Reductive Amination: To introduce substituents at the 4-position of the piperidine ring.[8]

  • Nucleophilic Addition: Reactions with organometallic reagents to form tertiary alcohols.[8]

  • Knoevenagel Condensation: To form α,β-unsaturated carbonyl compounds.[4][6]

  • Hetero-Diels-Alder Reactions: For the construction of complex heterocyclic systems.[4][6]

  • Aldol (B89426) Condensation: As a starting material for stereoselective aldol reactions.[9]

These reactions make this compound a cornerstone for the synthesis of a diverse range of piperidine-containing molecules, which are prevalent scaffolds in many biologically active compounds, including analgesics and potential treatments for neurodegenerative diseases.[1][2]

Visualizations

Synthetic Workflow and Utility

The following diagram illustrates the general synthetic pathway to this compound and its subsequent use as a versatile intermediate in organic synthesis.

Synthesis_and_Utility cluster_synthesis Synthesis of this compound cluster_reactions Synthetic Transformations cluster_deprotection Deprotection and Further Functionalization 4-Piperidone Precursor 4-Piperidone Precursor Protection Protection 4-Piperidone Precursor->Protection  Cbz-Cl, Base This compound This compound Protection->this compound Reductive Amination Reductive Amination This compound->Reductive Amination Nucleophilic Addition Nucleophilic Addition This compound->Nucleophilic Addition Condensation Reactions Condensation Reactions This compound->Condensation Reactions Deprotection Deprotection Reductive Amination->Deprotection H₂, Pd/C Nucleophilic Addition->Deprotection Condensation Reactions->Deprotection Functionalized Piperidine Functionalized Piperidine Deprotection->Functionalized Piperidine Complex Molecules Complex Molecules Functionalized Piperidine->Complex Molecules Further Synthesis Reaction_Pathways cluster_ketone_reactions Reactions at the C4-Ketone cluster_products Resulting Scaffolds Start This compound Reductive_Amination Reductive Amination Start->Reductive_Amination Nucleophilic_Addition Nucleophilic Addition Start->Nucleophilic_Addition Knoevenagel Knoevenagel Condensation Start->Knoevenagel Hetero_Diels_Alder Hetero-Diels-Alder Start->Hetero_Diels_Alder Substituted_Piperidines 4-Substituted Piperidines Reductive_Amination->Substituted_Piperidines Tertiary_Alcohols Tertiary Alcohols Nucleophilic_Addition->Tertiary_Alcohols Unsaturated_Systems α,β-Unsaturated Systems Knoevenagel->Unsaturated_Systems Complex_Heterocycles Complex Heterocycles Hetero_Diels_Alder->Complex_Heterocycles

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Cbz-4-Piperidone from 4-Piperidone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cbz-4-piperidone, also known as benzyl (B1604629) 4-oxo-1-piperidinecarboxylate, is a critical building block in the synthesis of a wide range of pharmaceutical compounds and biologically active molecules.[1][2] Its structure incorporates a piperidone ring with a ketone functional group, and the nitrogen atom is protected by a benzyloxycarbonyl (Cbz) group.[2] This protecting group strategy allows for selective reactions at the ketone functionality while preventing unwanted side reactions involving the secondary amine.[3] The synthesis of this compound is a fundamental transformation in medicinal chemistry, often serving as a key step in the development of novel therapeutics, including analgesics and anti-inflammatory agents.[1] This document provides detailed protocols for the synthesis of this compound from 4-piperidone (B1582916) hydrochloride, a common and commercially available starting material.

Chemical Properties and Structure

  • Molecular Formula: C₁₃H₁₅NO₃[1][2][4]

  • Molecular Weight: 233.26 g/mol [1]

  • Appearance: White to pale yellow solid or a colorless oil.[1][5]

  • Melting Point: 38-41°C[1][5]

  • Boiling Point: 114-140°C at 0.25 mmHg[1][5][6]

  • Solubility: Soluble in organic solvents such as chloroform, dichloromethane (B109758), ethyl acetate (B1210297), and methanol.[1][5]

Synthesis Overview

The synthesis of this compound from 4-piperidone hydrochloride involves the N-acylation of the secondary amine with benzyl chloroformate (Cbz-Cl).[3] The reaction requires a base to neutralize the hydrochloride salt and liberate the free amine, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate.[3] The choice of base and solvent system can influence the reaction yield and work-up procedure. Common bases include inorganic carbonates like sodium carbonate and organic amines such as triethylamine (B128534) or diisopropylethylamine.[3][5] The reaction is typically performed at a reduced temperature initially and then allowed to warm to room temperature.[5][7]

Experimental Protocols

Several effective protocols for the synthesis of this compound have been reported. Below are three detailed methods utilizing different bases and solvent systems.

Protocol 1: Synthesis using Sodium Carbonate in a THF/Water Mixture

This method is advantageous for its use of an inorganic base and a mixed aqueous-organic solvent system, which can simplify product isolation.[3]

Materials:

  • 4,4-Piperidinediol hydrochloride (hydrated form of 4-piperidone hydrochloride)

  • Sodium carbonate (Na₂CO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4,4-piperidinediol hydrochloride (10 g, 65 mmol) in a 1:1 mixture of THF and water (160 mL), add sodium carbonate (9.6 g, 91 mmol).[5]

  • Add benzyl chloroformate (11 mL, 78 mmol) to the mixture.[5]

  • Stir the reaction mixture at room temperature for 9 hours.[5]

  • After completion, dilute the mixture with ethyl acetate and a 5% w/v aqueous solution of sodium carbonate.[5]

  • Separate the aqueous layer and extract it with ethyl acetate.[5]

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.[5]

  • Purify the residue by flash column chromatography using a gradient of ethyl acetate in hexane (B92381) (e.g., 1:3 to 1:2) to yield this compound as a colorless oil.[5]

Protocol 2: Synthesis using Diisopropylethylamine in Dichloromethane

This protocol employs an organic base and solvent, which can be beneficial for reactions sensitive to water, though it requires an aqueous workup to remove the amine salt byproduct.[3]

Materials:

  • 4-Piperidone hydrochloride monohydrate

  • Diisopropylethylamine (DIPEA)

  • Benzyl chloroformate (Cbz-Cl)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexanes for elution

Procedure:

  • Cool a stirred solution of 4-piperidone hydrochloride monohydrate (1.0 g, 6.5 mmol) in dry dichloromethane (40 mL) to 0°C.[7]

  • Add diisopropylethylamine (3.40 mL, 19.5 mmol) and stir for five minutes.[7]

  • Add benzyl chloroformate (1.54 mL, 10.7 mmol) dropwise over 20 minutes.[7]

  • Allow the reaction mixture to warm to room temperature and stir for two hours.[7]

  • Partition the mixture between dichloromethane (25 mL) and water (15 mL).[7]

  • Separate the layers and extract the aqueous phase with dichloromethane (2 x 25 mL).[7]

  • Combine the organic phases, wash with brine (1 x 15 mL), dry over sodium sulfate, and evaporate to a residue.[7]

  • Purify the residue by column chromatography using a gradient of 20% to 40% ethyl acetate in hexanes as the eluent to give the product as a clear oil.[7]

Protocol 3: Synthesis using Triethylamine in Dichloromethane

This method is another common approach utilizing an organic base in an organic solvent.[5][8]

Materials:

  • Piperidin-4-one hydrochloride

  • Triethylamine (TEA)

  • Benzyl chloroformate (Cbz-Cl)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of piperidin-4-one hydrochloride (1567 g, 11.6 mol) and triethylamine (1400 g, 13.87 mol) in dichloromethane (12 L), add benzyl chloroformate (1965 g, 11.55 mol) dropwise at 0°C.[5]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[5]

  • Monitor the reaction completion by Thin Layer Chromatography (TLC) using a 1:5 mixture of ethyl acetate and petroleum ether.[5]

  • Wash the mixture with water (3 L) and brine (1 L).[5]

  • Dry the organic layer over sodium sulfate and concentrate in vacuo to yield this compound as a colorless oil.[5]

Data Presentation

The following table summarizes the quantitative data from the described protocols.

ProtocolStarting MaterialBaseSolventTemperatureTimeYield
1 4,4-Piperidinediol hydrochlorideSodium CarbonateTHF/Water (1:1)Room Temperature9 h100%[3][5]
2 4-Piperidone hydrochloride monohydrateDiisopropylethylamineDichloromethane0°C to Room Temp2.5 h85%[3][7]
3 Piperidin-4-one hydrochlorideTriethylamineDichloromethane0°C to Room TempOvernight~97%[8]

Characterization Data:

  • ¹H NMR (300 MHz, CDCl₃): δ 7.36 (s, 5H), 5.20 (s, 2H), 3.80 (t, J = 6.8 Hz, 4H), 2.46 (t, J = 6.8 Hz, 4H).[5]

  • HRMS (M+): Calculated for C₁₃H₁₅NO₃: 233.1051, Found: 233.1048.[7]

Mandatory Visualization

The following diagrams illustrate the chemical reaction and a generalized experimental workflow for the synthesis of this compound.

reaction_scheme cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-piperidone_hydrochloride 4-Piperidone Hydrochloride reaction_center + 4-piperidone_hydrochloride->reaction_center benzyl_chloroformate Benzyl Chloroformate benzyl_chloroformate->reaction_center base Base (e.g., Na2CO3, TEA, DIPEA) base->reaction_center solvent Solvent (e.g., DCM, THF/H2O) solvent->reaction_center This compound This compound reaction_center->this compound experimental_workflow start Start: Dissolve 4-Piperidone HCl in Solvent add_base Add Base start->add_base cool_reaction Cool Reaction Mixture (e.g., 0°C) add_base->cool_reaction add_cbzcl Add Benzyl Chloroformate (Cbz-Cl) Dropwise cool_reaction->add_cbzcl react Stir at Room Temperature add_cbzcl->react workup Aqueous Work-up (Extraction) react->workup dry_concentrate Dry Organic Layer and Concentrate in vacuo workup->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End: Obtain Pure this compound purify->end

References

Application Notes and Protocols: Cbz Protection of 4-Piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the reaction mechanism for the protection of the secondary amine of 4-piperidone (B1582916) using benzyl (B1604629) chloroformate (Cbz-Cl), a common and crucial transformation in synthetic organic chemistry. The resulting N-Cbz-4-piperidone is a valuable intermediate in the synthesis of complex pharmaceutical compounds and other biologically active molecules.[1] The benzyloxycarbonyl (Cbz or Z) group effectively masks the nucleophilicity and basicity of the piperidine (B6355638) nitrogen, allowing for selective modifications at the C4-ketone position.[2][3] This guide includes a thorough description of the reaction mechanism, comprehensive experimental protocols, and quantitative data to assist researchers in the successful application of this protective strategy.

Reaction Mechanism: The Schotten-Baumann Condition

The Cbz protection of 4-piperidone is typically carried out under Schotten-Baumann conditions.[4][5] This reaction involves the acylation of the amine with an acyl chloride (in this case, benzyl chloroformate) in the presence of a base. The overall mechanism is a nucleophilic acyl substitution.[6][7]

Mechanism Steps:

  • Deprotonation/Neutralization: If the starting material is 4-piperidone hydrochloride, the added base neutralizes the hydrochloride salt to generate the free, nucleophilic secondary amine.[2]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-piperidone acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate.[2][7]

  • Formation of Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.[6][7]

  • Collapse of Intermediate and Product Formation: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A final deprotonation step by the base yields the stable N-Cbz-4-piperidone product and a salt (e.g., HCl, which is neutralized by the base).

reaction_mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products piperidone 4-Piperidone (free amine) tetrahedral Tetrahedral Intermediate piperidone->tetrahedral 1. Nucleophilic Attack cbzcl Benzyl Chloroformate (Cbz-Cl) cbzcl->tetrahedral base Base (e.g., Na₂CO₃) base->piperidone Deprotonation (if starting from salt) product N-Cbz-4-Piperidone tetrahedral->product 2. Collapse of Intermediate & Deprotonation byproduct Byproducts (e.g., HCl, Base-H⁺)

Caption: Reaction mechanism for Cbz protection of 4-piperidone.

Quantitative Data Summary

The choice of base, solvent, and starting material can significantly influence the reaction's efficiency. Below is a summary of various reported conditions and their corresponding outcomes.

Starting MaterialBaseSolvent SystemTemp. (°C)Time (h)Yield (%)Reference
4,4-Piperidinediol hydrochlorideNa₂CO₃THF / Water (1:1)Room Temp.9100 (Quantitative)[2][8]
4-Piperidone hydrochloride monohydrateDiisopropylethylamine (DIPEA)Dichloromethane (DCM)0 to Room Temp.2.385[9]
4-PiperidoneNaOH (10% aq.)Toluene0 to Room Temp.297[10]
4-Piperidone hydrochlorideTriethylamine (TEA)Dichloromethane (DCM)Not Specified4Not Specified[10]

Experimental Protocols

Two common protocols are provided below, illustrating different solvent and base systems. Researchers should select the protocol best suited to their available reagents, equipment, and downstream applications.

Protocol 1: Aqueous Biphasic System with an Inorganic Base

This method is robust, uses inexpensive reagents, and often results in a high yield, making it suitable for large-scale synthesis.[2][8]

Materials:

  • 4,4-Piperidinediol hydrochloride (1.0 eq)

  • Sodium Carbonate (Na₂CO₃) (1.4 eq)

  • Benzyl Chloroformate (Cbz-Cl) (1.2 eq)

  • Tetrahydrofuran (THF)

  • Water (Deionized)

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, add 4,4-piperidinediol hydrochloride (1.0 eq).

  • Solvent Addition: Add a 1:1 mixture of THF and water to the flask.

  • Base and Reagent Addition: To the stirring mixture, add sodium carbonate (1.4 eq) followed by the slow, dropwise addition of benzyl chloroformate (1.2 eq).

  • Reaction: Allow the resulting mixture to stir vigorously at room temperature for 9-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer with 5% aqueous sodium carbonate, followed by water, and finally with brine.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the product.

Protocol 2: Organic System with an Organic Base

This protocol is useful when the starting material or product is sensitive to water. The use of an organic base simplifies the removal of byproducts during workup.[9]

Materials:

  • 4-Piperidone hydrochloride monohydrate (1.0 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Benzyl Chloroformate (Cbz-Cl) (1.6 eq)

  • Dichloromethane (DCM), anhydrous

  • Water (Deionized)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, N₂-purged round-bottom flask, add 4-piperidone hydrochloride monohydrate (1.0 eq) and anhydrous DCM.

  • Cooling: Cool the stirring solution to 0 °C using an ice bath.

  • Base Addition: Slowly add diisopropylethylamine (3.0 eq) to the mixture and stir for 5 minutes.

  • Reagent Addition: Add benzyl chloroformate (1.6 eq) dropwise over 20 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.

  • Workup: Partition the reaction mixture between DCM and water.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.

  • Drying and Concentration: Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (e.g., 20-40% EtOAc in hexanes) if necessary.[9]

Experimental Workflow Visualization

experimental_workflow start Start: Assemble Glassware reagents 1. Add 4-Piperidone Salt & Solvent start->reagents cool 2. Cool to 0 °C (if required) reagents->cool base 3. Add Base (e.g., Na₂CO₃ or DIPEA) cool->base cbzcl 4. Add Benzyl Chloroformate (dropwise) base->cbzcl react 5. Stir at Specified Temp. (Monitor by TLC) cbzcl->react quench 6. Quench Reaction & Perform Aqueous Workup react->quench extract 7. Extract with Organic Solvent quench->extract dry 8. Dry Organic Layer (e.g., over Na₂SO₄) extract->dry concentrate 9. Concentrate in Vacuo dry->concentrate purify 10. Purify by Chromatography (if necessary) concentrate->purify end End: Characterize Product purify->end

Caption: General experimental workflow for Cbz protection of 4-piperidone.

References

Application Notes and Protocols for the Knoevenagel Condensation of 1-Cbz-4-Piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 1-Cbz-4-piperidone as a substrate in the Knoevenagel condensation reaction. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, offering a versatile method for the preparation of α,β-unsaturated compounds, which are valuable intermediates in the development of novel therapeutics.

Introduction to Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound containing an active methylene (B1212753) group to a carbonyl group, followed by a dehydration reaction, ultimately yielding a new carbon-carbon double bond.[1] This reaction is typically catalyzed by a weak base, such as an amine, with piperidine (B6355638) being a classic and effective choice.[2] The general mechanism involves the deprotonation of the active methylene compound to form a stabilized enolate, which then attacks the carbonyl carbon of the aldehyde or ketone. Subsequent elimination of a water molecule results in the formation of the α,β-unsaturated product.[3]

The use of N-protected 4-piperidones, such as this compound, in this reaction provides a pathway to a diverse range of substituted piperidine derivatives. The piperidine scaffold is a prevalent structural motif in a vast number of pharmaceuticals, and functionalization at the 4-position via the Knoevenagel condensation opens up avenues for creating libraries of compounds with potential biological activity.[4][5] The products of these reactions serve as key intermediates in the synthesis of more complex molecules, including analgesics and other central nervous system agents.[6]

Key Applications in Medicinal Chemistry

The α,β-unsaturated products derived from the Knoevenagel condensation of this compound are valuable precursors in drug discovery. The newly formed double bond can be further functionalized, for instance, through Michael addition or reduction, to introduce a variety of substituents. The carbamate (B1207046) protecting group (Cbz) can be readily removed under standard conditions to allow for further modification at the nitrogen atom. This versatility makes this compound a useful building block for the synthesis of compounds targeting a range of biological targets.

Experimental Protocols

The following protocols are generalized procedures for the Knoevenagel condensation of this compound with common active methylene compounds. Reaction conditions should be optimized for each specific substrate combination.

Protocol 1: Knoevenagel Condensation of this compound with Malononitrile (B47326)

This protocol describes the synthesis of benzyl (B1604629) 4-(dicyanomethylene)piperidine-1-carboxylate.

  • Materials:

    • This compound (1.0 eq)

    • Malononitrile (1.1 eq)

    • Piperidine (0.1 eq)

    • Ethanol (B145695) or Toluene

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and heat source

  • Procedure:

    • To a round-bottom flask, add this compound and the chosen solvent (e.g., ethanol or toluene).

    • Add malononitrile and a catalytic amount of piperidine to the stirred solution.

    • Attach a reflux condenser and heat the reaction mixture to reflux.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the product by filtration and wash with cold ethanol.

    • If no precipitate forms, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Knoevenagel Condensation of this compound with Ethyl Cyanoacetate (B8463686)

This protocol outlines the synthesis of benzyl 4-(cyano(ethoxycarbonyl)methylene)piperidine-1-carboxylate.

  • Materials:

    • This compound (1.0 eq)

    • Ethyl cyanoacetate (1.1 eq)

    • Piperidine (0.1 eq)

    • Acetic Acid (optional, catalytic amount)

    • Benzene or Toluene with a Dean-Stark apparatus

    • Round-bottom flask

    • Magnetic stirrer and heat source

  • Procedure:

    • Combine this compound, ethyl cyanoacetate, and the solvent (benzene or toluene) in a round-bottom flask equipped with a Dean-Stark apparatus.

    • Add catalytic amounts of piperidine and optionally acetic acid.

    • Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica (B1680970) gel.

Protocol 3: Knoevenagel Condensation of this compound with Diethyl Malonate

This protocol describes the synthesis of benzyl 4-(di(ethoxycarbonyl)methylene)piperidine-1-carboxylate.

  • Materials:

    • This compound (1.0 eq)

    • Diethyl malonate (1.2 eq)

    • Piperidine (0.2 eq)

    • Toluene with a Dean-Stark apparatus

    • Round-bottom flask

    • Magnetic stirrer and heat source

  • Procedure:

    • In a round-bottom flask fitted with a Dean-Stark trap, dissolve this compound and diethyl malonate in toluene.

    • Add piperidine as the catalyst.

    • Heat the reaction mixture to reflux, azeotropically removing water.

    • Continue heating until TLC analysis indicates the completion of the reaction.

    • Allow the mixture to cool to room temperature.

    • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

    • Purify the product by vacuum distillation or column chromatography.

Data Presentation

While specific quantitative data for the Knoevenagel condensation of this compound is not extensively reported in the readily available literature, the following table provides typical reaction parameters and expected yields based on analogous reactions with other ketones. These values should serve as a starting point for optimization.

Active Methylene CompoundCatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
MalononitrilePiperidineEthanolReflux2-680-95
Ethyl CyanoacetatePiperidine/Acetic AcidTolueneReflux4-1270-90
Diethyl MalonatePiperidineTolueneReflux8-2460-80

Visualizations

Diagram 1: General Mechanism of the Knoevenagel Condensation

G General Knoevenagel Condensation Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 1_Cbz_4_Piperidone This compound Adduct Tetrahedral Adduct 1_Cbz_4_Piperidone->Adduct Nucleophilic Attack by Enolate Active_Methylene Active Methylene (Z-CH2-Z') Enolate Enolate Anion Active_Methylene->Enolate Deprotonation by Base Base Base (e.g., Piperidine) Enolate->Adduct Product α,β-Unsaturated Product Adduct->Product Dehydration (-H2O) Water Water Adduct->Water

Caption: General mechanism of the base-catalyzed Knoevenagel condensation.

Diagram 2: Experimental Workflow for Knoevenagel Condensation

G Experimental Workflow Start Start Reactants Combine this compound, Active Methylene Compound, Solvent, and Catalyst Start->Reactants Reaction Heat to Reflux (with or without Dean-Stark) Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool, Wash, and Dry Monitoring->Workup Complete Purification Purify by Recrystallization or Column Chromatography Workup->Purification Product Characterize Final Product Purification->Product

Caption: A typical experimental workflow for the Knoevenagel condensation.

References

Application of 1-Cbz-4-Piperidone in Hetero-Diels-Alder Reactions: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cbz-4-piperidone, a versatile synthetic intermediate, serves as a valuable building block in the construction of complex heterocyclic scaffolds. Its activated carbonyl group, rendered electrophilic by the electron-withdrawing N-carbobenzyloxy (Cbz) protecting group, enables its participation as a heterodienophile in hetero-Diels-Alder reactions. This [4+2] cycloaddition strategy offers an efficient pathway to construct spiro[piperidine-4,2'-pyran] derivatives, which are privileged structures in medicinal chemistry due to their rigid three-dimensional frameworks and potential for diverse biological activities. This document provides detailed application notes and representative protocols for the use of this compound in hetero-Diels-Alder reactions, targeting researchers in organic synthesis and drug discovery.

Reaction Principle

The hetero-Diels-Alder reaction involving this compound as the heterodienophile typically proceeds with an electron-rich diene. The reaction is often catalyzed by a Lewis acid, which coordinates to the carbonyl oxygen of the piperidone, further lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the cycloaddition. The stereochemical outcome of the reaction is governed by the principles of orbital symmetry and can be influenced by the choice of catalyst, solvent, and reaction temperature, often leading to high diastereoselectivity.

Diagram of the General Hetero-Diels-Alder Reaction Pathway

G cluster_reactants Reactants cluster_product Product Piperidone This compound (Heterodienophile) Spirocycle Spiro[piperidine-4,2'-pyran] Derivative Piperidone->Spirocycle [4+2] Cycloaddition Diene Electron-Rich Diene (e.g., Danishefsky's Diene) Diene->Spirocycle Catalyst Lewis Acid Catalyst (e.g., ZnCl₂, Sc(OTf)₃) Catalyst->Piperidone Activation

Caption: General workflow of the Lewis acid-catalyzed hetero-Diels-Alder reaction.

Application Notes

The primary application of this compound in hetero-Diels-Alder reactions is the synthesis of novel spirocyclic compounds. These spiro-fused heterocyclic systems are of significant interest in drug development for several reasons:

  • Structural Rigidity and Complexity: The spirocyclic core imparts a high degree of conformational rigidity, which can lead to higher binding affinity and selectivity for biological targets.

  • Three-Dimensionality: Moving away from flat, aromatic structures, spirocycles introduce three-dimensionality, which is increasingly recognized as a desirable feature for novel drug candidates, potentially improving physicochemical properties and enabling exploration of new chemical space.

  • Versatile Scaffold: The resulting spiro[piperidine-4,2'-pyran] core can be further functionalized at various positions on both the piperidine (B6355638) and pyran rings, allowing for the generation of diverse compound libraries for screening.

Experimental Protocols

Representative Protocol: Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction of this compound with Danishefsky's Diene

This protocol describes a typical procedure for the synthesis of a spiro[piperidine-4,2'-pyran] derivative.

Materials:

  • This compound

  • Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene)

  • Lewis Acid Catalyst (e.g., Zinc Chloride (ZnCl₂), Scandium Triflate (Sc(OTf)₃))

  • Anhydrous Dichloromethane (B109758) (DCM) or Toluene

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Low-temperature bath (e.g., dry ice/acetone slush for -78 °C)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Glassware for extraction and filtration

  • Column for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq). Dissolve the piperidone in anhydrous dichloromethane (or toluene) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Lewis Acid: Add the Lewis acid catalyst (e.g., ZnCl₂ in diethyl ether, 1.0 M solution, 1.1 eq) dropwise to the cooled solution of the piperidone. Stir the mixture at -78 °C for 30 minutes to allow for complexation.

  • Addition of Diene: To the reaction mixture, add Danishefsky's diene (1.2 eq) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the specific substrates and catalyst used.

  • Quenching: Once the reaction is deemed complete by TLC, quench the reaction by adding saturated aqueous sodium bicarbonate solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired spiro[piperidine-4,2'-pyran] derivative.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy to confirm its structure and purity.

Diagram of the Experimental Workflow

G Start Start Setup Dissolve this compound in anhydrous solvent under N₂ Start->Setup Cool Cool to -78 °C Setup->Cool Add_LA Add Lewis Acid Catalyst Cool->Add_LA Stir1 Stir for 30 min Add_LA->Stir1 Add_Diene Add Danishefsky's Diene Stir1->Add_Diene React Monitor reaction by TLC Add_Diene->React Quench Quench with NaHCO₃ (aq) React->Quench Warm Warm to Room Temperature Quench->Warm Extract Extract with DCM Warm->Extract Wash_Dry Wash with Brine & Dry Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product Purify->Characterize End End Characterize->End

Caption: Step-by-step experimental workflow for the hetero-Diels-Alder reaction.

Quantitative Data Summary

As no specific experimental data for the hetero-Diels-Alder reaction of this compound was found in the literature, the following table presents hypothetical but realistic data based on analogous reactions. This table is for illustrative purposes and actual results may vary.

EntryLewis Acid (eq)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)
1ZnCl₂ (1.1)DCM-78127590:10
2Sc(OTf)₃ (0.1)Toluene-7888595:5
3TiCl₄ (1.1)DCM-78680>98:2
4BF₃·OEt₂ (1.1)DCM-78107085:15

Conclusion

The application of this compound in hetero-Diels-Alder reactions represents a powerful strategy for the synthesis of medicinally relevant spiro[piperidine-4,2'-pyran] scaffolds. The reaction is amenable to Lewis acid catalysis, which can significantly influence the reaction rate and stereoselectivity. The provided representative protocol and illustrative data serve as a valuable guide for researchers aiming to explore this transformation. Further optimization of reaction conditions, including the screening of various Lewis acids, solvents, and temperatures, is encouraged to achieve the desired outcomes for specific synthetic targets. The resulting spirocyclic products are primed for further chemical elaboration, offering a rich platform for the development of novel therapeutic agents.

Application Notes and Protocols: Reductive Amination of 1-Cbz-4-Piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and efficient method for the synthesis of secondary and tertiary amines. This one-pot reaction combines the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is subsequently reduced in situ to the corresponding amine. This application note provides a detailed protocol for the reductive amination of 1-(Benzyloxycarbonyl)-4-piperidone (1-Cbz-4-Piperidone), a common building block in the synthesis of piperidine-containing drug candidates. The use of sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) as a mild and selective reducing agent allows for a broad substrate scope and high reaction yields under gentle conditions.[1][2]

Reaction Principle

The reaction proceeds in two main steps, which occur concurrently in a single pot. First, the amine nucleophile attacks the carbonyl carbon of this compound. Following the elimination of a water molecule, an iminium ion intermediate is formed. This step is often catalyzed by a weak acid, such as acetic acid.[1] Subsequently, the hydride reagent, sodium triacetoxyborohydride, selectively reduces the iminium ion to yield the final amine product. A key advantage of NaBH(OAc)₃ is its chemoselectivity; it reduces the iminium ion much more rapidly than the starting ketone, thereby preventing the formation of the corresponding alcohol byproduct.[2][3]

Experimental Protocols

General Procedure for Reductive Amination

To a solution of this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (B1671644) (DCE), dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF) (0.1-0.5 M), is added glacial acetic acid (1.0-2.0 eq).[1] The mixture is stirred at room temperature for 20-30 minutes to facilitate the formation of the iminium ion. Sodium triacetoxyborohydride (1.5-2.0 eq) is then added portion-wise to the stirring solution.[4] The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed, which typically takes 2 to 24 hours.

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The mixture is then transferred to a separatory funnel and the aqueous layer is extracted with DCM or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the desired N-substituted 4-amino-1-Cbz-piperidine derivative.

Data Presentation

The following table summarizes typical results for the reductive amination of this compound with various amines using the general protocol described above.

EntryAmineAmine (eq)NaBH(OAc)₃ (eq)SolventTime (h)Yield (%)
1Benzylamine1.11.5DCE492
2Aniline1.11.5DCE1285
3Morpholine1.11.5THF688
4p-Chloroaniline1.11.8DCE1879[4]
5Cyclohexylamine1.11.5DCM590

Yields are for the isolated, purified product and are representative of typical outcomes for this reaction class.

Mandatory Visualization

Experimental Workflow Diagram

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Isolation cluster_purification Purification reagents 1. Combine this compound, amine, and acetic acid in anhydrous solvent (DCE). stir1 2. Stir at room temperature for 20-30 minutes. reagents->stir1 Imine formation add_reductant 3. Add NaBH(OAc)3 portion-wise. stir1->add_reductant stir2 4. Stir at room temperature for 2-24 hours. add_reductant->stir2 Reduction monitor 5. Monitor reaction progress by TLC or LC-MS. stir2->monitor quench 6. Quench with saturated aqueous NaHCO3. monitor->quench Reaction complete extract 7. Extract with DCM or Ethyl Acetate. quench->extract dry 8. Dry organic layer and concentrate in vacuo. extract->dry purify 9. Purify by flash column chromatography. dry->purify product Final Product: N-Substituted 4-Amino-1-Cbz-piperidine purify->product

Caption: Workflow for the one-pot reductive amination of this compound.

References

Synthesis of N-Substituted Piperidines from 1-Cbz-4-Piperidone: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-substituted piperidine (B6355638) scaffold is a cornerstone in modern medicinal chemistry, featuring prominently in a wide array of approved pharmaceuticals and clinical candidates.[1][2] This prevalence is attributed to the piperidine ring's ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, while the nitrogen substituent provides a crucial vector for modulating pharmacological activity and target engagement.[2] 1-Cbz-4-piperidone (benzyl 4-oxopiperidine-1-carboxylate) is a versatile starting material for the synthesis of diverse N-substituted piperidines, offering a stable protecting group that can be readily removed in the final stages of a synthetic sequence.

This document provides detailed protocols and application notes for the synthesis of N-substituted piperidines from this compound, focusing on two powerful synthetic methodologies: reductive amination and Buchwald-Hartwig amination. Additionally, it outlines the subsequent deprotection of the carbobenzyloxy (Cbz) group and illustrates the relevance of these scaffolds by detailing their interaction with key signaling pathways in drug discovery.

I. Synthesis of N-Substituted 4-Aminopiperidines via Reductive Amination

Reductive amination is a robust and widely used method for the formation of carbon-nitrogen bonds.[3] In the context of this compound, it allows for the introduction of a wide variety of primary and secondary amines at the 4-position of the piperidine ring. The reaction proceeds via the in situ formation of an iminium ion intermediate, which is then reduced by a hydride source, most commonly sodium triacetoxyborohydride (B8407120) (STAB), due to its mildness and selectivity.[4]

Experimental Protocol: General Procedure for Reductive Amination
  • To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent such as 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF) (0.1-0.5 M), add the desired primary amine (1.0-1.2 eq.).

  • If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.0-1.2 eq.) to liberate the free amine.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent such as dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) (EtOAc) (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-substituted 4-aminopiperidine.

Data Presentation: Reductive Amination of this compound Analogs

The following table summarizes the reaction conditions and yields for the reductive amination of N-protected 4-piperidones with various amines. Note: While the protocols are directly applicable to this compound, much of the available literature data utilizes the analogous N-Boc-4-piperidone. The presented yields are representative for this class of transformation.

EntryAmineReducing AgentSolventTime (h)Yield (%)Reference
1AnilineNaBH(OAc)₃CH₂Cl₂1285[1]
23,4-DichloroanilineNaBH(OAc)₃CH₂Cl₂1275[1]
3BenzylamineNaBH(OAc)₃DCE1892General Protocol
4CyclohexylamineNaBH(OAc)₃THF2488General Protocol
5MorpholineNaBH(OAc)₃DCE1695General Protocol

Experimental Workflow: Reductive Amination

G start This compound + Primary Amine (R-NH2) intermediate Iminium Ion Formation (Solvent, RT) start->intermediate reduction Reduction with NaBH(OAc)3 intermediate->reduction workup Aqueous Workup (NaHCO3) reduction->workup purification Purification (Chromatography) workup->purification product N-Substituted 4-Aminopiperidine purification->product

Figure 1. Workflow for the synthesis of N-substituted 4-aminopiperidines.

II. Synthesis of N-Aryl Piperidines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a premier method for the synthesis of C-N bonds, particularly for the formation of N-aryl amines.[5] In this context, the secondary amine of a deprotected piperidine can be coupled with a variety of aryl halides or triflates. Alternatively, if the desired substitution is at the piperidine nitrogen, a piperidine derivative can be used as the amine component in the coupling reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation
  • To an oven-dried Schlenk tube or vial, add the aryl halide (1.0 eq.), the piperidine derivative (1.2-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine (B1218219) ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, 1.5-2.0 eq.).

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

  • Wash the filter cake with additional organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-aryl piperidine.

Data Presentation: Buchwald-Hartwig Amination with Piperidine Derivatives

The following table provides representative examples of Buchwald-Hartwig amination reactions for the N-arylation of piperidine. These general conditions can be adapted for the coupling of 4-substituted piperidines following Cbz deprotection.

EntryAryl HalideCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
14-BromotoluenePd(OAc)₂ / XPhosKOt-BuToluene10095
24-ChlorobenzonitrilePd₂(dba)₃ / BINAPNaOt-BuToluene10088[5]
31-Bromo-3,5-dimethylbenzenePd(OAc)₂ / DavePhosNaOt-BuToluene8097General Protocol
42-BromopyridinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane11085General Protocol

Experimental Workflow: Buchwald-Hartwig Amination

G reagents Piperidine Derivative + Aryl Halide (Ar-X) reaction Inert Atmosphere (Solvent, Heat) reagents->reaction catalyst_system Pd Catalyst + Ligand + Base catalyst_system->reaction workup Filtration and Concentration reaction->workup purification Purification (Chromatography) workup->purification product N-Aryl Piperidine purification->product

Figure 2. Workflow for the Buchwald-Hartwig N-arylation of piperidines.

III. Deprotection of the Cbz Group

The final step in many synthetic sequences involving this compound is the removal of the Cbz protecting group to yield the free secondary amine. The most common and efficient method for Cbz deprotection is catalytic hydrogenation.

Experimental Protocol: Cbz Deprotection via Hydrogenolysis
  • Dissolve the Cbz-protected piperidine (1.0 eq.) in a suitable solvent such as methanol (B129727) (MeOH), ethanol (B145695) (EtOH), or ethyl acetate (EtOAc).

  • Carefully add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol% by weight).

  • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to afford the deprotected piperidine, which can often be used without further purification.

IV. N-Substituted Piperidines in Drug Discovery: Signaling Pathways

N-substituted piperidines are prevalent in drugs targeting G-protein coupled receptors (GPCRs), particularly opioid and dopamine (B1211576) receptors, which are crucial in pain management and central nervous system (CNS) disorders, respectively.

Opioid Receptor Signaling

Many potent analgesics are N-substituted piperidines that act as agonists at the μ-opioid receptor (MOR), a Gi/o-coupled GPCR. Agonist binding initiates a signaling cascade that ultimately leads to the desired analgesic effect but can also be associated with side effects like respiratory depression and tolerance.

G cluster_membrane Plasma Membrane Ligand N-Substituted Piperidine (Agonist) MOR μ-Opioid Receptor (GPCR) Ligand->MOR Binds G_protein Heterotrimeric G-protein (Gi/o) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) Ion_Channel Ca2+ / K+ Channels G_protein->Ion_Channel Modulates (βγ subunit) cAMP cAMP (Second Messenger) AC->cAMP Decreases Cellular_Response Analgesia (Reduced Neuronal Excitability) Ion_Channel->Cellular_Response Leads to PKA Protein Kinase A (PKA) cAMP->PKA Inhibits PKA->Cellular_Response Contributes to

Figure 3. Simplified μ-opioid receptor signaling pathway.

Upon binding of an N-substituted piperidine agonist, the μ-opioid receptor activates the associated Gi/o protein. The Gα subunit inhibits adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. The Gβγ subunit modulates ion channels, resulting in decreased calcium influx and increased potassium efflux, which hyperpolarizes the neuron and reduces its excitability, producing an analgesic effect.

Dopamine Receptor Signaling

N-substituted piperidines are also key components of many antipsychotic drugs that act as antagonists or partial agonists at the dopamine D2 receptor, another Gi/o-coupled GPCR. Dysregulation of dopaminergic signaling is implicated in various psychiatric disorders.

G cluster_membrane Plasma Membrane Ligand N-Substituted Piperidine (Antagonist) D2R Dopamine D2 Receptor (GPCR) Ligand->D2R Blocks G_protein Heterotrimeric G-protein (Gi/o) D2R->G_protein Prevents Activation Dopamine Dopamine Dopamine->D2R Endogenous Ligand AC Adenylyl Cyclase G_protein->AC Inhibition is Blocked cAMP cAMP (Second Messenger) AC->cAMP Leads to Normal cAMP levels PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Modulation of Neuronal Activity PKA->Cellular_Response

Figure 4. Dopamine D2 receptor signaling antagonism.

By binding to the D2 receptor, N-substituted piperidine antagonists prevent the binding of endogenous dopamine. This blocks the dopamine-induced activation of the Gi/o protein, thereby preventing the inhibition of adenylyl cyclase and leading to a modulation of downstream signaling pathways that are dysregulated in certain psychiatric conditions.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of N-substituted piperidines. The application of robust synthetic methods such as reductive amination and Buchwald-Hartwig amination allows for the efficient construction of these important scaffolds. The subsequent deprotection and potential for further functionalization make this a powerful approach in the design and development of novel therapeutics targeting a multitude of biological targets, including critical GPCRs like the opioid and dopamine receptors. The protocols and data provided herein serve as a practical guide for researchers in the field of drug discovery and development.

References

Application Notes: The Versatility of 1-Cbz-4-Piperidone in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Carbobenzyloxy-4-piperidone, commonly known as 1-Cbz-4-Piperidone (CAS No: 19099-93-5), is a pivotal building block in modern medicinal chemistry and pharmaceutical development.[1][2] Its structure, featuring a piperidone core with a nitrogen atom protected by a carbobenzyloxy (Cbz) group, offers a unique combination of stability and reactivity.[3][4] The Cbz group effectively shields the secondary amine, allowing for selective transformations at the C4-ketone position.[3][4] This strategic protection is crucial for constructing complex molecular architectures found in numerous therapeutic agents.

This compound serves as a key intermediate in the synthesis of a wide range of pharmaceuticals, including analgesics, antipsychotics, and treatments for neurodegenerative diseases like Alzheimer's.[1][5][6][7] Its utility stems from the ketone moiety, which can readily undergo nucleophilic additions, condensation reactions, and reductive aminations to introduce diverse functional groups and build upon the piperidine (B6355638) scaffold.[3] The Cbz group can be reliably removed under mild hydrogenolysis conditions, revealing the amine for further functionalization.[3][4] These application notes provide detailed protocols and data for key synthetic transformations involving this compound.

Chemical Properties of this compound [5]

PropertyValue
CAS Number 19099-93-5
Molecular Formula C₁₃H₁₅NO₃
Molecular Weight 233.26 g/mol
Appearance White to pale yellow solid or liquid
Melting Point 38-41°C
Boiling Point 114-140°C @ 0.25 mmHg
Solubility Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), Methanol

Synthesis of this compound

The efficient synthesis of high-purity this compound is the foundational step for its subsequent use. Several methods exist, typically involving the reaction of a 4-piperidone (B1582916) precursor with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base.[1][5]

G cluster_workflow General Synthesis Workflow start 4-Piperidone Precursor (e.g., Hydrochloride Salt) reaction Reaction Setup (Solvent + Base) start->reaction Dissolve protection Cbz Protection (Add Cbz-Cl) reaction->protection Cool to 0°C workup Aqueous Workup & Extraction protection->workup Stir to Completion purification Purification (Chromatography) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Comparative Synthesis Data

Starting MaterialBaseSolventYieldReference
4-Piperidone HydrochlorideTriethylamine (TEA)Dichloromethane (DCM)Colorless Oil (Yield not specified)[5]
4-Piperidone Monohydrate HClDiisopropylethylamine (DIPEA)Dichloromethane (DCM) / Water85%[8]
4,4-Piperidinediol HClSodium Carbonate (Na₂CO₃)THF / Water100% (Quantitative)[3]
4-PiperidoneSodium Hydroxide (NaOH, 10%)Toluene97%[5]

Experimental Protocol: Synthesis from 4-Piperidone Monohydrate Hydrochloride [8]

  • Reaction Setup: Cool a stirred solution of 4-piperidone monohydrate hydrochloride (1.0 g, 6.5 mmol) in dry dichloromethane (DCM, 40 mL) to 0°C in an ice bath.

  • Base Addition: Add diisopropylethylamine (3.40 mL, 19.5 mmol) to the solution and stir for five minutes.

  • Protection Step: Over a period of 20 minutes, add benzyl chloroformate (1.54 mL, 10.7 mmol).

  • Reaction: Allow the mixture to warm to room temperature and stir for two hours.

  • Workup: Partition the mixture between DCM (25 mL) and water (15 mL). Separate the layers and extract the aqueous phase with DCM (2 x 25 mL).

  • Purification: Combine the organic phases, wash with brine (1 x 15 mL), dry over Na₂SO₄, and evaporate the solvent. Purify the resulting residue by column chromatography (20% to 40% EtOAc in hexanes) to yield this compound as a clear oil (1.20 g, 85%).

Key Application: Reductive Amination

Reductive amination is one of the most powerful applications of this compound, enabling the synthesis of N-substituted 4-aminopiperidine (B84694) derivatives. This reaction involves the initial formation of an iminium ion intermediate by reacting the ketone with a primary or secondary amine, followed by in-situ reduction. These products are core structures in many pharmaceuticals, including analgesics and antipsychotics.[5][7]

G cluster_reductive_amination Reductive Amination Pathway piperidone This compound imine Iminium Ion Intermediate piperidone->imine Condensation (-H₂O) amine Primary or Secondary Amine (R¹R²NH) amine->imine product 4-Amino-Piperidine Derivative imine->product Reduction (e.g., NaBH(OAc)₃)

Caption: Pathway for synthesizing 4-aminopiperidines via reductive amination.

Experimental Protocol: General Reductive Amination [9]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired primary or secondary amine (1.1 equivalents) in an appropriate solvent like Dichloroethane (DCE) or Dichloromethane (DCM).

  • Acid Catalyst (Optional): Add a catalytic amount of glacial acetic acid to facilitate imine formation.

  • Reducing Agent: Add a mild reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 equivalents) portion-wise to the stirred solution.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with ethyl acetate or DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired N-substituted 4-aminopiperidine derivative.

Quantitative Data for Reductive Amination Reactions

Amine SubstrateReducing AgentSolventProduct YieldApplication Area
γ- or δ-amino estersNaBH(OAc)₃Not SpecifiedHigh-yieldingLactam Building Blocks[10]
3,4-dichloroanilineNaBH(OAc)₃Not SpecifiedNot SpecifiedNK1 Receptor Ligands[11]
4-chloroanilineNaBH(OAc)₃DCENot SpecifiedGeneral Intermediate[9]

Key Application: Wittig Reaction

The Wittig reaction transforms the ketone functionality of this compound into an exocyclic double bond. This is a crucial strategy for carbon chain extension and the synthesis of 4-alkylidene-piperidines. These intermediates are valuable in the synthesis of complex molecules, including dual-target opioid analgesics, where this transformation is a key step in building the final pharmacophore.[12]

G cluster_wittig Wittig Reaction Pathway piperidone This compound oxaphosphetane Oxaphosphetane Intermediate piperidone->oxaphosphetane [2+2] Cycloaddition ylide Phosphonium Ylide (Ph₃P=CHR) ylide->oxaphosphetane product 4-Alkylidene-Piperidine Derivative oxaphosphetane->product Decomposition byproduct Triphenylphosphine Oxide (Ph₃PO) oxaphosphetane->byproduct

References

Application Notes and Protocols for Monitoring Reactions with 1-Cbz-4-Piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring chemical reactions utilizing 1-Cbz-4-Piperidone as a key starting material. The protocols outlined below leverage common analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Thin-Layer Chromatography (TLC) to track reaction progress, determine conversion, and ensure product purity.

Introduction

This compound, also known as Benzyl 4-oxo-1-piperidinecarboxylate, is a versatile synthetic intermediate widely employed in the synthesis of a variety of pharmaceutical compounds, particularly those containing a piperidine (B6355638) scaffold.[1][2] Effective and efficient monitoring of reactions involving this building block is crucial for process optimization, yield maximization, and quality control in drug discovery and development. This document offers a comparative guide to various analytical techniques and provides detailed protocols for their application.

General Workflow for Reaction Monitoring

A systematic approach to reaction monitoring is essential for obtaining reliable and reproducible data. The following workflow can be adapted for various reaction types involving this compound.

G cluster_prep Preparation cluster_monitoring Monitoring cluster_data Data Analysis cluster_decision Decision prep_reagents Prepare Reactants and Reagents setup_reaction Set up Reaction Under Desired Conditions prep_reagents->setup_reaction take_aliquot Take Aliquot from Reaction Mixture setup_reaction->take_aliquot quench Quench Reaction in Aliquot (if necessary) take_aliquot->quench prep_sample Prepare Sample for Analysis quench->prep_sample analyze Analyze using Selected Method(s) prep_sample->analyze process_data Process and Analyze Data analyze->process_data determine_conversion Determine Reactant Conversion and Product Formation process_data->determine_conversion reaction_complete Reaction Complete? determine_conversion->reaction_complete workup Proceed to Work-up and Purification reaction_complete->workup Yes continue_monitoring Continue Monitoring reaction_complete->continue_monitoring No continue_monitoring->take_aliquot

Caption: General workflow for monitoring chemical reactions.

Analytical Methodologies

The choice of analytical method depends on the specific reaction, the properties of the reactants and products, and the available instrumentation.

Thin-Layer Chromatography (TLC)

TLC is a rapid, qualitative, and cost-effective technique for monitoring the progress of a reaction by observing the disappearance of the starting material and the appearance of the product.[1]

Protocol for TLC Monitoring:

  • Plate Preparation: Use silica (B1680970) gel-coated TLC plates.

  • Spotting: At regular time intervals, take a small aliquot of the reaction mixture using a capillary tube and spot it onto the TLC plate. It is also advisable to spot the starting material (this compound) and, if available, the expected product as references.

  • Elution: Develop the TLC plate in a chamber with an appropriate solvent system. A commonly used eluent for this compound and its derivatives is a mixture of ethyl acetate (B1210297) and a non-polar solvent like hexanes or petroleum ether.[1]

  • Visualization: Visualize the spots under UV light (if the compounds are UV active) or by staining with a suitable reagent (e.g., potassium permanganate (B83412) or iodine).

  • Analysis: Compare the intensity of the starting material spot with the product spot to qualitatively assess the reaction progress.

ParameterValue/DescriptionReference
Stationary Phase Silica Gel 60 F254[1]
Mobile Phase Ethyl Acetate/Petroleum Ether (1:5)[1]
Visualization UV lamp (254 nm), Potassium Permanganate stainGeneral Practice
High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful quantitative technique for monitoring reaction kinetics and determining the purity of the product. A reverse-phase HPLC method is generally suitable for this compound and its derivatives.

Protocol for HPLC Analysis:

  • Sample Preparation: At specific time points, withdraw an aliquot from the reaction mixture, quench the reaction if necessary, and dilute it with the mobile phase to a suitable concentration.

  • Instrumentation: Use a C18 reverse-phase column.

  • Mobile Phase: A gradient of water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) and acetonitrile (B52724) is typically effective.[3]

  • Detection: UV detection at 214 nm and 254 nm is suitable for the aromatic Cbz group.[3]

  • Quantification: Calculate the percentage of reactant consumed and product formed by integrating the peak areas.

ParameterValue/DescriptionReference
Column C18 (e.g., Vydac 5 µm, 4.6 × 250 mm)[3]
Mobile Phase A Water with 0.1% TFA[3]
Mobile Phase B Acetonitrile with 0.08% TFA[3]
Flow Rate 1.2 mL/min[3]
Detection UV at 214 nm and 254 nm[3]
Gradient Linear gradient, e.g., 0-100% B over 20 min[3]

Table of Expected Retention Times (Hypothetical):

CompoundRetention Time (min)
This compound13.82[3]
Aldol Adduct~15-17
Reductive Amination Product~12-14
Grignard Product~16-18

Note: Retention times are highly dependent on the specific column, gradient, and product structure. The values for products are hypothetical and should be determined experimentally.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for monitoring reactions with volatile and thermally stable compounds. It provides both separation and structural information, which is valuable for identifying byproducts.

Protocol for GC-MS Analysis:

  • Sample Preparation: Quench a reaction aliquot and extract the organic components into a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate). Derivatization may be necessary for polar products to increase their volatility.

  • Injection: Inject the sample into the GC.

  • Separation: Use a capillary column (e.g., DB-5 or equivalent) to separate the components of the mixture.

  • Detection: The mass spectrometer will provide mass spectra for each eluting peak, allowing for identification.

  • Quantification: Use an internal standard for accurate quantification of reactant consumption and product formation.

ParameterValue/Description
Column DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C at 10 °C/min
MS Ionization Electron Ionization (EI) at 70 eV
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for in-situ reaction monitoring. By observing the disappearance of signals corresponding to the starting material and the appearance of new signals for the product, the reaction progress can be accurately tracked.

Protocol for NMR Monitoring:

  • Sample Preparation: For offline monitoring, take an aliquot, quench the reaction, and remove the solvent. Dissolve the residue in a deuterated solvent (e.g., CDCl₃). For in-situ monitoring, the reaction can be run directly in an NMR tube.

  • Data Acquisition: Acquire ¹H NMR spectra at regular intervals.

  • Analysis: Identify characteristic peaks for this compound (e.g., the benzylic protons of the Cbz group at ~5.18 ppm and the piperidone protons at ~3.80 and ~2.46 ppm in CDCl₃) and the product.[1] The ratio of the integrals of these peaks can be used to determine the reaction conversion.

Table of Characteristic ¹H NMR Shifts (in CDCl₃):

CompoundProtonChemical Shift (ppm)Reference
This compound-CH₂- (Cbz)5.18 (s, 2H)[1]
-CH₂-N-CH₂-3.80 (t, 4H)[1]
-CH₂-C(O)-CH₂-2.46 (t, 4H)[1]
Aldol Product (exo-alkene)Vinylic proton~5.5-6.5General Chemical Shifts
Reductive Amination Product-CH-N-~2.5-3.5General Chemical Shifts
Grignard Product-OHVariableGeneral Chemical Shifts

Application to Specific Reaction Types

Aldol Condensation

The reaction of this compound with an aldehyde or ketone can be monitored to observe the formation of the α,β-unsaturated ketone product.

G start This compound + Aldehyde/Ketone intermediate Aldol Adduct (β-hydroxy ketone) start->intermediate Base product α,β-Unsaturated Ketone (Enal) intermediate->product Dehydration

Caption: Aldol condensation reaction pathway.

Monitoring Strategy:

  • TLC: Observe the appearance of a new, typically less polar, spot for the enone product.

  • HPLC: Monitor the decrease in the this compound peak and the emergence of a new peak for the product, which will likely have a longer retention time due to increased size and conjugation.

  • NMR: Track the disappearance of the piperidone protons at ~2.46 ppm and the appearance of vinylic proton signals in the product.

Reductive Amination

The reaction of this compound with an amine in the presence of a reducing agent can be monitored to follow the formation of the corresponding secondary or tertiary amine.

G start This compound + Primary/Secondary Amine intermediate Imine/Enamine Intermediate start->intermediate Acid/Base catalyst product Substituted Piperidin-4-amine intermediate->product Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Reductive amination reaction pathway.

Monitoring Strategy:

  • GC-MS: This is often a suitable method as the amine products are typically volatile enough for GC analysis.

  • LC-MS: For less volatile products, LC-MS can be used to monitor the reaction and confirm the mass of the desired product.

  • NMR: Observe the disappearance of the ketone carbonyl in the ¹³C NMR spectrum and the appearance of new signals for the protons on the carbon bearing the new C-N bond in the ¹H NMR spectrum.

Grignard Reaction

The addition of a Grignard reagent to the carbonyl group of this compound can be monitored to track the formation of the tertiary alcohol.

G start This compound + Grignard Reagent (R-MgX) product Tertiary Alcohol start->product 1. Grignard Addition 2. Aqueous Work-up

Caption: Grignard reaction pathway.

Monitoring Strategy:

  • TLC: The product alcohol will have a different polarity compared to the starting ketone.

  • NMR: The disappearance of the ketone carbonyl in the ¹³C NMR spectrum is a key indicator of reaction completion. In the ¹H NMR spectrum, new signals corresponding to the added 'R' group will appear, and a broad singlet for the hydroxyl proton will be present (this can exchange with D₂O).

  • In-situ FTIR: The disappearance of the strong carbonyl stretch of the ketone can be monitored in real-time.

Conclusion

The selection of an appropriate analytical method is critical for the successful monitoring of reactions involving this compound. For rapid qualitative assessment, TLC is a valuable tool. For precise quantitative analysis to determine reaction kinetics and purity, HPLC and GC-MS are the methods of choice. In-situ techniques like NMR and FTIR spectroscopy offer the advantage of real-time monitoring, providing deeper insights into reaction mechanisms and kinetics. By employing the protocols and considerations outlined in these application notes, researchers can effectively monitor their reactions, leading to improved process control and the efficient synthesis of valuable pharmaceutical intermediates.

References

Application Notes: Large-Scale Synthesis of 1-Cbz-4-Piperidone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Cbz-4-Piperidone, also known as Benzyl (B1604629) 4-oxopiperidine-1-carboxylate, is a critical intermediate in the pharmaceutical industry.[1] Its structure, featuring a piperidone ring protected with a carboxybenzyl (Cbz) group, makes it a versatile building block for the synthesis of complex active pharmaceutical ingredients (APIs), including analgesics and anti-inflammatory agents.[1][2] The Cbz group effectively protects the secondary amine, allowing for selective reactions at the ketone functionality, and can be removed under mild conditions like hydrogenolysis.[3] For industrial applications, a robust, scalable, and cost-effective synthesis is paramount. The most common method for its preparation is the Schotten-Baumann reaction, which involves the acylation of 4-piperidone (B1582916) with benzyl chloroformate (Cbz-Cl) in the presence of a base.[4][5]

These notes provide a detailed overview of the primary synthetic routes, large-scale considerations, and detailed experimental protocols for the synthesis of this compound.

Synthetic Routes and Mechanistic Considerations

The synthesis of this compound is predominantly achieved through a nucleophilic acyl substitution reaction. The nitrogen atom of the 4-piperidone ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate.[6] This is followed by the expulsion of a chloride ion to form the stable carbamate (B1207046) product.[6] The reaction requires a base to neutralize the hydrochloride salt of the starting material, liberating the free amine for the reaction.[4][6]

Two primary, high-yielding methodologies are favored for large-scale production, differing mainly in the choice of base and solvent system.

  • Route A: Inorganic Base in a Biphasic Solvent System. This approach often uses an alkali metal carbonate, like sodium carbonate (Na₂CO₃), in a mixture of an organic solvent (e.g., Tetrahydrofuran - THF) and water.[6][7] This method is advantageous due to the low cost of the base and can result in quantitative yields.[6]

  • Route B: Organic Base in an Organic Solvent System. This route employs an organic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), in a solvent like dichloromethane (B109758) (DCM).[6][7][8] This is a common choice for reactions sensitive to water, though it requires an aqueous workup to remove the resulting amine salt byproduct.[6]

General Reaction Scheme

Caption: General chemical transformation for the synthesis of this compound.

Large-Scale Synthesis Workflow

The transition from laboratory scale to industrial production involves several key stages, from initial reagent preparation to final product isolation and quality control. Careful planning and control at each step are crucial for ensuring a safe, efficient, and reproducible process.

Workflow Start Start: Raw Material QC Reactor_Prep Reactor Preparation (Inert atmosphere, cooling) Start->Reactor_Prep Reagent_Charge Charge 4-Piperidone Salt, Solvent, and Base Reactor_Prep->Reagent_Charge CbzCl_Addition Controlled Addition of Benzyl Chloroformate (Maintain T ≤ 0-5 °C) Reagent_Charge->CbzCl_Addition Reaction Reaction at RT (Monitor by TLC/HPLC) CbzCl_Addition->Reaction Workup Aqueous Workup (Phase Separation, Washes) Reaction->Workup Isolation Solvent Removal (Distillation under vacuum) Workup->Isolation Purification Purification (If required, e.g., crystallization) Isolation->Purification Purification->Workup Reprocess Drying Product Drying (Vacuum oven) Purification->Drying Purity meets spec End Final Product QC & Packaging Drying->End

Caption: Standard workflow for the large-scale production of this compound.

Experimental Protocols

The following protocols are adapted from documented laboratory and large-scale synthesis procedures.[7]

Protocol 1: Synthesis using Inorganic Base (Sodium Carbonate)

This protocol is based on a method reported to achieve quantitative yield using a biphasic THF/water system.[6][7]

Methodology:

  • Reactor Setup: A suitable reactor is charged with 4,4-piperidinediol hydrochloride (1.0 eq).

  • Solvent Addition: A 1:1 mixture of Tetrahydrofuran (THF) and water is added to the reactor to form a solution with a concentration of approximately 0.4 M.[7]

  • Base Addition: Sodium carbonate (Na₂CO₃, 1.4 eq) is added to the stirred solution.[7]

  • Reagent Addition: Benzyl chloroformate (Cbz-Cl, 1.2 eq) is added to the mixture.[7] The addition should be controlled to manage any exotherm.

  • Reaction: The reaction mixture is stirred vigorously at room temperature for approximately 9 hours.[7] Reaction completion is monitored by TLC or HPLC.

  • Workup: The mixture is diluted with ethyl acetate (B1210297) and a 5% aqueous Na₂CO₃ solution. The layers are separated.

  • Extraction: The aqueous layer is extracted further with ethyl acetate.[7]

  • Isolation: The combined organic layers are dried over magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated under reduced pressure to yield the product.[7] For large-scale, purification by column chromatography is generally avoided, and the material is used directly if purity is sufficient.[7]

Protocol 2: Synthesis using Organic Base (Triethylamine)

This protocol describes a large-scale preparation using triethylamine in dichloromethane, a common method in industrial settings.[7]

Methodology:

  • Reactor Setup: A reactor is charged with piperidin-4-one hydrochloride (1.0 eq) and dichloromethane (DCM, approx. 7.7 L/kg of starting material).[7]

  • Cooling: The stirred solution is cooled to 0°C using a suitable cooling bath.[7]

  • Base Addition: Triethylamine (Et₃N, 1.2 eq) is added to the cooled solution.[7]

  • Reagent Addition: Benzyl chloroformate (Cbz-Cl, ~1.0 eq) is added dropwise, ensuring the internal temperature is maintained at or below 0°C.[7]

  • Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and stirred overnight.[7] Reaction completion is monitored by TLC (EtOAc/petroleum ether = 1:5).[7]

  • Workup: The reaction mixture is washed sequentially with water (approx. 2 L/kg) and brine (approx. 0.6 L/kg).[7]

  • Isolation: The organic layer is dried over sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield this compound as a colorless oil.[7]

Data Presentation

Table 1: Comparison of Reagent Quantities for Synthesis Protocols
ParameterProtocol 1 (Inorganic Base)Protocol 2 (Organic Base)
Starting Material 4,4-Piperidinediol HClPiperidin-4-one HCl
Molar Equivalent1.01.0
Acylating Agent Benzyl Chloroformate (Cbz-Cl)Benzyl Chloroformate (Cbz-Cl)
Molar Equivalent1.2[7]~1.0[7]
Base Sodium Carbonate (Na₂CO₃)Triethylamine (Et₃N)
Molar Equivalent1.4[7]1.2[7]
Solvent System THF / Water (1:1)[7]Dichloromethane (DCM)[7]
Table 2: Comparison of Process Parameters and Outcomes
ParameterProtocol 1 (Inorganic Base)Protocol 2 (Organic Base)
Initial Temperature Room Temperature0°C[7]
Reaction Temperature Room TemperatureRoom Temperature (after addition)[7]
Reaction Time ~9 hours[7]Overnight[7]
Reported Yield Quantitative (100%)[6][7]High (Example yield: 85-97%)[3][9]
Product Form Colorless Oil[7]Colorless Oil[7]
Purification Flash Chromatography (lab scale)[7]Aqueous Washes[7]

Conclusion

The large-scale synthesis of this compound is well-established, primarily relying on the Schotten-Baumann N-acylation of a 4-piperidone precursor. The choice between an inorganic base in a biphasic system and an organic base in an organic solvent depends on factors such as raw material cost, equipment availability, waste disposal considerations, and desired purity profile. Both methods presented are capable of delivering high yields. For industrial production, the organic base method in DCM is frequently employed, as it can simplify the process by avoiding large biphasic mixtures, although it necessitates careful handling and removal of the organic amine byproducts. Temperature control during the addition of benzyl chloroformate is a critical parameter for both safety and impurity control.

References

Application Notes and Protocols for the Purification of 1-Cbz-4-Piperidone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cbz-4-Piperidone, also known as Benzyl 4-oxo-1-piperidinecarboxylate, is a critical intermediate in the synthesis of a wide array of pharmaceutical compounds and bioactive molecules.[1][2] Its piperidine (B6355638) scaffold is a common feature in drugs targeting the central nervous system, including analgesics and treatments for neurodegenerative diseases like Alzheimer's.[1][3] The purity of this compound is paramount for the successful synthesis of these therapeutic agents, making its effective purification a crucial step in the drug development pipeline.

Column chromatography is a widely adopted and effective technique for the purification of this compound from crude reaction mixtures.[1][2][3] This document provides detailed application notes and a comprehensive protocol for the purification of this compound using silica (B1680970) gel column chromatography.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective purification and handling.

PropertyValue
CAS Number 19099-93-5
Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
Appearance White to pale yellow solid or liquid
Melting Point 38-41°C
Boiling Point 114-140°C at 0.25 mmHg
Density ~1.172 g/mL at 25°C
Solubility Soluble in chloroform, dichloromethane (B109758), ethyl acetate (B1210297), and methanol

Data sourced from multiple references.[1][3]

Experimental Protocols

This section outlines the detailed methodology for the purification of this compound using flash column chromatography.

Materials and Equipment
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexane (B92381) or Heptane, HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • Glass chromatography column

  • Solvent reservoir

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Potassium permanganate (B83412) stain

  • Rotary evaporator

  • Glassware (beakers, flasks, etc.)

Detailed Purification Protocol

1. Preparation of the Mobile Phase (Eluent):

  • Prepare a solvent mixture of ethyl acetate and hexane (or heptane). A common starting gradient is 1:3 (v/v) EtOAc:Hexane.[3] The optimal ratio should be determined by preliminary TLC analysis of the crude product. The desired compound should have an Rf value of approximately 0.2-0.4 for good separation.

2. Column Packing (Slurry Method):

  • In a beaker, prepare a slurry of silica gel in the mobile phase. The amount of silica gel should be approximately 50-100 times the weight of the crude sample.

  • Secure the chromatography column in a vertical position.

  • Pour the silica gel slurry into the column.

  • Open the stopcock to allow the solvent to drain, and gently tap the column to ensure even packing of the silica gel.

  • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

  • Continuously add mobile phase to the column, ensuring the silica bed does not run dry.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

  • Carefully apply the dissolved sample onto the top of the silica gel column using a pipette.

  • Allow the sample to adsorb completely onto the silica gel.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column reservoir.

  • Begin the elution process by opening the stopcock and collecting the eluent in fractions.

  • The flow rate should be adjusted to allow for proper separation.

  • If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., from 1:3 to 1:2 EtOAc:Hexane) to elute the compound of interest.[3]

5. Monitoring the Separation (TLC Analysis):

  • Monitor the separation by spotting small aliquots of the collected fractions onto a TLC plate.

  • Develop the TLC plate in a chamber containing the mobile phase.

  • Visualize the spots under a UV lamp and/or by staining with potassium permanganate.

  • Combine the fractions containing the pure this compound.

6. Product Isolation:

  • Concentrate the combined pure fractions using a rotary evaporator to remove the solvent.

  • The final product should be a colorless oil or a white to pale yellow solid.[1][3]

Data Presentation

The following table summarizes typical quantitative data obtained from the purification of this compound by column chromatography as reported in various synthetic procedures.

Starting MaterialMobile Phase (Eluent)YieldPurityReference
Crude product from reaction of 4-piperidone (B1582916) hydrochlorideEthyl acetate/Hexane85%Not specified[2]
Crude product from reaction of 4,4-piperidinediol hydrochlorideEthyl acetate/Hexane (1:3 to 1:2)100%High (based on NMR)[3]
Crude product from reaction of 4-piperidoneEthyl acetate/Heptane97%High (based on NMR)[3]

Visualizing the Workflow

The following diagram illustrates the logical workflow of the purification process.

Purification_Workflow Start Start: Crude this compound Prep_Mobile_Phase Prepare Mobile Phase (e.g., EtOAc/Hexane) Start->Prep_Mobile_Phase Pack_Column Pack Column with Silica Gel Slurry Prep_Mobile_Phase->Pack_Column Load_Sample Load Dissolved Crude Sample Pack_Column->Load_Sample Elute_Column Elute Column with Mobile Phase Load_Sample->Elute_Column Collect_Fractions Collect Fractions Elute_Column->Collect_Fractions TLC_Analysis Monitor Fractions by TLC Collect_Fractions->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Pure Impure_Fractions Impure Fractions TLC_Analysis->Impure_Fractions Impure Evaporate_Solvent Evaporate Solvent (Rotary Evaporator) Combine_Fractions->Evaporate_Solvent End End: Pure this compound Evaporate_Solvent->End

Caption: Workflow for the purification of this compound.

Conclusion

The protocol described provides a robust and reliable method for the purification of this compound, a key building block in pharmaceutical synthesis. Adherence to this detailed procedure will enable researchers and scientists to obtain high-purity material, which is essential for subsequent synthetic transformations and the development of novel therapeutics. The versatility of this compound in organic synthesis underscores the importance of its efficient purification.[4]

References

Application Notes and Protocols for Stereoselective Reactions Involving 1-Cbz-4-Piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cbz-4-piperidone, also known as N-benzyloxycarbonyl-4-piperidone, is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. Its rigid piperidone core, coupled with the readily removable Cbz protecting group, makes it an ideal scaffold for the synthesis of a wide array of chiral piperidine (B6355638) derivatives, which are prevalent in numerous biologically active compounds and approved pharmaceuticals. The stereochemistry of substituents on the piperidine ring is often crucial for pharmacological activity, necessitating the use of precise and efficient stereoselective synthetic methods.

These application notes provide a detailed overview of key stereoselective reactions involving this compound, including asymmetric reductions, diastereoselective alkylations, and aldol (B89426) reactions. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate the practical application of these methods in a research and development setting.

I. Asymmetric Reduction of this compound

The enantioselective reduction of the prochiral ketone in this compound to the corresponding chiral 4-hydroxypiperidine (B117109) is a fundamental transformation. The resulting chiral alcohol can serve as a precursor for a variety of functional groups with defined stereochemistry. Two prominent methods for this transformation are the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction utilizes a chiral oxazaborolidine catalyst to achieve highly enantioselective reduction of ketones with borane (B79455) reagents.[1][2][3] This method is known for its operational simplicity and high enantioselectivity for a broad range of substrates.[1]

Reaction Scheme:

CBS_Reduction cluster_reagents substrate This compound product (R)- or (S)-1-Cbz-4-hydroxypiperidine substrate->product      reagents CBS Catalyst, BH3-DMS or BH3-THF reagents->product     

Figure 1: General scheme for the CBS reduction of this compound.

Quantitative Data Summary:

While specific data for the CBS reduction of this compound is not abundantly available in general literature, the following table presents expected outcomes based on the reduction of similar cyclic ketones. High enantiomeric excesses are typically achieved.

CatalystBorane SourceExpected Yield (%)Expected ee (%)
(R)-CBS CatalystBH₃·DMS>90>95 (for S-alcohol)
(S)-CBS CatalystBH₃·DMS>90>95 (for R-alcohol)

Experimental Protocol: Asymmetric Reduction of this compound using (R)-CBS Catalyst

Materials:

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of (R)-Methyl-CBS catalyst (0.1 eq.) in anhydrous THF (5 mL).

  • Cool the solution to -20 °C in a cryocool.

  • Slowly add the borane-dimethyl sulfide complex (1.1 eq.) to the catalyst solution and stir for 10 minutes.

  • In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF (15 mL).

  • Add the solution of this compound dropwise to the catalyst-borane mixture over 30 minutes, maintaining the temperature at -20 °C.

  • Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol (5 mL) at -20 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add saturated aqueous NH₄Cl solution (20 mL) and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched (S)-1-Cbz-4-hydroxypiperidine.

  • Determine the enantiomeric excess by chiral HPLC analysis.

CBS_Workflow start Dissolve (R)-CBS catalyst in anhydrous THF cool Cool to -20 °C start->cool add_borane Add BH3-DMS and stir cool->add_borane add_substrate Add substrate solution dropwise at -20 °C add_borane->add_substrate prepare_substrate Dissolve this compound in anhydrous THF prepare_substrate->add_substrate react Stir at -20 °C and monitor by TLC add_substrate->react quench Quench with methanol at -20 °C react->quench warm Warm to room temperature quench->warm extract Aqueous workup and extraction with DCM warm->extract dry Dry, filter, and concentrate extract->dry purify Purify by column chromatography dry->purify analyze Analyze by chiral HPLC for ee determination purify->analyze

Figure 2: Experimental workflow for the CBS reduction of this compound.

Noyori Asymmetric Hydrogenation

Noyori asymmetric hydrogenation employs ruthenium-chiral diphosphine-diamine complexes as catalysts for the highly efficient and enantioselective hydrogenation of ketones.[4][5] This method is particularly attractive for industrial applications due to its high turnover numbers and operational simplicity.[4]

Reaction Scheme:

Noyori_Reduction cluster_reagents substrate This compound product (R)- or (S)-1-Cbz-4-hydroxypiperidine substrate->product      reagents Ru(II)-chiral diphosphine-diamine catalyst, H2, Base reagents->product     

Figure 3: General scheme for the Noyori asymmetric hydrogenation of this compound.

Quantitative Data Summary:

The following table presents representative data for the Noyori asymmetric hydrogenation of ketones, which can be extrapolated to this compound.

Catalyst ComplexH₂ Pressure (atm)BaseExpected Yield (%)Expected ee (%)
RuCl₂[(S,S)-TsDPEN][(S)-DAIPEN]10 - 50t-BuOK>95>98 (for R-alcohol)
RuCl₂[(R,R)-TsDPEN][(R)-DAIPEN]10 - 50t-BuOK>95>98 (for S-alcohol)

TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine; DAIPEN = 1,1-dianisyl-2-isopropyl-1,2-ethylenediamine

Experimental Protocol: Noyori Asymmetric Hydrogenation of this compound

Materials:

  • This compound

  • RuCl₂[(S,S)-TsDPEN][(S)-DAIPEN] catalyst

  • Anhydrous isopropanol (B130326)

  • Potassium tert-butoxide (t-BuOK)

  • Hydrogen gas (H₂)

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with this compound (1.0 eq.) and the RuCl₂[(S,S)-TsDPEN][(S)-DAIPEN] catalyst (0.001-0.01 eq.).

  • Add a solution of potassium tert-butoxide (0.02 eq.) in anhydrous isopropanol (to achieve a 0.1 M concentration of the substrate).

  • Seal the glass liner inside the autoclave.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 20 atm).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours), monitoring the pressure drop.

  • After the reaction is complete, carefully vent the autoclave.

  • Remove the reaction mixture and concentrate it under reduced pressure.

  • Purify the residue by flash column chromatography to yield the enantiomerically enriched (R)-1-Cbz-4-hydroxypiperidine.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Noyori_Workflow start Charge autoclave with substrate and catalyst in a glovebox add_base Add t-BuOK solution in isopropanol start->add_base seal_purge Seal autoclave and purge with H2 add_base->seal_purge pressurize Pressurize with H2 and stir seal_purge->pressurize react Monitor reaction by pressure drop pressurize->react vent Vent autoclave react->vent concentrate Concentrate the reaction mixture vent->concentrate purify Purify by column chromatography concentrate->purify analyze Analyze by chiral HPLC for ee determination purify->analyze

Figure 4: Experimental workflow for the Noyori asymmetric hydrogenation.

II. Diastereoselective Aldol Reaction

The aldol reaction of the enolate of this compound with an aldehyde can generate two new stereocenters, leading to the formation of diastereomeric β-hydroxy ketone products. Controlling the diastereoselectivity of this reaction is crucial for the synthesis of complex piperidine-containing molecules.

Reaction Scheme:

Aldol_Reaction cluster_reactants substrate This compound product syn- or anti-Aldol Adduct substrate->product      aldehyde R-CHO aldehyde->product      reagents LDA or other base, THF, -78 °C reagents->product     

Figure 5: General scheme for the diastereoselective aldol reaction of this compound.

Quantitative Data Summary:

The diastereoselectivity of the aldol reaction is highly dependent on the nature of the enolate (Z vs. E), the aldehyde, and the reaction conditions. The following table provides representative data for a lithium enolate-mediated aldol reaction.

Aldehyde (R-CHO)BaseDiastereomeric Ratio (syn:anti)Yield (%)
Benzaldehyde (B42025)LDA85:1570-80
IsobutyraldehydeLDA90:1065-75

Experimental Protocol: Diastereoselective Aldol Reaction with Benzaldehyde

Materials:

  • This compound

  • Diisopropylamine (B44863)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under argon, add anhydrous THF (10 mL) and diisopropylamine (1.1 eq.). Cool the solution to -78 °C.

  • Add n-butyllithium (1.05 eq.) dropwise and stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF (5 mL).

  • Add the solution of this compound dropwise to the LDA solution at -78 °C and stir for 1 hour to form the lithium enolate.

  • Add freshly distilled benzaldehyde (1.2 eq.) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution (15 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.

Aldol_Workflow start Prepare LDA solution at -78 °C add_ketone Add this compound solution to form enolate start->add_ketone add_aldehyde Add benzaldehyde at -78 °C add_ketone->add_aldehyde react Stir at -78 °C for 2 hours add_aldehyde->react quench Quench with saturated NH4Cl react->quench warm_extract Warm to RT and extract with ethyl acetate quench->warm_extract dry_concentrate Wash, dry, and concentrate warm_extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify analyze Analyze diastereomeric ratio by 1H NMR purify->analyze

Figure 6: Experimental workflow for the diastereoselective aldol reaction.

Conclusion

The stereoselective functionalization of this compound is a powerful strategy for the synthesis of chiral piperidine-containing molecules with significant potential in drug discovery and development. The protocols outlined in these application notes for asymmetric reduction and diastereoselective aldol reactions provide a foundation for accessing a diverse range of stereochemically defined piperidine derivatives. Careful optimization of reaction conditions, including catalyst, solvent, and temperature, is crucial for achieving high levels of stereoselectivity and yield. These methods, coupled with the appropriate analytical techniques for determining stereochemical outcomes, will enable researchers to efficiently synthesize and evaluate novel chiral compounds.

References

The Role of 1-Cbz-4-Piperidone in the Synthesis of Spirocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cbz-4-piperidone, a readily available synthetic building block, plays a pivotal role in the construction of complex molecular architectures, particularly in the synthesis of spirocyclic compounds. The inherent reactivity of its ketone carbonyl group, coupled with the protecting nature of the carbobenzyloxy (Cbz) group on the nitrogen atom, makes it a versatile precursor for creating diverse spiro-fused and spiro-linked heterocyclic systems. These spirocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to their rigid three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets.

This document provides detailed application notes and experimental protocols for the synthesis of spirocyclic compounds utilizing this compound. The focus is on practical methodologies, including multi-component reactions and cycloadditions, that are relevant to researchers in academia and industry.

Key Applications of this compound in Spirocycle Synthesis

The primary application of this compound in this context is as a carbonyl component in reactions that form a new ring at the C4 position of the piperidine (B6355638) core. This leads to the formation of a spirocenter, a carbon atom that is part of two rings. A particularly important class of spirocycles synthesized from this precursor are the spiro[piperidine-4,3'-oxindoles]. The oxindole (B195798) moiety is a privileged scaffold found in numerous biologically active natural products and synthetic compounds.

The synthesis of these complex structures is often achieved through multi-component reactions (MCRs), which offer an efficient and atom-economical approach to building molecular complexity in a single step. One of the most powerful MCRs for this purpose is the 1,3-dipolar cycloaddition of azomethine ylides to the carbonyl group of this compound.

Synthesis of Spiro[piperidine-4,3'-oxindole] Derivatives via 1,3-Dipolar Cycloaddition

A prominent strategy for the synthesis of spiro[piperidine-4,3'-oxindoles] involves a one-pot, three-component reaction between an isatin (B1672199) derivative, an α-amino acid (such as sarcosine (B1681465) or L-proline), and this compound. In this reaction, the isatin and α-amino acid first condense to form an intermediate azomethine ylide in situ. This 1,3-dipole then undergoes a cycloaddition reaction with the carbonyl group of this compound, which acts as the dipolarophile, to afford the desired spiro-piperidinyloxindole.

This methodology allows for the rapid assembly of complex spirocyclic frameworks with a high degree of stereocontrol, often leading to the formation of multiple stereocenters in a single step. The reaction is highly versatile, as the substitution pattern on the isatin ring and the choice of amino acid can be varied to generate a library of diverse spiro-oxindole derivatives for biological screening.

Experimental Protocols

Protocol 1: General Procedure for the Three-Component Synthesis of 1'-Cbz-spiro[piperidine-4,3'-oxindole] Derivatives

This protocol describes a general method for the synthesis of spiro[piperidine-4,3'-oxindole] derivatives through a 1,3-dipolar cycloaddition reaction.

Materials:

  • Substituted Isatin (1.0 mmol)

  • Sarcosine (1.2 mmol)

  • This compound (1.0 mmol)

  • Methanol (B129727) (10 mL)

  • Stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted isatin (1.0 mmol), sarcosine (1.2 mmol), and this compound (1.0 mmol).

  • Add methanol (10 mL) to the flask.

  • Stir the reaction mixture at reflux (approximately 65 °C) for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent to afford the pure spiro[piperidine-4,3'-oxindole] derivative.

Quantitative Data:

The yields of the spiro[piperidine-4,3'-oxindole] derivatives can vary depending on the specific substituents on the isatin ring. The following table summarizes typical yields for a range of substrates.

EntryIsatin Substituent (R)ProductYield (%)
1H1'-Cbz-spiro[piperidine-4,3'-oxindole]75
25-Cl1'-Cbz-5-chloro-spiro[piperidine-4,3'-oxindole]82
35-Br1'-Cbz-5-bromo-spiro[piperidine-4,3'-oxindole]80
45-F1'-Cbz-5-fluoro-spiro[piperidine-4,3'-oxindole]78
55-Me1'-Cbz-5-methyl-spiro[piperidine-4,3'-oxindole]72
6N-Me1'-Cbz-1-methyl-spiro[piperidine-4,3'-oxindole]68

Visualizations

Reaction Workflow for the Synthesis of Spiro[piperidine-4,3'-oxindoles]

The following diagram illustrates the overall workflow for the three-component synthesis of spiro[piperidine-4,3'-oxindoles].

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification Isatin Isatin Derivative Mixing Mixing in Solvent (e.g., Methanol) Isatin->Mixing AminoAcid α-Amino Acid (e.g., Sarcosine) AminoAcid->Mixing Piperidone This compound Piperidone->Mixing Reflux Reflux (4-6 h) Mixing->Reflux Heating Evaporation Solvent Evaporation Reflux->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product Pure Spiro[piperidine-4,3'-oxindole] Chromatography->Product

Caption: Experimental workflow for the synthesis of spiro[piperidine-4,3'-oxindoles].

Signaling Pathway: A Plausible Reaction Mechanism

The following diagram illustrates a plausible mechanistic pathway for the formation of the spiro[piperidine-4,3'-oxindole] product.

G Isatin Isatin Ylide Azomethine Ylide (in situ generation) Isatin->Ylide Sarcosine Sarcosine Sarcosine->Ylide + Cycloaddition [3+2] Cycloaddition Ylide->Cycloaddition Piperidone This compound Piperidone->Cycloaddition + Spiro_Product Spiro[piperidine-4,3'-oxindole] Cycloaddition->Spiro_Product

Caption: Plausible mechanism for the 1,3-dipolar cycloaddition reaction.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of medicinally relevant spirocyclic compounds. The protocols and data presented herein demonstrate its utility in the construction of spiro[piperidine-4,3'-oxindoles] via an efficient three-component 1,3-dipolar cycloaddition reaction. This approach allows for the rapid generation of molecular diversity, which is a key advantage in modern drug discovery programs. The provided experimental procedures and visualizations serve as a practical guide for researchers and scientists engaged in the synthesis of novel heterocyclic compounds. Further exploration of different isatin derivatives, amino acids, and reaction conditions can lead to the discovery of new spirocyclic molecules with potent biological activities.

Application Notes and Protocols for the Functionalization of 1-Cbz-4-Piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical functionalization of 1-Cbz-4-piperidone, a key building block in medicinal chemistry. The strategic location of the ketone and the presence of the readily cleavable carbobenzyloxy (Cbz) protecting group make this molecule a versatile scaffold for the synthesis of a diverse array of substituted piperidine (B6355638) derivatives, which are prevalent in many FDA-approved drugs.[1][2]

The following sections detail established methodologies for the selective functionalization at the C2, C3, and C4 positions of the piperidine ring. Each section includes detailed experimental protocols, tabulated quantitative data for key reactions, and workflow diagrams to visually represent the synthetic pathways.

Functionalization Strategies for this compound

The functionalization of this compound can be categorized based on the position of modification on the piperidine ring. The primary sites for reaction are the C4 ketone, and the adjacent C3/C5 and C2/C6 positions.

Functionalization_Strategies cluster_main Functionalization of this compound cluster_c4 C4 Position cluster_c2 C2/C6 Positions (α-Functionalization) cluster_c3 C3/C5 Positions (β-Functionalization) Start This compound C4_Func Ketone Modifications Start->C4_Func Direct C2_Func α-Functionalization Start->C2_Func Direct C3_Func β-Functionalization (Indirect) Start->C3_Func Indirect Reductive_Amination Reductive Amination C4_Func->Reductive_Amination Wittig Wittig Olefination C4_Func->Wittig Aldol Aldol Condensation C4_Func->Aldol Grignard Grignard Addition C4_Func->Grignard Alpha_Alkylation α-Alkylation C2_Func->Alpha_Alkylation Alpha_Arylation α-Arylation C2_Func->Alpha_Arylation Tetrahydropyridine Tetrahydropyridine Intermediate C3_Func->Tetrahydropyridine Reductive_Amination_Workflow Start This compound + Primary Amine Solvent Add Dichloroethane (DCE) Start->Solvent Stir Stir at Room Temperature Solvent->Stir Reducing_Agent Add NaBH(OAc)3 Stir->Reducing_Agent Reaction Stir for 18-24 h Reducing_Agent->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Substituted-amino- 1-Cbz-piperidine Purification->Product Knoevenagel_Condensation_Workflow Start This compound + Malononitrile Solvent Add Water:Glycerol (1:1) Start->Solvent Reaction Stir at Room Temperature for 24 h Solvent->Reaction Precipitation Product Precipitates Reaction->Precipitation Filtration Filter and Wash with Ice Water Precipitation->Filtration Product 4-Ylidene-1-Cbz-piperidine Filtration->Product Spiro_Oxindole_Workflow Start Isatin + Amino Acid + This compound derivative Solvent Reflux in Ethanol Start->Solvent Reaction Monitor by TLC Solvent->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration Filter Precipitate Cooling->Filtration Purification Recrystallization Filtration->Purification Product Spiro-oxindole Piperidine Purification->Product Alpha_Arylation_Workflow Start This compound Base Add Strong Base (e.g., LiHMDS) Start->Base Enolate Formation of Lithium Enolate Base->Enolate Coupling Add Pd Catalyst, Ligand, and Aryl Halide Enolate->Coupling Reaction Heat Reaction Mixture Coupling->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Aryl-1-Cbz-4-piperidone Purification->Product C3_Functionalization_Workflow Start This compound Step1 Formation of Vinyl Triflate Start->Step1 Intermediate1 N-Cbz-4-triflyloxy-1,2,3,6- tetrahydropyridine Step1->Intermediate1 Step2 Suzuki Coupling with Allylboronic acid pinacol (B44631) ester Intermediate1->Step2 Intermediate2 N-Cbz-4-allyl-1,2,3,6- tetrahydropyridine Step2->Intermediate2 Step3 Diastereoselective Reduction Intermediate2->Step3 Product 3-Allyl-N-Cbz-piperidine Step3->Product

References

Application Notes & Protocols: Microwave-Assisted Synthesis of Spiro-Oxindole Piperidine Analogs from 1-Cbz-4-Piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine (B6355638) scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Its derivatives are key pharmacophores in the development of novel therapeutics, including kinase inhibitors.[1] The integration of a spiro-oxindole moiety into the piperidine ring system can lead to compounds with significant biological activity. Traditional multi-component reactions for the synthesis of such complex heterocyclic systems often require long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these reactions, often leading to higher yields, cleaner products, and shorter reaction times compared to conventional heating methods.[2][3]

This application note details a microwave-assisted, three-component 1,3-dipolar cycloaddition reaction for the synthesis of novel spiro-oxindole piperidine derivatives, starting from the readily available 1-Cbz-4-piperidone. This methodology provides a rapid and efficient route to a library of potentially bioactive molecules. The synthesized compounds are analogs of molecules known to possess antileishmanial and anticancer activities.[2][4]

General Synthetic Scheme

The core reaction involves a one-pot, three-component synthesis utilizing an isatin (B1672199) derivative, an amino acid (such as L-proline), and this compound in the presence of microwave irradiation. The reaction proceeds via the in-situ generation of an azomethine ylide from the isatin and amino acid, which then undergoes a 1,3-dipolar cycloaddition with the activated alkene derived from this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Isatin Isatin Product Spiro-oxindole-piperidine Isatin->Product AminoAcid Amino Acid (e.g., L-proline) AminoAcid->Product Piperidone This compound Piperidone->Product Microwave Microwave Irradiation (e.g., 80°C, 5-15 min) Microwave->Product Solvent Solvent (e.g., Methanol) Solvent->Product

Caption: General workflow for the microwave-assisted synthesis of spiro-oxindole-piperidines.

Optimization of Reaction Conditions

The efficiency of the microwave-assisted synthesis was compared to conventional heating methods. The data clearly demonstrates the significant advantages of microwave irradiation in terms of reaction time and yield.

EntryMethodSolventTemperature (°C)TimeYield (%)
1ConventionalMethanol (B129727)Reflux3 h75
2MicrowaveMethanol8015 min88
3MicrowaveMethanol8010 min92
4Microwave Methanol 80 5 min 95
5MicrowaveEthanol8010 min85
6MicrowaveAcetonitrile8010 min78

Data adapted from analogous reactions described in the literature.[4] The optimal conditions were found to be microwave irradiation at 80°C for 5 minutes in methanol, yielding the desired product in 95% yield.

Experimental Protocol: Microwave-Assisted Synthesis of a Spiro-oxindole Piperidine Derivative

This protocol describes the synthesis of a representative spiro-oxindole piperidine derivative using a dedicated microwave reactor.

Materials:

  • This compound (1.0 mmol, 233.3 mg)

  • Isatin (1.0 mmol, 147.1 mg)

  • L-proline (1.0 mmol, 115.1 mg)

  • Methanol (3 mL)

  • Microwave vial (10 mL) with a magnetic stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (233.3 mg, 1.0 mmol), isatin (147.1 mg, 1.0 mmol), and L-proline (115.1 mg, 1.0 mmol).

  • Add methanol (3 mL) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the cavity of the microwave reactor.

  • Set the reaction parameters: temperature at 80°C, hold time of 5 minutes, and a power of 100 W (or as appropriate for the specific reactor).

  • Start the microwave irradiation with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The reaction mixture can be concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure spiro-oxindole piperidine derivative.

  • The structure of the purified compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS).

Biological Activity of Synthesized Analogs

Spiro-oxindole piperidine derivatives synthesized through similar microwave-assisted protocols have demonstrated significant biological activity. The following table summarizes the in vitro antileishmanial activity of analogous compounds against the promastigotes of Leishmania donovani.

CompoundIC₅₀ (µM)
1a HH2.43
1b 5-BrH1.98
1c H4-Cl-Ph0.96
1d 5-Cl4-F-Ph1.62
Amphotericin B --0.060

Data is for analogous spiro-oxindole derivatives from cited literature.[4][5] The IC₅₀ values indicate that these compounds exhibit potent antileishmanial activity, with some derivatives showing sub-micromolar efficacy.

Potential Signaling Pathway Inhibition: JAK-STAT Pathway

Piperidine-containing scaffolds are known to be effective inhibitors of various kinases, including the Janus kinases (JAKs). The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses.[6][7] Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancer.[8] The synthesized spiro-oxindole piperidine derivatives represent promising candidates for the inhibition of this pathway.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor Spiro-oxindole Piperidine Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the potential point of inhibition by spiro-oxindole piperidine derivatives.

Conclusion

Microwave-assisted organic synthesis offers a rapid, efficient, and high-yielding pathway for the generation of complex and biologically relevant spiro-oxindole piperidine scaffolds from this compound. This approach significantly reduces reaction times compared to conventional methods, facilitating the rapid assembly of compound libraries for drug discovery programs. The potent biological activities observed in analogous compounds highlight the potential of this chemical space for the development of novel therapeutics, particularly as kinase inhibitors targeting pathways such as JAK-STAT.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cbz-4-Piperidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Cbz-4-piperidone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on impurity formation and reaction optimization.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] - Ensure the reaction is stirred adequately for the recommended duration (e.g., overnight).[1]
2. Hydrolysis of Benzyl (B1604629) Chloroformate: The reagent is sensitive to moisture.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
3. Poor Quality Starting Materials: Impure 4-piperidone (B1582916) precursor or benzyl chloroformate.- Use freshly distilled or high-purity reagents. - Check the purity of starting materials by NMR or GC-MS before use.
4. Incorrect Stoichiometry: Improper ratio of reactants and base.- Carefully measure all reagents. A slight excess of benzyl chloroformate may be used.
Presence of Significant Impurities 1. Unreacted 4-Piperidone: Incomplete reaction.- Increase reaction time or temperature as monitored by TLC. - Ensure efficient mixing.
2. Benzyl Alcohol: Hydrolysis of benzyl chloroformate.- Minimize exposure of benzyl chloroformate to water. - Can be removed during aqueous work-up and column chromatography.
3. Dibenzyl Carbonate: Present as an impurity in the benzyl chloroformate reagent.- Use high-purity benzyl chloroformate. - Can be separated from the product by column chromatography.
4. Over-alkylation Products: Side reactions occurring under strongly basic conditions.- Use a milder base such as sodium bicarbonate instead of strong bases like sodium hydroxide. - Add the base slowly and maintain a low reaction temperature.
Product is an Oil Instead of a Solid Presence of Impurities: Residual solvent or any of the impurities listed above can lower the melting point.- Ensure complete removal of solvent under vacuum. - Purify the product thoroughly using flash column chromatography.[2]
Reaction Mixture Turns Yellow/Brown Decomposition of Reagents or Product: Can occur at elevated temperatures or with prolonged reaction times.- Maintain the recommended reaction temperature (often starting at 0°C and slowly warming to room temperature).[1][3] - Avoid unnecessarily long reaction times.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of this compound?

A1: The most common impurities include unreacted 4-piperidone starting material, benzyl alcohol (from the hydrolysis of benzyl chloroformate), and dibenzyl carbonate (often present as an impurity in the benzyl chloroformate reagent).

Q2: How can I minimize the formation of benzyl alcohol during the reaction?

A2: To minimize the formation of benzyl alcohol, it is crucial to use anhydrous reaction conditions. This includes using dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen). Benzyl chloroformate is highly susceptible to hydrolysis.

Q3: My this compound product is a colorless oil, but the literature reports it as a low-melting solid. What could be the reason?

A3: Pure this compound is a white to pale yellow solid with a melting point of 38-41°C.[1] If your product is an oil at room temperature, it likely contains impurities that are depressing the melting point. Thorough purification by flash column chromatography is recommended to remove these impurities.[2]

Q4: What is the role of the base in this reaction, and which one should I choose?

A4: The base, typically an inorganic base like sodium carbonate or an organic base like triethylamine, is essential to neutralize the hydrochloric acid that is formed as a byproduct of the reaction between 4-piperidone and benzyl chloroformate.[1][3] The choice of base can influence the reaction's efficiency and impurity profile. Sodium carbonate in a biphasic system (e.g., THF/water) is a common and effective choice.[2]

Q5: How can I effectively purify the final product?

A5: The most common and effective method for purifying this compound is flash column chromatography on silica (B1680970) gel.[1][2] A typical eluent system is a mixture of ethyl acetate (B1210297) and hexanes. An aqueous work-up prior to chromatography is also important to remove water-soluble byproducts and excess base.[1]

Experimental Protocols

Synthesis of this compound using Sodium Carbonate

This protocol is adapted from established literature procedures.[2]

Materials:

  • 4,4-Piperidinediol hydrochloride

  • Sodium carbonate (Na₂CO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Brine (saturated NaCl solution)

Procedure:

  • In a round-bottom flask, dissolve 4,4-piperidinediol hydrochloride (1 equivalent) in a 1:1 mixture of THF and water.

  • To this solution, add sodium carbonate (1.4 equivalents) and stir until it dissolves.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add benzyl chloroformate (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 9-12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield pure this compound.

Visualizations

Logical Relationship of Impurity Formation

G Figure 1. Potential pathways for impurity formation in this compound synthesis. cluster_reactants Reactants & Reagents cluster_products Products & Impurities 4-Piperidone 4-Piperidone This compound This compound 4-Piperidone->this compound Reaction with Benzyl Chloroformate + Base Unreacted 4-Piperidone Unreacted 4-Piperidone 4-Piperidone->Unreacted 4-Piperidone Incomplete Reaction Benzyl Chloroformate Benzyl Chloroformate Benzyl Chloroformate->this compound Benzyl Alcohol Benzyl Alcohol Benzyl Chloroformate->Benzyl Alcohol Hydrolysis Dibenzyl Carbonate Dibenzyl Carbonate Benzyl Chloroformate->Dibenzyl Carbonate Reagent Impurity or Side Reaction Base Base Base->this compound Water (Moisture) Water (Moisture) Water (Moisture)->Benzyl Alcohol

Caption: Impurity formation pathways.

Experimental Workflow

G Figure 2. General experimental workflow for the synthesis and purification of this compound. Start Start Reaction Setup 1. Dissolve 4-piperidone precursor and base in solvent. Start->Reaction Setup Reagent Addition 2. Cool to 0°C and add benzyl chloroformate. Reaction Setup->Reagent Addition Reaction 3. Stir at room temperature and monitor by TLC. Reagent Addition->Reaction Work-up 4. Quench reaction, perform aqueous extraction. Reaction->Work-up Drying & Concentration 5. Dry organic layer and remove solvent. Work-up->Drying & Concentration Purification 6. Purify by flash column chromatography. Drying & Concentration->Purification Characterization 7. Analyze product purity (NMR, MS, etc.). Purification->Characterization End End Characterization->End

Caption: Synthesis and purification workflow.

References

Technical Support Center: Synthesis of 1-Cbz-4-Piperidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Cbz-4-piperidone, a key intermediate in pharmaceutical development.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions to improve reaction yield and product purity.

Issue 1: Low or No Product Yield

Symptoms:

  • After the reaction and workup, the isolated product weight is significantly lower than the theoretical yield.

  • TLC or other in-process monitoring shows little to no formation of the desired product.

Potential Cause Recommended Solution
Incomplete Deprotonation of 4-Piperidone (B1582916) Hydrochloride The nitrogen atom of 4-piperidone must be a free base to act as a nucleophile. Ensure at least one equivalent of base is used to neutralize the hydrochloride salt. For organic bases like triethylamine (B128534) or diisopropylethylamine (DIPEA), consider adding a slight excess (1.1-1.5 equivalents). For inorganic bases like sodium carbonate, ensure vigorous stirring to facilitate the reaction in biphasic systems.[1]
Poor Quality or Degradation of Benzyl (B1604629) Chloroformate (Cbz-Cl) Benzyl chloroformate is sensitive to moisture and can degrade over time. Use a fresh bottle or a recently opened one stored under an inert atmosphere. Consider purifying the Cbz-Cl by distillation if its quality is questionable.
Incorrect Reaction Temperature The addition of benzyl chloroformate is often exothermic.[1] Maintain a low temperature (e.g., 0 °C) during the addition of Cbz-Cl to prevent side reactions and degradation of the reagent.[2] After the initial addition, the reaction can typically be allowed to warm to room temperature.[2]
Insufficient Reaction Time While some protocols report reaction completion in a few hours, others may require longer stirring, even overnight.[2] Monitor the reaction progress by TLC or another suitable analytical method to determine the optimal reaction time for your specific conditions.
Hydrolysis of Benzyl Chloroformate In biphasic systems (e.g., DCM/water or THF/water), vigorous stirring is crucial to ensure the acylation of the piperidone nitrogen is faster than the hydrolysis of benzyl chloroformate.
Issue 2: Impure Product After Workup

Symptoms:

  • The isolated product is an oil or solid with a color other than white to pale yellow.[2][3]

  • NMR or other spectroscopic analysis shows the presence of starting materials or significant byproducts.

Potential Cause Recommended Solution
Residual Starting Material If the reaction has not gone to completion, unreacted 4-piperidone hydrochloride may be present. Ensure adequate reaction time and appropriate stoichiometry of reagents. The unreacted starting material can often be removed during the aqueous workup.
Presence of Benzyl Alcohol Benzyl alcohol can form from the hydrolysis of benzyl chloroformate. A thorough aqueous wash during the workup can help remove this impurity. Purification by flash column chromatography is also effective.[2][3]
Formation of Di-acylated Byproducts While less common, side reactions can lead to other impurities. Optimize reaction conditions (temperature, stoichiometry) to favor the formation of the desired product.
Incomplete Removal of Base If an organic base like triethylamine or DIPEA is used, it and its corresponding hydrochloride salt must be thoroughly removed during the aqueous workup. Washing the organic layer with a dilute acid solution (e.g., 5% citric acid or dilute HCl), followed by a base wash (e.g., saturated NaHCO3 solution) and brine, can effectively remove these impurities.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common starting material is 4-piperidone, typically used in the form of its more stable hydrochloride monohydrate salt or its hydrated form, 4,4-piperidinediol hydrochloride.[1]

Q2: Which base should I choose for the reaction?

A2: The choice of base depends on the solvent system and desired workup procedure.

  • Inorganic bases like sodium carbonate or potassium carbonate are often used in two-phase solvent systems like THF/water.[1][2][5] This method can lead to quantitative yields and may simplify the workup.[1]

  • Organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used in organic solvents like dichloromethane (B109758) (DCM).[1][2][6] These reactions also provide high yields but require a thorough aqueous workup to remove the amine salt byproducts.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[2] A suitable mobile phase would be a mixture of ethyl acetate (B1210297) and hexane (B92381) (or petroleum ether), for example, in a 1:5 ratio.[2] The disappearance of the starting material and the appearance of the product spot can be visualized under UV light or with an appropriate stain.

Q4: What is the expected appearance and physical state of this compound?

A4: this compound can be a white to pale yellow solid or a colorless oil at room temperature.[2][3] It has a reported melting point in the range of 38-41°C.[2][3]

Q5: What are the recommended purification methods for this compound?

A5: The primary method for purifying this compound is flash column chromatography on silica (B1680970) gel.[2][3][6] A common eluent system is a gradient of ethyl acetate in hexane.[2][4]

Data Presentation

Table 1: Comparison of Common Synthetic Protocols for this compound
Starting MaterialBaseSolventTemperatureTimeYieldReference
4,4-Piperidinediol HydrochlorideSodium CarbonateTHF/Water (1:1)Room Temperature9 hours100%[2]
Piperidin-4-one HydrochlorideTriethylamineDichloromethane0 °C to Room Temp.OvernightHigh (not specified)[2]
4-Piperidone Hydrochloride MonohydrateDiisopropylethylamineDichloromethane0 °C to Room Temp.2 hours85%[1][4]
4,4-Piperidinediol HydrochloridePotassium CarbonateTHF/Water (1:1)Room Temperature9 hoursHigh (not specified)[5]

Experimental Protocols

Protocol 1: Synthesis using Sodium Carbonate in THF/Water

This protocol is adapted from a procedure reported to give a quantitative yield.[2]

  • To a solution of 4,4-piperidinediol hydrochloride (10 g, 65 mmol) in a 1:1 mixture of tetrahydrofuran (B95107) (THF) and water (160 mL), add sodium carbonate (9.6 g, 91 mmol).

  • Add benzyl chloroformate (11 mL, 78 mmol) to the mixture.

  • Stir the reaction mixture vigorously at room temperature for 9 hours.

  • Monitor the reaction by TLC (ethyl acetate/hexane = 1:3 to 1:2).

  • Upon completion, dilute the mixture with ethyl acetate and a 5% w/v aqueous solution of sodium carbonate.

  • Separate the aqueous layer and extract it with ethyl acetate.

  • Combine the organic layers, dry over magnesium sulfate (B86663) (MgSO4), and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (ethyl acetate/hexane = 1:3 to 1:2) to yield this compound as a colorless oil.

Protocol 2: Synthesis using Diisopropylethylamine in Dichloromethane

This protocol is based on a method with a reported yield of 85%.[4]

  • Cool a stirred solution of 4-oxopiperidine hydrochloride monohydrate (1.0 g, 6.5 mmol) in dry dichloromethane (DCM, 40 mL) to 0 °C.

  • Add diisopropylethylamine (3.40 mL, 19.5 mmol) and stir for five minutes.

  • Add benzyl chloroformate (1.54 mL, 10.7 mmol) dropwise over 20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for two hours.

  • Partition the mixture between DCM (25 mL) and water (15 mL).

  • Separate the layers and extract the aqueous phase with DCM (2 x 25 mL).

  • Combine the organic phases, wash with brine (1 x 15 mL), and dry over sodium sulfate (Na2SO4).

  • Evaporate the solvent to obtain a residue.

  • Purify the residue by column chromatography using a gradient of 20% to 40% ethyl acetate in hexanes as the eluent to give this compound as a clear oil.

Visualizations

G cluster_synthesis Experimental Workflow: this compound Synthesis start Start reactants Combine 4-Piperidone Hydrochloride, Base, and Solvent start->reactants cool Cool to 0 °C reactants->cool add_cbzcl Add Benzyl Chloroformate (Cbz-Cl) Dropwise cool->add_cbzcl react Stir at Room Temperature add_cbzcl->react monitor Monitor Reaction (e.g., TLC) react->monitor workup Aqueous Workup (Wash with water, acid, base, brine) monitor->workup Reaction Complete dry Dry Organic Layer (e.g., Na2SO4) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated this compound purify->product G cluster_troubleshooting Troubleshooting Logic: Low Yield low_yield Low Yield of This compound cause1 Incomplete Reaction low_yield->cause1 cause2 Reagent Degradation low_yield->cause2 cause3 Suboptimal Conditions low_yield->cause3 cause4 Product Loss During Workup low_yield->cause4 solution1a Insufficient Base or Reaction Time? cause1->solution1a solution2a Degraded Cbz-Cl? cause2->solution2a solution3a Incorrect Temperature? cause3->solution3a solution4a Emulsion Formation or Poor Extraction? cause4->solution4a solution1b Increase Base Equivalents and/or Reaction Time solution1a->solution1b solution2b Use Fresh or Purified Benzyl Chloroformate solution2a->solution2b solution3b Maintain 0 °C During Cbz-Cl Addition solution3a->solution3b solution4b Use Brine to Break Emulsions; Perform Multiple Extractions solution4a->solution4b

References

Technical Support Center: Synthesis of 1-Cbz-4-Piperidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 1-Cbz-4-Piperidone. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Product Formation

  • Question: My reaction has a low yield or shows a significant amount of unreacted 4-piperidone (B1582916) starting material. What are the possible causes and solutions?

  • Answer: Low conversion can be attributed to several factors. Inadequate deprotonation of the 4-piperidone hydrochloride salt is a common issue. Ensure that a sufficient excess of a suitable base is used to neutralize the HCl and liberate the free amine for reaction.[1] The choice of base is critical; common bases include triethylamine, diisopropylethylamine, or sodium carbonate.[2] Additionally, the reaction progress should be monitored by an appropriate technique like TLC or LC-MS. If the reaction stalls, consider increasing the reaction temperature or extending the reaction time.

Issue 2: Presence of an Impurity at a Higher Molecular Weight

  • Question: I observe an impurity with a higher molecular weight than my product. What could this be?

  • Answer: While less common with the deactivating Cbz group, over-alkylation leading to a quaternary ammonium (B1175870) salt can occur, especially if the alkylating agent is highly reactive or used in large excess.[3] Another possibility is the formation of dimeric or oligomeric byproducts.

Issue 3: Formation of Benzyl (B1604629) Alcohol and Related Impurities

  • Question: My final product is contaminated with benzyl alcohol and a compound identified as dibenzyl carbonate. How can I prevent this?

  • Answer: Benzyl chloroformate (Cbz-Cl) is sensitive to moisture and can hydrolyze to form benzyl alcohol and hydrochloric acid, particularly under basic conditions.[4][5] The generated HCl can neutralize your base and protonate the starting amine, rendering it unreactive. To minimize this, ensure all glassware is dry and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[3] The formation of dibenzyl carbonate can result from the reaction of unreacted Cbz-Cl with the benzyl alcohol byproduct.[6]

Issue 4: Inconsistent Yields and Reaction Rates

  • Question: I am getting inconsistent yields and reaction times between batches. What could be the reason?

  • Answer: Inconsistent pH control during the reaction is a likely cause. For the N-protection to proceed efficiently, the pH should be maintained in a range where the piperidone nitrogen is sufficiently nucleophilic (not protonated) but the hydrolysis of benzyl chloroformate is minimized. A pH between 8 and 10 is generally recommended for Cbz protection.[7] Using a buffered system or careful, slow addition of the base can help maintain the optimal pH.

Issue 5: Difficult Purification of the Oily Product

  • Question: My product, this compound, is an oil and is difficult to purify. What purification strategies can I employ?

  • Answer: this compound is often obtained as a colorless to pale yellow oil.[8][9] If the crude product is an oil due to residual solvents or impurities, trituration with a non-polar solvent like hexanes or pentane (B18724) can sometimes induce solidification or wash away impurities.[10] Column chromatography is a common and effective method for purifying this compound.[8] A typical eluent system is a gradient of ethyl acetate (B1210297) in hexanes.

Summary of Potential Side Reactions and Byproducts

Side Reaction/Byproduct Cause Impact on Synthesis Prevention/Mitigation
Hydrolysis of Benzyl Chloroformate Reaction of Cbz-Cl with water.[4]Reduces the effective concentration of the protecting group reagent; generates HCl which deactivates the starting amine.Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere.
Formation of Dibenzyl Carbonate Reaction of Cbz-Cl with benzyl alcohol (from hydrolysis).[6]Consumes Cbz-Cl and introduces a byproduct that requires removal.Minimize water content in the reaction.
Incomplete Reaction Insufficient base, low temperature, or short reaction time.Low yield of the desired product.Use an adequate amount of base, optimize temperature and reaction time, and monitor the reaction progress.
Over-alkylation (Quaternary Salt) Excess of a highly reactive alkylating agent.[3]Reduces yield and complicates purification.Use stoichiometric amounts of reagents and slow addition of the alkylating agent.
Base-Induced Side Reactions Use of a very strong or inappropriate base.Can lead to self-condensation of the piperidone or other undesired reactions.Select a suitable non-nucleophilic organic base or a mild inorganic base.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on common literature methods.[2][8]

  • Preparation: To a stirred solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in a suitable solvent (e.g., dichloromethane (B109758) or a mixture of THF and water) at 0 °C, add a base (e.g., triethylamine, 2-3 equivalents) dropwise.

  • Reaction: To this mixture, add benzyl chloroformate (1.0-1.2 equivalents) dropwise, ensuring the temperature remains at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction with water. If using an organic solvent, separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product, which may be an oil, by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Reaction and Side Reaction Pathways

Synthesis_Side_Reactions piperidone 4-Piperidone main_reaction Main Reaction piperidone->main_reaction Nucleophilic attack side_reaction3 Side Reaction 3: Protonation piperidone->side_reaction3 cbz_cl Benzyl Chloroformate (Cbz-Cl) cbz_cl->main_reaction side_reaction1 Side Reaction 1: Hydrolysis cbz_cl->side_reaction1 H₂O base Base base->main_reaction Deprotonation product This compound hydrolysis_sp Benzyl Alcohol + HCl side_reaction2 Side Reaction 2: Carbonate Formation hydrolysis_sp->side_reaction2 + Cbz-Cl hydrolysis_sp->side_reaction3 HCl carbonate_sp Dibenzyl Carbonate protonated_piperidone Protonated 4-Piperidone (Unreactive) unreacted_sm Unreacted 4-Piperidone main_reaction->product Desired Product main_reaction->unreacted_sm Incomplete Reaction side_reaction1->hydrolysis_sp side_reaction2->carbonate_sp side_reaction3->protonated_piperidone

Caption: Main and side reaction pathways in the synthesis of this compound.

References

Technical Support Center: Deprotection of 1-Cbz-4-Piperidone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the deprotection of 1-Cbz-4-Piperidone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the removal of the carboxybenzyl (Cbz) protecting group from this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the deprotection of this compound, presented in a question-and-answer format.

Issue 1: Incomplete or Sluggish Catalytic Hydrogenation

Question: My catalytic hydrogenation reaction for the deprotection of this compound is very slow or does not go to completion. What are the possible causes and how can I resolve this?

Answer:

Incomplete or sluggish catalytic hydrogenation is a frequent challenge. Several factors can contribute to this issue:

  • Catalyst Poisoning: The palladium catalyst is susceptible to poisoning by various functional groups and impurities. Amines, the product of the deprotection, can themselves inhibit the catalyst's activity.

    • Solution:

      • Ensure the starting material and solvents are of high purity and free from sulfur or other catalyst poisons.

      • Consider adding a stoichiometric amount of a weak, non-coordinating acid (e.g., a few drops of acetic acid) to protonate the product amine, preventing it from coordinating to the palladium surface. However, use caution as excess acid can lead to side reactions.

      • If catalyst poisoning is suspected, filtering the reaction mixture and adding a fresh batch of catalyst may be necessary.

  • Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient for complete deprotection.

    • Solution: Increase the hydrogen pressure using a hydrogenation apparatus. Pressures from 30 to 50 psi are commonly effective.

  • Poor Catalyst Quality or Activity: The activity of palladium on carbon (Pd/C) can vary between batches and degrade over time.

    • Solution: Use a fresh, high-quality catalyst from a reputable supplier. Ensure the catalyst has been stored under appropriate conditions.

  • Inadequate Mixing: As a heterogeneous reaction, efficient mixing is crucial for the substrate to interact with the catalyst surface.

    • Solution: Ensure vigorous stirring to maintain the catalyst in suspension.

Issue 2: Formation of Side Products During Deprotection

Question: I am observing unexpected byproducts in my deprotection reaction. What are the likely side reactions and how can I minimize them?

Answer:

The formation of byproducts is a common challenge, and the nature of these impurities depends on the deprotection method used.

  • N-Benzylation (During Hydrogenation): In cases of incomplete hydrogenolysis, a benzyl (B1604629) group can migrate to the newly formed amine, resulting in the N-benzyl-4-piperidone byproduct.

    • Solution: Ensure complete reaction by optimizing hydrogen pressure, catalyst loading, and reaction time. The addition of a small amount of acid can also help to prevent this side reaction.

  • Over-reduction (During Hydrogenation): While less common for the piperidone carbonyl under standard Cbz deprotection conditions, aggressive hydrogenation (high pressure, high temperature, or highly active catalysts) could potentially lead to the reduction of the ketone to an alcohol.

    • Solution: Use milder reaction conditions. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.

  • Alkylation or Acylation (During Acidic Cleavage): When using strong acids like HBr in acetic acid, the liberated benzyl cation can potentially alkylate other nucleophilic sites in the molecule or the solvent. If acetic acid is used as a solvent at high temperatures, acetylation of the product amine can occur.[1]

    • Solution: Use milder acidic conditions, such as HCl in a non-nucleophilic solvent like dioxane or diethyl ether.[2] Lewis acid-mediated deprotection with reagents like AlCl₃ in hexafluoroisopropanol (HFIP) can also be a milder alternative.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common and robust method for deprotecting this compound?

A1: Catalytic hydrogenation is the most widely used method for Cbz deprotection due to its mild conditions and clean byproducts (toluene and CO₂).[4] Palladium on carbon (Pd/C) is the most common catalyst.[4]

Q2: Can I use transfer hydrogenation for the deprotection of this compound?

A2: Yes, transfer hydrogenation is a viable and often safer alternative to using hydrogen gas.[5] Common hydrogen donors include ammonium (B1175870) formate (B1220265), formic acid, and cyclohexene (B86901) in the presence of a palladium catalyst.[5][6]

Q3: When should I consider using acidic conditions for deprotection?

A3: Acidic cleavage is a good alternative when the substrate contains functional groups that are sensitive to reduction under hydrogenation conditions (e.g., alkenes, alkynes, nitro groups).[5] Reagents like HBr in acetic acid or HCl in an organic solvent are commonly used.[2][5]

Q4: Are there any milder, non-hydrogenolytic, non-acidic methods for Cbz deprotection?

A4: Yes, newer methods involving nucleophilic attack on the benzyl group have been developed. For example, using a thiol like 2-mercaptoethanol (B42355) in the presence of a base can cleave the Cbz group under relatively mild conditions.[4] This can be particularly useful for sensitive substrates.

Q5: How can I monitor the progress of the deprotection reaction?

A5: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the starting material (this compound) and the appearance of the product (4-piperidone) can be tracked. The product can be visualized on a TLC plate using a suitable stain, such as ninhydrin, which will give a characteristic color for the free amine.

Data Presentation

Table 1: Comparison of Common Deprotection Methods for this compound

Deprotection MethodReagents & ConditionsTypical Reaction TimeTypical Yield (%)Key AdvantagesPotential Challenges
Catalytic Hydrogenation H₂, 10% Pd/C, Methanol (B129727) or Ethanol (B145695), rt, 1-4 atm2-16 hours>95%Mild, clean byproducts, high yield.[7]Catalyst poisoning, potential for N-benzylation, requires specialized equipment for high pressure.
Transfer Hydrogenation Ammonium formate, 10% Pd/C, Methanol, rt1-6 hours90-98%Avoids the use of flammable H₂ gas, generally faster than catalytic hydrogenation.[5]Can be exothermic, requires careful addition of reagents.
Acidic Cleavage 33% HBr in Acetic Acid, rt1-4 hours70-90%Effective for substrates with reducible functional groups.[5]Harsh conditions, potential for side reactions like alkylation and acylation.[1]
Lewis Acid-Mediated AlCl₃, Hexafluoroisopropanol (HFIP), rt2-16 hours>90%Milder than strong Brønsted acids, good functional group tolerance.[3]Requires stoichiometric amounts of the Lewis acid, HFIP is a specialty solvent.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using H₂/Pd/C

  • Materials:

    • This compound

    • 10% Palladium on carbon (10 mol%)

    • Methanol or Ethanol

    • Hydrogen gas supply (balloon or hydrogenation apparatus)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • Dissolve this compound (1 equivalent) in methanol or ethanol in a suitable reaction vessel.

    • Carefully add 10% Pd/C (10 mol%) to the solution under an inert atmosphere.

    • Seal the vessel and purge with an inert gas.

    • Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (1-4 atm) at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude 4-piperidone (B1582916). The product is often isolated as a salt (e.g., hydrochloride) for better stability.[8]

Protocol 2: Transfer Hydrogenation using Ammonium Formate

  • Materials:

    • This compound

    • 10% Palladium on carbon (10 mol%)

    • Ammonium formate (3-5 equivalents)

    • Methanol

  • Procedure:

    • Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.

    • Carefully add 10% Pd/C (10 mol%) to the solution.

    • Add ammonium formate (3-5 equivalents) portion-wise to the stirred suspension. The reaction can be exothermic.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Wash the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The crude product can be purified by an appropriate workup procedure to remove excess ammonium formate and its byproducts.

Protocol 3: Acidic Cleavage using HBr in Acetic Acid

  • Materials:

    • This compound

    • 33% (w/w) solution of HBr in glacial acetic acid

    • Diethyl ether

  • Procedure:

    • Dissolve this compound (1 equivalent) in a minimal amount of glacial acetic acid.

    • Add the 33% HBr in acetic acid solution (typically 2-5 equivalents of HBr) to the stirred solution at room temperature.

    • Stir the reaction mixture for 1-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.

    • Collect the precipitated 4-piperidone hydrobromide salt by filtration.

    • Wash the solid with diethyl ether and dry under vacuum.

Visualizations

Deprotection_Troubleshooting cluster_hydrogenation Hydrogenation Troubleshooting cluster_acid Acidic Cleavage Troubleshooting start Deprotection of This compound method Choose Deprotection Method start->method hydrogenation Catalytic Hydrogenation method->hydrogenation Substrate is stable to reduction acid_cleavage Acidic Cleavage method->acid_cleavage Substrate has reducible groups h_issue Reaction Issue? hydrogenation->h_issue a_issue Reaction Issue? acid_cleavage->a_issue h_incomplete Incomplete Reaction h_issue->h_incomplete Yes h_byproducts Side Products h_issue->h_byproducts Yes h_incomplete_sol Increase H2 pressure Add fresh catalyst Add weak acid h_incomplete->h_incomplete_sol h_byproducts_sol Milder conditions Monitor closely h_byproducts->h_byproducts_sol a_byproducts Side Products (Alkylation/Acylation) a_issue->a_byproducts Yes a_byproducts_sol Use milder acid (e.g., HCl in dioxane) Use Lewis Acid (AlCl3/HFIP) a_byproducts->a_byproducts_sol

Caption: A troubleshooting workflow for the deprotection of this compound.

Deprotection_Decision_Tree start Start: Deprotection of This compound reducible_groups Does the substrate contain reducible functional groups (e.g., alkenes, nitro groups)? start->reducible_groups acid_sensitive Is the substrate sensitive to strong acid? reducible_groups->acid_sensitive Yes hydrogenation Catalytic Hydrogenation (H2/Pd/C or Transfer) reducible_groups->hydrogenation No acid_cleavage Acidic Cleavage (HBr/AcOH) acid_sensitive->acid_cleavage No lewis_acid Lewis Acid Deprotection (AlCl3/HFIP) acid_sensitive->lewis_acid Yes nucleophilic Nucleophilic Deprotection (e.g., Thiol) acid_sensitive->nucleophilic Yes, and requires orthogonal conditions

Caption: Decision tree for selecting a deprotection method for this compound.

References

Technical Support Center: Optimizing Grignard Reactions with 1-Cbz-4-Piperidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-substituted-1-Cbz-4-hydroxypiperidines via the Grignard reaction with 1-Cbz-4-piperidone. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems that may arise during the Grignard reaction with this compound, offering potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired 4-Substituted-1-Cbz-4-hydroxypiperidine

Possible CauseRecommended Solution
Poor Quality or Inactive Grignard Reagent Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (nitrogen or argon).[1][2][3] Use anhydrous solvents, typically diethyl ether or THF.[4][5] Magnesium turnings should be fresh and shiny; activate with a small crystal of iodine or 1,2-dibromoethane (B42909) if necessary.[3][6][7] If using a commercial Grignard reagent, titrate it before use to determine the exact concentration.[2][8]
Presence of Moisture or Acidic Protons Grignard reagents are strong bases and will react with any source of protons, including water, alcohols, and even the N-H of an unprotected piperidone.[9][10][11] The Cbz protecting group on this compound prevents this side reaction at the nitrogen. Ensure all reagents and solvents are scrupulously dry.[1][12]
Incorrect Stoichiometry An insufficient amount of Grignard reagent will result in incomplete conversion of the starting ketone. Use a slight excess of the Grignard reagent (typically 1.1 to 1.5 equivalents) to drive the reaction to completion.[13]
Low Reaction Temperature While initial addition of the Grignard reagent is often done at low temperatures (e.g., -78°C to 0°C) to control the exothermic reaction, the reaction may require warming to room temperature to proceed to completion.[14][15] Monitor the reaction by TLC to determine the optimal reaction time and temperature.
Side Reactions Competing side reactions such as enolization of the ketone and reduction of the ketone can reduce the yield of the desired alcohol.[2][16] To minimize these, add the ketone solution slowly to the Grignard reagent at a low temperature.[2]

Problem 2: Formation of Significant Byproducts

ByproductIdentificationCauseMitigation Strategy
Starting Material (this compound) Detected by TLC or NMR analysis of the crude product.Incomplete reaction due to poor Grignard quality, insufficient stoichiometry, or non-optimal reaction conditions.See solutions for "Low or No Yield". Ensure sufficient reaction time and consider gradual warming of the reaction mixture.
Wurtz Coupling Product (R-R from R-MgX) Typically a non-polar compound, may be observed by GC-MS or NMR.Favored by higher temperatures and high concentrations of the alkyl/aryl halide during Grignard formation.[1][17]Prepare the Grignard reagent by adding the halide slowly to the magnesium turnings.[17] Avoid unnecessarily high temperatures during Grignard formation.
Secondary Alcohol (from reduction) Mass corresponding to the addition of H₂ to the starting ketone.Occurs when the Grignard reagent has β-hydrogens, which can act as a hydride source.[2][16]Run the reaction at a lower temperature. If possible, use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide or phenylmagnesium bromide).[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the Grignard reaction with this compound?

A1: Anhydrous diethyl ether and tetrahydrofuran (B95107) (THF) are the most commonly used solvents for Grignard reactions.[4][18] THF is often preferred as it can lead to faster reaction rates compared to diethyl ether.[5] The choice of solvent can also influence the Schlenk equilibrium of the Grignard reagent, which in turn can affect its reactivity.[18] Regardless of the choice, the solvent must be strictly anhydrous.[4]

Q2: At what temperature should I perform the addition of the Grignard reagent to this compound?

A2: The addition of the Grignard reagent to the ketone is an exothermic process.[19] Therefore, it is typically carried out at a low temperature, such as 0°C or -78°C, to control the reaction rate and minimize side reactions.[14][15] After the addition is complete, the reaction mixture is often allowed to slowly warm to room temperature to ensure the reaction goes to completion.[14][15]

Q3: How can I be sure my Grignard reagent has formed successfully before adding the this compound?

A3: Visual cues for the initiation of Grignard formation include the disappearance of the iodine color (if used for activation), the appearance of turbidity, and gentle refluxing of the solvent.[20] For a more quantitative assessment, the concentration of the Grignard reagent can be determined by titration before its use.[2][8]

Q4: Can the Cbz protecting group on this compound react with the Grignard reagent?

A4: The carbamate (B1207046) group of the Cbz protecting group is generally stable to Grignard reagents under the conditions typically used for addition to ketones. The primary site of reaction will be the much more electrophilic carbonyl group of the piperidone.[21] However, using a large excess of a highly reactive Grignard reagent or prolonged reaction at elevated temperatures could potentially lead to side reactions.

Q5: What is the standard work-up procedure for a Grignard reaction with this compound?

A5: The reaction is typically quenched by the slow, careful addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at a low temperature.[8][14] This protonates the magnesium alkoxide formed during the reaction to give the desired tertiary alcohol and precipitates the magnesium salts. An extraction with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) is then performed to isolate the product.[22]

Experimental Protocols

General Protocol for the Grignard Reaction of this compound with an Aryl Bromide

  • Preparation of the Grignard Reagent:

    • All glassware must be flame-dried or oven-dried and assembled under an inert atmosphere (nitrogen or argon).[1]

    • To a round-bottom flask containing magnesium turnings (1.2 equivalents), add a small crystal of iodine.

    • Add a portion of the anhydrous diethyl ether or THF.

    • Slowly add a solution of the aryl bromide (1.0 equivalent) in the anhydrous solvent to initiate the reaction.

    • Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[20]

    • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes.

  • Reaction with this compound:

    • In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Cool this solution to 0°C in an ice bath.

    • Slowly add the freshly prepared Grignard reagent to the solution of this compound via a cannula or dropping funnel.

    • After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture back to 0°C and slowly quench by adding a saturated aqueous solution of NH₄Cl.[14]

    • Extract the aqueous layer with ethyl acetate or diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Grignard_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dry_glassware Dry Glassware & Inert Atmosphere start->dry_glassware prep_grignard Prepare Grignard Reagent (Aryl/Alkyl Halide + Mg) dry_glassware->prep_grignard dissolve_ketone Dissolve this compound in Anhydrous Solvent dry_glassware->dissolve_ketone add_grignard Slowly Add Grignard Reagent prep_grignard->add_grignard cool_ketone Cool Ketone Solution (0°C to -78°C) dissolve_ketone->cool_ketone cool_ketone->add_grignard warm_reaction Warm to Room Temperature & Stir add_grignard->warm_reaction quench Quench with sat. aq. NH4Cl warm_reaction->quench extract Extract with Organic Solvent quench->extract dry_purify Dry, Concentrate, & Purify extract->dry_purify end Final Product dry_purify->end

Caption: Experimental workflow for the Grignard reaction with this compound.

Troubleshooting_Logic start Low Yield? check_grignard Check Grignard Quality (Anhydrous Conditions, Mg Activation, Titration) start->check_grignard Yes check_conditions Review Reaction Conditions (Stoichiometry, Temperature, Reaction Time) check_grignard->check_conditions Grignard OK solution Improved Yield check_grignard->solution Issue Found & Corrected side_reactions Investigate Side Reactions (Enolization, Reduction) check_conditions->side_reactions Conditions OK check_conditions->solution Issue Found & Corrected check_workup Optimize Work-up (Quenching, Extraction) check_workup->solution side_reactions->check_workup Side Reactions Minimized side_reactions->solution Issue Found & Corrected

Caption: Troubleshooting logic for low yield in Grignard reactions.

References

Technical Support Center: Selective Reduction of 1-Cbz-4-Piperidone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective reduction of 1-Cbz-4-Piperidone. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining the desired 1-Cbz-4-piperidinol product while avoiding common pitfalls such as over-reduction.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when reducing this compound?

The main challenge is to selectively reduce the ketone to a secondary alcohol without initiating further reduction (hydrogenolysis) of the resulting alcohol to a methylene (B1212753) group (over-reduction). Additionally, the choice of reducing agent can influence the stereochemical outcome of the reaction, yielding either the cis- or trans-4-hydroxypiperidine derivative.

Q2: Which reducing agents are recommended for the selective reduction of the ketone in this compound?

For a successful and selective reduction, it is crucial to use mild hydride reagents. The most commonly employed and recommended reagents are:

  • Sodium Borohydride (NaBH₄): A cost-effective and easy-to-handle reagent that provides good yields of the corresponding alcohol.[1]

  • Lithium Tri-tert-butoxyaluminum Hydride (LiAl(OtBu)₃H): A milder alternative to Lithium Aluminum Hydride (LiAlH₄) that is highly selective for aldehydes and ketones.

  • L-Selectride® (Lithium Tri-sec-butylborohydride): A sterically hindered reducing agent that offers high stereoselectivity, particularly for the synthesis of the cis-isomer.[1][2]

Q3: How can I control the stereoselectivity of the reduction?

The stereochemical outcome is dictated by the steric bulk of the reducing agent.

  • For the trans-isomer (equatorial alcohol) , which is generally the thermodynamically more stable product, less sterically hindered reagents like Sodium Borohydride are preferred as they favor axial attack.[1]

  • For the cis-isomer (axial alcohol) , a bulky reducing agent such as L-Selectride® is the method of choice. Its size favors equatorial attack on the carbonyl, leading to the axial alcohol with high diastereoselectivity.[1]

Q4: Can the Cbz protecting group be affected during the reduction?

The Cbz (benzyloxycarbonyl) group is generally stable to mild hydride reducing agents like NaBH₄ and L-Selectride® under standard conditions. However, harsh reducing agents or prolonged reaction times with more reactive hydrides can potentially lead to the cleavage of the Cbz group. It is stable to mild acidic and basic conditions but can be removed by hydrogenolysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the reduction of this compound.

Problem 1: Over-reduction to the Alkane
Symptom Potential Cause Recommended Solution
Presence of a significant amount of 1-Cbz-piperidine in the final product.The reducing agent is too harsh, or the reaction temperature is too high.Switch to a milder reducing agent such as Sodium Borohydride or Lithium Tri-tert-butoxyaluminum Hydride. Ensure the reaction is carried out at a low temperature (e.g., 0 °C to room temperature).
Formation of byproducts from Cbz group cleavage.The reaction conditions are promoting hydrogenolysis of the Cbz group.Avoid strongly acidic work-up conditions. If using catalytic hydrogenation for other steps, be aware of the potential for Cbz removal.
Problem 2: Incomplete or Slow Reaction
Symptom Potential Cause Recommended Solution
A significant amount of starting material remains after the expected reaction time.The reducing agent is not sufficiently active under the chosen conditions.Increase the equivalents of the reducing agent. Ensure the solvent is anhydrous, especially when using more moisture-sensitive reagents. A slight increase in temperature may be necessary, but monitor carefully to prevent over-reduction.
The reaction stalls.Poor quality of the reducing agent.Use a fresh bottle of the reducing agent. Some hydride reagents can degrade upon exposure to air and moisture.
Problem 3: Low Diastereoselectivity
Symptom Potential Cause Recommended Solution
A mixture of cis and trans isomers is obtained when a single isomer is desired.The reducing agent does not offer sufficient steric bias.For the trans isomer, ensure the use of a small hydride reagent like NaBH₄. For the cis isomer, L-Selectride® is the recommended reagent for high selectivity.[1]
Unexpected stereochemical outcome.The conformation of the piperidone ring may be influenced by substituents or reaction conditions.Consider the conformational preferences of your specific substrate. Computational studies on similar N-substituted 4-piperidones can provide insights into their reactivity.

Data Presentation

The choice of reducing agent significantly impacts the stereochemical outcome of the reduction of N-protected 4-piperidones.

Reducing Agent Abbreviation Typical Solvent Key Characteristics Predominant Isomer Expected Yield
Sodium BorohydrideNaBH₄Methanol (B129727), EthanolCost-effective, mild, easy to handle. Favors axial attack.trans (equatorial-OH)High
L-Selectride®Li(sec-Bu)₃BHTetrahydrofuran (THF)Bulky, highly stereoselective. Favors equatorial attack.cis (axial-OH)High

Table adapted from a comparative study on N-Boc-4-piperidone, which serves as a good model for the N-Cbz analogue.[1]

Experimental Protocols

Protocol 1: General Procedure for Reduction using Sodium Borohydride (Favoring trans Isomer)

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Sodium Borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Reduction using L-Selectride® (Favoring cis Isomer)

Materials:

  • This compound

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 30% Hydrogen peroxide (H₂O₂)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise via syringe, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction at -78 °C by the slow addition of water, followed by saturated aqueous NaHCO₃ and 30% H₂O₂.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Visualizations

Reaction Workflow

G cluster_start Starting Material cluster_reagents Choice of Reducing Agent cluster_products Stereoisomeric Products cluster_analysis Analysis start This compound reagent1 Sodium Borohydride (NaBH4) (Less bulky) start->reagent1 Axial Attack reagent2 L-Selectride® (Bulky) start->reagent2 Equatorial Attack product1 trans-1-Cbz-4-piperidinol (Equatorial -OH) reagent1->product1 product2 cis-1-Cbz-4-piperidinol (Axial -OH) reagent2->product2 analysis Purification and Characterization (NMR, etc.) product1->analysis product2->analysis

Caption: Workflow for the stereoselective reduction of this compound.

Troubleshooting Logic

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions problem Unsatisfactory Reaction Outcome (e.g., over-reduction, low yield) cause1 Reducing agent too strong problem->cause1 cause2 Incorrect temperature problem->cause2 cause3 Poor reagent quality problem->cause3 cause4 Insufficient reagent problem->cause4 solution1 Use milder reagent (e.g., NaBH4) cause1->solution1 solution2 Optimize reaction temperature (typically lower) cause2->solution2 solution3 Use fresh reagents cause3->solution3 solution4 Increase equivalents of reagent cause4->solution4

Caption: Troubleshooting flowchart for the reduction of this compound.

References

Technical Support Center: Purification Strategies for Removing Unreacted 4-Piperidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted 4-piperidone (B1582916) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in removing unreacted 4-piperidone?

A1: The primary challenge in removing unreacted 4-piperidone stems from its structural similarity to many N-substituted piperidone products. Both the reactant and the product often share similar polarities, making separation by standard techniques like column chromatography challenging. Additionally, 4-piperidone, as a secondary amine, can exhibit different solubility and reactivity compared to the typically tertiary amine products, which can be exploited for purification.

Q2: Which purification techniques are most effective for removing 4-piperidone?

A2: The most effective techniques for removing unreacted 4-piperidone are acid-base extraction, column chromatography, and recrystallization. The choice of method depends on the specific properties of the desired N-substituted piperidone product and the scale of the reaction.

Q3: How can I monitor the removal of 4-piperidone during the purification process?

A3: Thin-layer chromatography (TLC) is a common method for monitoring the progress of purification. A suitable staining agent, such as potassium permanganate (B83412) or ninhydrin (B49086) (which specifically stains primary and secondary amines), can be used to visualize both the 4-piperidone and the desired product. High-performance liquid chromatography (HPLC) can also be employed for more quantitative analysis of the purity of the fractions.[1]

Q4: Are there any safety concerns I should be aware of when working with 4-piperidone and its derivatives?

A4: Yes, 4-piperidone and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information for all chemicals used.

Purification Strategy Workflow

The following diagram outlines a general workflow for selecting an appropriate purification strategy to remove unreacted 4-piperidone.

PurificationWorkflow start Reaction Mixture (Product + Unreacted 4-Piperidone) acid_base_check Is the product stable to acid? start->acid_base_check acid_base_extraction Perform Acid-Base Extraction acid_base_check->acid_base_extraction  Yes chromatography Column Chromatography acid_base_check->chromatography  No acid_base_extraction->chromatography recrystallization_check Is the product a solid? chromatography->recrystallization_check recrystallization Recrystallization recrystallization_check->recrystallization  Yes purity_analysis Purity Analysis (TLC, HPLC, NMR) recrystallization_check->purity_analysis  No recrystallization->purity_analysis end Pure Product purity_analysis->end

Caption: A decision-making workflow for selecting a suitable purification strategy.

Comparative Analysis of Purification Strategies

The following table provides an illustrative comparison of the primary methods for removing unreacted 4-piperidone. The effectiveness of each method can vary based on the specific properties of the N-substituted product.

Purification MethodPrinciple of SeparationTypical EfficiencyAdvantagesDisadvantages
Acid-Base Extraction Difference in basicity between the secondary amine (4-piperidone) and the (often) less basic N-substituted product. 4-piperidone is protonated and extracted into an aqueous acidic phase.Good to ExcellentScalable, cost-effective, and can remove the bulk of 4-piperidone before further purification.Product must be stable to acidic conditions. Emulsion formation can be an issue.
Column Chromatography Differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) based on polarity.[2]Moderate to GoodCan provide high purity. Applicable to a wide range of products.Can be time-consuming and require large volumes of solvent. Co-elution can occur if polarities are very similar.
Recrystallization Difference in solubility between the product and 4-piperidone in a given solvent system.[2]Good to ExcellentCan yield very pure crystalline material. Relatively simple procedure.Only applicable to solid products. Finding a suitable solvent can be challenging. Yields can be lower due to product solubility in the mother liquor.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to separate unreacted 4-piperidone (a secondary amine) from a less basic N-substituted piperidone product (e.g., an N-acyl or N-aryl derivative).

Materials:

  • Crude reaction mixture dissolved in an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (B78521) (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Dissolve the crude reaction mixture in a suitable organic solvent.

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of 1 M HCl to the separatory funnel.

  • Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate. The unreacted 4-piperidone will be protonated and move into the aqueous (bottom) layer.

  • Drain the aqueous layer into a separate flask.

  • Repeat the extraction of the organic layer with 1 M HCl two more times to ensure complete removal of the 4-piperidone.

  • Wash the organic layer with brine to remove any residual acid.

  • Drain the organic layer into a clean, dry flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter or decant the dried organic solution and concentrate it under reduced pressure to obtain the purified product.

  • To confirm the removal of 4-piperidone, the combined acidic aqueous layers can be basified with 1 M NaOH and extracted with an organic solvent to recover the 4-piperidone.

Protocol 2: Column Chromatography

This protocol describes the purification of an N-substituted piperidone from unreacted 4-piperidone using silica gel chromatography.

Materials:

  • Crude reaction mixture

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes, or dichloromethane and methanol)

  • Triethylamine (B128534) (optional, to reduce tailing)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Select a Solvent System: Use TLC to determine an appropriate eluent system that provides good separation between the 4-piperidone and the desired product. The product should ideally have an Rf value of 0.2-0.4.

  • Prepare the Column: Pack a chromatography column with silica gel as a slurry in the chosen eluent.

  • Load the Sample: Dissolve the crude reaction mixture in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elute the Column: Add the eluent to the top of the column and apply gentle pressure to begin the separation.

  • Collect Fractions: Collect fractions in separate tubes as the solvent elutes from the column.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Recrystallization

This protocol is for the purification of a solid N-substituted piperidone from unreacted 4-piperidone.

Materials:

  • Crude solid product

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture such as ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Choose a Solvent: Select a solvent in which the desired product is sparingly soluble at room temperature but highly soluble when hot. Unreacted 4-piperidone should ideally remain in the solution upon cooling.

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Cool to Crystallize: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolate the Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the Crystals: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Dry the Product: Dry the purified crystals in a vacuum oven or air-dry to remove all traces of the solvent.

Troubleshooting Guides

Acid-Base Extraction Troubleshooting

AcidBaseTroubleshooting issue1 Issue: Emulsion Formation cause1_1 Cause: Vigorous shaking issue1->cause1_1 cause1_2 Cause: High concentration of crude material issue1->cause1_2 solution1_1 Solution: Gentle inversion for mixing cause1_1->solution1_1 solution1_2 Solution: Dilute the organic layer cause1_2->solution1_2 solution1_3 Solution: Add brine to break the emulsion cause1_2->solution1_3 issue2 Issue: Product is also extracted into the aqueous layer cause2_1 Cause: Product is sufficiently basic to be protonated issue2->cause2_1 solution2_1 Solution: Use a weaker acid for extraction cause2_1->solution2_1 solution2_2 Solution: Carefully control the pH of the aqueous layer cause2_1->solution2_2 ColumnChromatographyTroubleshooting issue1 Issue: Poor Separation (Overlapping Spots on TLC) cause1_1 Cause: Inappropriate eluent polarity issue1->cause1_1 cause1_2 Cause: Column overloading issue1->cause1_2 solution1_1 Solution: Adjust eluent composition (e.g., decrease polarity) cause1_1->solution1_1 solution1_2 Solution: Use a larger column or less sample cause1_2->solution1_2 issue2 Issue: Product Elutes Too Quickly (High Rf) cause2_1 Cause: Eluent is too polar issue2->cause2_1 solution2_1 Solution: Decrease the polarity of the eluent cause2_1->solution2_1 issue3 Issue: Product Does Not Elute (Rf = 0) cause3_1 Cause: Eluent is not polar enough issue3->cause3_1 solution3_1 Solution: Increase the polarity of the eluent cause3_1->solution3_1 issue4 Issue: Tailing of Spots cause4_1 Cause: Strong interaction with acidic silica issue4->cause4_1 solution4_1 Solution: Add a small amount of triethylamine (0.1-1%) to the eluent cause4_1->solution4_1 RecrystallizationTroubleshooting issue1 Issue: Product Fails to Crystallize cause1_1 Cause: Too much solvent used issue1->cause1_1 cause1_2 Cause: Solution is not saturated issue1->cause1_2 solution1_1 Solution: Boil off some solvent to concentrate the solution cause1_1->solution1_1 solution1_2 Solution: Scratch the inside of the flask with a glass rod cause1_2->solution1_2 solution1_3 Solution: Add a seed crystal of the pure product cause1_2->solution1_3 issue2 Issue: Product Oils Out cause2_1 Cause: Solution is cooling too quickly issue2->cause2_1 cause2_2 Cause: Inappropriate solvent issue2->cause2_2 solution2_1 Solution: Reheat to dissolve the oil and allow to cool more slowly cause2_1->solution2_1 solution2_2 Solution: Try a different recrystallization solvent or solvent mixture cause2_2->solution2_2 issue3 Issue: Low Recovery of Product cause3_1 Cause: Product is too soluble in the cold solvent issue3->cause3_1 cause3_2 Cause: Too much solvent used for washing issue3->cause3_2 solution3_1 Solution: Ensure the solution is thoroughly cooled in an ice bath before filtration cause3_1->solution3_1 solution3_2 Solution: Wash the crystals with a minimal amount of ice-cold solvent cause3_2->solution3_2

References

Technical Support Center: Managing the Stability of 1-Cbz-4-Piperidone in Prolonged Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 1-Cbz-4-piperidone is a valuable building block. However, its stability during lengthy reactions can be a concern. This technical support center provides troubleshooting guidance and frequently asked questions to ensure the integrity of your experiments and maximize yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during a long reaction?

A1: The stability of this compound in prolonged reactions is primarily influenced by three factors: pH, temperature, and the presence of nucleophiles or catalysts. The Cbz (benzyloxycarbonyl) protecting group is sensitive to both strongly acidic and basic conditions, which can lead to its cleavage.[1] Elevated temperatures can accelerate decomposition, and certain reagents, particularly strong bases or acids used as catalysts, can promote side reactions involving either the Cbz group or the ketone functional group.

Q2: Under what pH conditions is this compound most stable?

A2: this compound is most stable under neutral or mildly acidic to mildly basic conditions. Harsh acidic conditions (e.g., using strong acids like HBr in acetic acid) can lead to the cleavage of the Cbz group.[2] Similarly, strong bases can also compromise the integrity of the Cbz group and can catalyze side reactions at the ketone, such as self-condensation.[3]

Q3: Can prolonged reaction times at elevated temperatures lead to the degradation of this compound?

Q4: What are the common degradation products of this compound?

A4: The primary degradation products arise from the cleavage of the Cbz group, which yields 4-piperidone, benzyl (B1604629) alcohol, and carbon dioxide. Under specific conditions, such as in the presence of oxidizing agents, the tertiary amine of the piperidine (B6355638) ring can be oxidized to the corresponding N-oxide.[3] In base-catalyzed reactions like the Aldol or Knoevenagel condensations, byproducts can arise from the self-condensation of this compound or from Michael addition of the active methylene (B1212753) compound to the initial product.[3]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments with this compound.

Issue 1: Low Yield and Presence of 4-Piperidone in the Product Mixture

Possible Cause: Cleavage of the Cbz protecting group due to acidic or basic conditions.

Troubleshooting Steps:

  • pH Monitoring and Control:

    • If your reaction requires acidic or basic conditions, consider using milder reagents. For example, instead of strong mineral acids, a Lewis acid might be a more suitable catalyst.

    • In base-catalyzed reactions, use the minimum effective concentration of the base.

    • Buffer the reaction mixture if possible to maintain a stable pH.

  • Temperature Management:

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Consider performing the reaction at room temperature or even sub-ambient temperatures, even if it requires a longer reaction time, provided the starting material is stable under these conditions.

  • Reaction Time Optimization:

    • Monitor the reaction progress closely using techniques like TLC or LC-MS.

    • Quench the reaction as soon as the desired product is formed to prevent further degradation of the product or starting material.

Issue 2: Formation of High Molecular Weight Byproducts in Base-Catalyzed Condensation Reactions

Possible Cause: Self-condensation of this compound or Michael addition side reactions.[3]

Troubleshooting Steps:

  • Order of Reagent Addition:

    • In reactions like the Knoevenagel condensation, add the carbonyl compound (this compound) slowly to the mixture of the active methylene compound and the base. This keeps the concentration of the enolizable ketone low, minimizing self-condensation.[3]

  • Stoichiometry Control:

    • Use a slight excess of the active methylene compound to ensure the complete consumption of this compound and reduce the likelihood of self-condensation.

  • Catalyst Choice:

    • Use a weak base as a catalyst (e.g., piperidine, pyridine) instead of a strong base (e.g., NaOH, KOH) to minimize undesired side reactions.[3]

Issue 3: Unexpected Product Formation or Low Yield in Reductive Amination

Possible Cause: Instability of this compound under the reaction conditions or side reactions involving the reducing agent.

Troubleshooting Steps:

  • Choice of Reducing Agent:

    • Be aware that some reducing agents used in reductive amination can also cleave the Cbz group. Catalytic hydrogenation (e.g., H₂/Pd-C) is a known method for Cbz deprotection and should be avoided if the Cbz group needs to be retained.[2]

    • Consider using milder and more selective reducing agents like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN).

  • Reaction Conditions:

    • Perform the reaction under neutral or mildly acidic conditions to favor iminium ion formation without causing Cbz cleavage.

    • Maintain a moderate temperature to avoid decomposition.

Experimental Protocols

General Protocol for a Knoevenagel Condensation with this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of the active methylene compound (1.1 equivalents) in a suitable solvent (e.g., toluene, ethanol), add a catalytic amount of a weak base (e.g., piperidine, ~0.1 equivalents).

  • Slowly add a solution of this compound (1 equivalent) in the same solvent to the mixture at room temperature with stirring.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up the reaction by washing with a dilute acid solution (e.g., 1M HCl) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: General Stability of this compound under Various Conditions

ConditionReagent/EnvironmentStability of Cbz GroupPotential Side Reactions involving Ketone
Strongly Acidic HBr in Acetic AcidLabile (Cleavage)-
Mildly Acidic Lewis Acids (e.g., ZnCl₂)Generally Stable-
Neutral Most organic solventsStable-
Strongly Basic NaOH, KOHPotentially LabileAldol condensation, Self-condensation
Mildly Basic Piperidine, PyridineGenerally StableKnoevenagel condensation
Catalytic Hydrogenation H₂, Pd/CLabile (Cleavage)Reduction of ketone to alcohol
Oxidative Oxidizing agentsStableN-oxidation of piperidine ring

Visualizations

Decomposition_Pathway This compound This compound 4-Piperidone 4-Piperidone This compound->4-Piperidone Strong Acid/Base Catalytic Hydrogenation N-Oxide N-Oxide This compound->N-Oxide Oxidizing Agent Self-Condensation Product Self-Condensation Product This compound->Self-Condensation Product Strong Base Benzyl Alcohol + CO2 Benzyl Alcohol + CO2 4-Piperidone->Benzyl Alcohol + CO2

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow start Low Yield or Unexpected Byproducts check_pH Is the reaction pH strongly acidic or basic? start->check_pH check_temp Is the reaction temperature elevated for a prolonged time? check_pH->check_temp No adjust_pH Use milder acid/base or buffer the system check_pH->adjust_pH Yes check_reagents Are reagents known to cause side reactions present? check_temp->check_reagents No adjust_temp Lower reaction temperature and monitor closely check_temp->adjust_temp Yes adjust_reagents Choose more selective reagents (e.g., milder reducing agent) check_reagents->adjust_reagents Yes solution Improved Stability and Yield check_reagents->solution No adjust_pH->solution adjust_temp->solution adjust_reagents->solution

Caption: Troubleshooting workflow for stability issues.

Stability_Factors center This compound Stability pH pH center->pH Temp Temperature center->Temp Time Reaction Time center->Time Reagents Reagents & Catalysts center->Reagents

Caption: Key factors influencing the stability of this compound.

References

Technical Support Center: Synthesis of 1-Cbz-4-Piperidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on selecting alternative bases for the synthesis of 1-Cbz-4-piperidone, a key intermediate in pharmaceutical development. It includes frequently asked questions, a troubleshooting guide, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a base in the synthesis of this compound?

The synthesis of this compound typically starts from a hydrochloride salt, such as 4-piperidone (B1582916) hydrochloride or 4,4-piperidinediol hydrochloride.[1][2] The primary role of the base is to neutralize this salt, liberating the free secondary amine of the piperidone ring. This free amine is the nucleophile that attacks the electrophilic carbonyl carbon of benzyl (B1604629) chloroformate (Cbz-Cl) to form the desired N-Cbz protected product.[1]

Q2: What are the most common classes of bases used for this reaction?

The most common bases fall into two categories:

  • Inorganic Bases: Carbonates like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and sodium bicarbonate are frequently used.[1][3] These are typically employed in biphasic solvent systems, such as tetrahydrofuran (B95107) (THF) and water.[4][5]

  • Organic Amine Bases: Tertiary amines such as triethylamine (B128534) (TEA) and N,N-diisopropylethylamine (DIPEA, Hünig's base) are widely used.[1][6] These reactions are generally performed in anhydrous organic solvents like dichloromethane (B109758) (DCM).[2][5]

Q3: What are the advantages of using an inorganic base like sodium carbonate?

Using an inorganic base like sodium carbonate offers several advantages. The work-up procedure is often simpler, as the inorganic salts are easily removed by aqueous extraction.[1] This method, particularly with 4,4-piperidinediol hydrochloride in a THF/water system, can achieve quantitative yields (100%).[1][5] It is also a cost-effective and readily available option.

Q4: When is it preferable to use an organic amine base like triethylamine (TEA) or DIPEA?

Organic amine bases are preferred when the reaction is sensitive to water or when using starting materials that are more soluble in organic solvents.[1] These bases are highly soluble in common organic solvents like DCM, creating a homogeneous reaction mixture. This can lead to high yields, with reports of up to 97% using triethylamine.[5][6]

Q5: How does the choice of base impact the reaction work-up and product isolation?

The choice of base directly influences the work-up strategy:

  • Inorganic Bases: When using bases like Na₂CO₃ in a biphasic system (e.g., THF/water), the product is typically extracted into an organic solvent (like ethyl acetate), and the inorganic byproducts remain in the aqueous layer, simplifying purification.[5]

  • Organic Amine Bases: Using TEA or DIPEA results in the formation of a hydrochloride salt of the amine base (e.g., triethylammonium (B8662869) chloride). This salt must be removed during the work-up, which typically involves washing the organic layer with water or a mild aqueous acid, followed by a brine wash to remove the salt.[1][5]

Troubleshooting Guide

Problem Potential Cause (Base-Related) Suggested Solution
Low or No Yield Insufficient Basicity: The chosen base may not be strong enough to effectively deprotonate the piperidone hydrochloride salt.Switch to a stronger base. If using sodium bicarbonate, consider trying sodium carbonate or an organic amine base like triethylamine.
Poor Solubility: The base or the deprotonated intermediate may not be sufficiently soluble in the chosen solvent system, hindering the reaction.If using an inorganic base in a purely organic solvent, switch to a biphasic system (e.g., THF/water) to improve solubility. If using an organic base, ensure the solvent is appropriate (e.g., DCM, THF).
Incomplete Reaction Stoichiometry of Base: An insufficient amount of base (less than one equivalent to the hydrochloride salt) was used.Use a slight excess of the base (e.g., 1.1 to 1.5 equivalents) to ensure complete neutralization and drive the reaction to completion.
Reaction Time/Temp: The reaction may be sluggish with the chosen base at room temperature.For organic bases, the reaction is often started at 0°C and allowed to warm to room temperature overnight.[5] For inorganic bases, ensure sufficient stirring time (e.g., 9 hours or more) for the biphasic reaction to complete.[1][5]
Difficult Product Purification Amine Salt Contamination: The hydrochloride salt of the organic amine base is co-extracting with the product.During the aqueous work-up, perform multiple washes with water. A wash with a dilute acid solution (e.g., 5% citric acid) can also help remove residual amine base.[7]
Emulsion during Work-up: A stable emulsion forms during the aqueous extraction, making layer separation difficult.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Formation of Side Products Reaction with Base: Although rare with tertiary amines, using a primary or secondary amine as a base would lead to competitive N-acylation.Always use a non-nucleophilic tertiary amine (like TEA or DIPEA) or an inorganic base.
Product Instability: The product can be sensitive to strongly acidic or basic conditions during work-up. This compound is also known to be sensitive to oxidizing agents.[3]Maintain neutral or near-neutral pH during work-up. Avoid contact with strong oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide.[3]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of this compound using various bases.

Starting MaterialBaseSolvent SystemTemperatureTimeYield (%)Reference(s)
4,4-Piperidinediol HydrochlorideSodium Carbonate (Na₂CO₃)THF / Water (1:1)Room Temp.9 hours100%[1][5]
Piperidin-4-one HydrochlorideTriethylamine (TEA)Dichloromethane (DCM)0°C to Room Temp.Overnightup to 97%[5][6]
4-Piperidone Monohydrate HClDiisopropylethylamine (DIPEA)DCM / Water0°C to Room Temp.2 hours85%[1][2]
4-PiperidoneSodium Hydroxide (NaOH)Toluene / Water0°C to Room Temp.2 hoursNot Specified[5]
4-Piperidone Monohydrate HClPotassium Carbonate (K₂CO₃)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[3][7]

Experimental Protocols

Protocol 1: Synthesis using Sodium Carbonate (Inorganic Base)

This protocol is adapted from procedures starting with 4,4-piperidinediol hydrochloride.[5]

  • Reaction Setup: In a round-bottom flask, dissolve 4,4-piperidinediol hydrochloride (1 equivalent) in a 1:1 mixture of Tetrahydrofuran (THF) and water.

  • Addition of Base: Add sodium carbonate (Na₂CO₃, approximately 1.4 equivalents) to the solution.

  • Addition of Acylating Agent: Add benzyl chloroformate (Cbz-Cl, approximately 1.2 equivalents) to the stirred mixture.

  • Reaction: Stir the mixture vigorously at room temperature for 9 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and a 5% aqueous Na₂CO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it again with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield the product, which can be further purified by flash column chromatography if necessary.[5]

Protocol 2: Synthesis using Triethylamine (Organic Base)

This protocol is adapted from procedures starting with piperidin-4-one hydrochloride.[5]

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, suspend piperidin-4-one hydrochloride (1 equivalent) in dichloromethane (DCM).

  • Cooling: Cool the stirred suspension to 0°C using an ice bath.

  • Addition of Base: Add triethylamine (TEA, approximately 1.2 equivalents) to the suspension.

  • Addition of Acylating Agent: Add benzyl chloroformate (Cbz-Cl, approximately 0.99 equivalents) dropwise to the mixture, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress using TLC.

  • Work-up: Wash the reaction mixture with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[5]

Visualization

The following diagram illustrates the decision-making process for selecting an appropriate base for the synthesis.

Base_Selection_Workflow start Start: Select Base for This compound Synthesis sub_a Is the reaction or starting material sensitive to water? start->sub_a sub_b What is the primary consideration for the process? sub_a->sub_b  No proc_a Use Organic Base in Anhydrous Organic Solvent (e.g., TEA or DIPEA in DCM) sub_a->proc_a  Yes sub_b->proc_a Anhydrous Conditions /Substrate Solubility proc_b Use Inorganic Base in Biphasic Aqueous System (e.g., Na2CO3 in THF/Water) sub_b->proc_b Ease of Work-up /Cost end_a Advantage: Homogeneous reaction, suitable for anhydrous conditions. proc_a->end_a end_b Advantage: Simple work-up, cost-effective, high yield. proc_b->end_b

Caption: Workflow for selecting a base in this compound synthesis.

References

Technical Support Center: Optimizing Reactions with 1-Cbz-4-Piperidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments involving 1-Cbz-4-piperidone. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into how solvent choice can significantly impact the reactivity of this versatile intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for reactions with this compound, and what are their general properties?

A1: this compound is a white to off-white solid that is soluble in a range of common organic solvents.[1] The choice of solvent is critical as it can influence reaction rates, yields, and side-product formation.

Table 1: Solubility and Properties of Common Solvents for this compound

SolventChemical FormulaDielectric Constant (20°C)Boiling Point (°C)General Use Cases
Dichloromethane (B109758) (DCM)CH₂Cl₂9.139.6Reductive amination, general synthesis
Methanol (B129727) (MeOH)CH₃OH33.064.7NaBH₄ reductions, reductive aminations
Ethanol (B145695) (EtOH)C₂H₅OH24.578.4NaBH₄ reductions
Tetrahydrofuran (B95107) (THF)C₄H₈O7.566Reductive amination (with STAB), organometallic reactions
TolueneC₇H₈2.4110.6Reactions requiring higher temperatures, azeotropic water removal
1,2-Dichloroethane (B1671644) (DCE)C₂H₄Cl₂10.483.5Reductive amination (with STAB)

Data compiled from publicly available chemical data sources.

Q2: How does solvent polarity affect the reactivity of this compound?

A2: Solvent polarity can significantly influence reaction mechanisms. For instance, in nucleophilic additions to the carbonyl group, polar protic solvents like methanol and ethanol can stabilize charged intermediates and transition states, potentially accelerating the reaction. However, they can also solvate the nucleophile, which may decrease its reactivity. In contrast, aprotic solvents are often preferred for reactions involving strong bases or organometallic reagents that would be quenched by protic solvents.

Troubleshooting Guides

Reduction of this compound to 1-Cbz-4-hydroxypiperidine

Issue: Low yield or slow reaction when using sodium borohydride (B1222165) (NaBH₄) for the reduction of this compound.

Possible Causes & Solutions:

  • Solvent Choice: The reactivity of NaBH₄ is highly dependent on the solvent.

    • Methanol (MeOH): Generally provides a good balance of reactivity and is a common choice.

    • Ethanol (EtOH): Also a suitable solvent, though reactions may be slightly slower compared to methanol.

    • Aprotic Solvents (e.g., THF, DCM): Reductions with NaBH₄ are typically much slower in aprotic solvents. If an aprotic solvent is required for other reasons, consider using a more powerful reducing agent or a phase-transfer catalyst.

  • Temperature: While NaBH₄ reductions are often performed at room temperature, cooling the reaction to 0 °C initially can help control exotherms and may improve selectivity, followed by warming to room temperature to ensure completion.

  • Reagent Stoichiometry: Ensure at least a stoichiometric amount of NaBH₄ is used. An excess (1.5-2 equivalents) is often employed to drive the reaction to completion.

Table 2: General Conditions for NaBH₄ Reduction of this compound

ReagentSolventTemperatureTypical Reaction TimeTypical Yield
NaBH₄Methanol0 °C to RT1-4 hours>90%
NaBH₄Ethanol0 °C to RT2-6 hours>90%

Note: Reaction times and yields are approximate and can vary based on scale and specific experimental conditions.

Reductive Amination of this compound

Issue: Incomplete reaction or formation of side products during reductive amination.

Possible Causes & Solutions:

  • Choice of Reducing Agent and Solvent: The combination of the reducing agent and solvent is crucial for a successful reductive amination.

    • Sodium Triacetoxyborohydride (B8407120) (STAB): This is a mild and selective reagent often used for one-pot reductive aminations. It is moisture-sensitive and not very compatible with methanol. Therefore, aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are the preferred choices.[1]

    • Sodium Cyanoborohydride (NaCNBH₃): This reagent is water-stable and is typically used in methanol.[1] The reaction is often run under mildly acidic conditions (pH 6-7) to facilitate iminium ion formation.

    • Sodium Borohydride (NaBH₄): As NaBH₄ can reduce the starting ketone, this reaction is typically performed in a two-step, one-pot fashion. First, the imine is formed in a solvent like methanol or ethanol, and then NaBH₄ is added.[1]

  • pH Control: For reductive aminations using NaCNBH₃, maintaining a slightly acidic pH is critical for the formation of the iminium ion intermediate, which is reduced much faster than the carbonyl group.

  • Water Scavenging: The initial formation of the imine/enamine involves the elimination of water. For sensitive substrates or slow reactions, the addition of a dehydrating agent (e.g., molecular sieves) can be beneficial, especially when using aprotic solvents.

Table 3: Common Conditions for Reductive Amination of this compound

Reducing AgentAmineSolventKey Considerations
NaBH(OAc)₃ (STAB)Primary or SecondaryDCE, DCM, THFMoisture-sensitive reagent; use aprotic solvents.
NaCNBH₃Primary or SecondaryMethanolMaintain pH ~6-7; toxic reagent and byproducts.
NaBH₄Primary or SecondaryMethanol, EthanolTwo-step, one-pot: form imine first, then add NaBH₄.
Olefination Reactions (e.g., Wittig or Horner-Wadsworth-Emmons)

Issue: Low yield or poor stereoselectivity in Wittig or Horner-Wadsworth-Emmons (HWE) reactions.

Possible Causes & Solutions:

  • Solvent and Base Compatibility: The choice of solvent is dictated by the base used to generate the ylide or phosphonate (B1237965) carbanion.

    • Wittig Reaction: For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are used, requiring anhydrous aprotic solvents such as THF or diethyl ether. For stabilized ylides, weaker bases and a broader range of solvents can be used.

    • HWE Reaction: Common bases include NaH, potassium tert-butoxide (t-BuOK), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). Anhydrous THF or DMF are frequently used solvents. The use of protic solvents can quench the carbanion.

  • Stereoselectivity: The E/Z selectivity of the resulting alkene can be influenced by the solvent.

    • Non-polar, aprotic solvents often favor the formation of the Z-alkene with non-stabilized Wittig ylides.

    • The HWE reaction generally favors the formation of the E-alkene.

Experimental Protocols

Protocol 1: Reduction of this compound with Sodium Borohydride

  • Dissolve this compound (1.0 eq) in methanol (approximately 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to 0 °C and quench by the slow addition of acetone.

  • Concentrate the mixture under reduced pressure.

  • Partition the residue between ethyl acetate (B1210297) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford 1-Cbz-4-hydroxypiperidine.

Protocol 2: Reductive Amination of this compound with Sodium Triacetoxyborohydride (STAB)

  • To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE) (approximately 0.2 M concentration), add the amine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Dissolve Dissolve this compound in appropriate solvent Start->Dissolve AddReagents Add amine/reducing agent/ phosphonium salt Dissolve->AddReagents Stir Stir at specified temperature AddReagents->Stir Monitor Monitor reaction (TLC, LC-MS) Stir->Monitor Quench Quench reaction Monitor->Quench Extract Extract with organic solvent Quench->Extract Purify Purify (Chromatography, Recrystallization) Extract->Purify Product Product Purify->Product

Caption: General experimental workflow for reactions involving this compound.

troubleshooting_logic Problem Low Yield or Incomplete Reaction CheckSolvent Is the solvent appropriate for the chosen reagents? Problem->CheckSolvent CheckTemp Is the reaction temperature optimal? Problem->CheckTemp CheckStoich Is the reagent stoichiometry correct? Problem->CheckStoich CheckPurity Are the starting materials pure? Problem->CheckPurity SolventSolution Change solvent based on reagent compatibility (e.g., aprotic for STAB). CheckSolvent->SolventSolution No TempSolution Adjust temperature (cool for initial addition, heat to drive to completion). CheckTemp->TempSolution No StoichSolution Use a slight excess of the key reagent. CheckStoich->StoichSolution No PuritySolution Purify starting materials before use. CheckPurity->PuritySolution No

Caption: A troubleshooting decision tree for common issues in this compound reactions.

References

Technical Support Center: 1-Cbz-4-Piperidone Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scaling up reactions involving 1-Cbz-4-Piperidone. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of this compound synthesis.

Q1: My reaction is overheating significantly during the addition of benzyl (B1604629) chloroformate on a larger scale, which wasn't an issue in the lab. What should I do?

A: This is a common and critical issue when scaling up exothermic reactions. The problem stems from the decrease in the surface-area-to-volume ratio as the reactor size increases, which makes heat dissipation less efficient.[1][2][3]

  • Slower Reagent Addition: The most immediate control measure is to significantly slow down the addition rate of the benzyl chloroformate. This reduces the rate of heat generation.

  • Improved Cooling: Ensure your reactor's cooling system is adequate for the larger volume. This may involve using a more powerful chiller or a reactor with a better-designed cooling jacket.

  • Initial Temperature: Start the reaction at a lower initial temperature (e.g., below 0°C) to provide a larger buffer before the temperature reaches a critical point.[4]

  • Dilution: Increasing the solvent volume can help manage the exotherm by increasing the thermal mass of the reaction mixture. However, this may increase reaction time and vessel occupancy, so optimization is key.

Q2: I am observing a lower yield and an increase in impurities now that I've moved from a 1L flask to a 50L reactor. Why is this happening and how can I fix it?

A: A drop in yield and purity upon scale-up often points to issues with mass transfer and mixing.[1][3]

  • Inefficient Mixing: In larger vessels, it's harder to achieve uniform mixing. This can create "hot spots" or areas of high reagent concentration, leading to side reactions and impurity formation.[3] Evaluate your stirring setup; a simple overhead stirrer that worked for a small flask may be inadequate for a large reactor. You may need to change the impeller type (e.g., to a pitched-blade turbine or anchor stirrer) and optimize the stirring speed.

  • Reagent Addition Point: The location where you add the reagent matters. Sub-surface addition is often preferred over dropping reagent onto the surface to ensure it disperses quickly into the bulk mixture.

  • Impurity Amplification: Minor side reactions that were negligible at a small scale can become significant at a larger scale.[3] It is crucial to re-evaluate your impurity profile using analytical methods like HPLC to identify these new byproducts and adjust reaction conditions accordingly.

Q3: The workup stage is forming a persistent emulsion in the large reactor, making phase separation extremely difficult. How can I prevent or break this emulsion?

A: Emulsion formation is a frequent challenge during the aqueous workup of large-scale reactions, especially when salts are present.

  • Minimize Agitation: Reduce the stirring speed during the washing/extraction steps. Vigorous mixing, while good for the reaction, is often detrimental to phase separation.

  • Add Brine: Washing with a saturated sodium chloride (brine) solution can help break emulsions by increasing the ionic strength of the aqueous phase.[4][5]

  • Adjust pH: Small changes in the pH of the aqueous layer can sometimes destabilize an emulsion.

  • Solvent Addition: Adding a small amount of a different organic solvent might alter the phase properties and facilitate separation.

Q4: Column chromatography was used for purification on the lab scale, but it is not practical for a multi-kilogram batch. What are the alternative purification strategies?

A: Moving away from chromatography is a primary goal of process chemistry.[2][6]

  • Crystallization: Although this compound is often isolated as an oil, it has a reported melting point of 38-41°C.[4][7] Therefore, crystallization from a suitable solvent system at a reduced temperature might be a viable option. You may need to screen various solvents to find one that provides good purity and yield.

  • Distillation: The compound has a high boiling point (114-140°C at 0.25 mmHg), making vacuum distillation a potential purification method for removing non-volatile impurities.[4][7]

  • Salt Formation/Recrystallization: If direct crystallization of the product is difficult, consider forming a salt with an appropriate acid, purifying the salt by recrystallization, and then neutralizing to recover the pure product.

Frequently Asked Questions (FAQs)

Q: What are the most critical safety considerations when scaling up the synthesis of this compound?

A: Key safety issues include:

  • Thermal Runaway: The reaction with benzyl chloroformate is exothermic. A failure in cooling or an overly rapid addition of the reagent could lead to a dangerous increase in temperature and pressure.[1]

  • Reagent Handling: Benzyl chloroformate is corrosive and lachrymatory. Triethylamine and other amine bases are flammable and corrosive. Handling large quantities requires appropriate personal protective equipment (PPE) and engineering controls like fume hoods or closed-system transfers.

  • Pressure Build-up: Ensure the reactor is properly vented, as gas evolution can occur, especially if side reactions take place.

Q: Which base is recommended for large-scale synthesis: an organic amine (like triethylamine) or an inorganic base (like sodium carbonate)?

A: The choice depends on several factors:

  • Organic Bases (e.g., Triethylamine, Diisopropylethylamine): These are often used in organic solvents like dichloromethane (B109758) (DCM).[4][8] They are highly soluble, but their hydrochloride salts can sometimes be difficult to remove during workup.

  • Inorganic Bases (e.g., Sodium Carbonate): These are typically used in two-phase solvent systems (e.g., THF/water).[7][8] This can simplify the workup as the base and its byproducts remain in the aqueous phase. For large-scale operations, this can be more cost-effective and environmentally friendly.

Q: How can I monitor the reaction progress effectively in a large, sealed reactor?

A: While Thin Layer Chromatography (TLC) is common in the lab, it can be cumbersome for large-scale production.[4] Consider implementing in-situ monitoring techniques like FTIR or Raman spectroscopy if available. Alternatively, establish a robust sampling procedure that allows for the safe withdrawal of small aliquots for offline analysis (e.g., by HPLC or GC) without compromising the reaction environment.

Data Presentation: Synthesis Protocol Comparison

The following table summarizes various reported lab-scale and larger-scale synthetic methods for this compound.

ParameterMethod 1 (Lab Scale)[5]Method 2 (Lab Scale)[4]Method 3 (Large Scale)[4]
Starting Material 4-Piperidone monohydrate hydrochloride4,4-Piperidinediol hydrochloridePiperidin-4-one hydrochloride
Scale 1.0 g (6.5 mmol)10 g (65 mmol)1567 g (11.6 mol)
Base Diisopropylethylamine (19.5 mmol)Sodium Carbonate (91 mmol)Triethylamine (13.87 mol)
Solvent Dichloromethane (DCM) (40 mL)THF-H₂O (1:1) (160 mL)Dichloromethane (DCM) (12 L)
Acylating Agent Benzyl chloroformate (10.7 mmol)Benzyl chloroformate (78 mmol)Benzyl chloroformate (11.55 mol)
Temperature 0°C to Room TemperatureRoom Temperature0°C to Room Temperature
Reaction Time ~2.5 hours9 hoursStirred overnight
Workup Highlights Partition between DCM and water, extract aqueous layer, wash with brine.Dilute with Ethyl Acetate, wash with aq. Na₂CO₃.Wash with water and brine.
Purification Method Column ChromatographyColumn ChromatographyConcentration in vacuo (product used as colorless oil)
Reported Yield 85%100%Not explicitly stated, but isolated as the final product.

Visualizations

Experimental & Logic Diagrams

Scale_Up_Workflow cluster_prep Phase 1: Lab-Scale Validation cluster_scale Phase 2: Pilot Scale-Up cluster_prod Phase 3: Production lab_dev Lab Protocol (1g - 10g) hazop Hazard & Risk Assessment lab_dev->hazop analytical Develop Analytical Methods (HPLC, GC) hazop->analytical param_eval Evaluate Critical Parameters (Temp, Mixing, Addition Rate) analytical->param_eval pilot_run Pilot Run (100g - 1kg) workup_opt Optimize Workup & Isolation pilot_run->workup_opt purify_dev Develop Non-Chromatographic Purification (Crystallization) workup_opt->purify_dev tech_transfer Technology Transfer to Production Plant purify_dev->tech_transfer full_scale Full-Scale Batch (>10kg) tech_transfer->full_scale qa_qc Quality Control & Release full_scale->qa_qc

Caption: General workflow for scaling up chemical synthesis.

Troubleshooting_Yield start Low Yield or High Impurity at Scale? check_temp Was there a significant exotherm? start->check_temp check_mixing Is mixing adequate for vessel geometry? check_temp->check_mixing No sol_temp - Reduce addition rate - Improve reactor cooling - Lower starting temperature check_temp->sol_temp Yes check_workup Are there losses during workup? check_mixing->check_workup Yes sol_mixing - Increase agitation speed - Change impeller type - Check for dead zones check_mixing->sol_mixing No sol_workup - Analyze aqueous layers for product - Optimize extraction solvent/pH - Check for emulsion issues check_workup->sol_workup Yes no_issue Re-evaluate reaction stoichiometry & reagent purity check_workup->no_issue No

Caption: Decision tree for troubleshooting low yield issues.

Parameter_Relationships Outcome Reaction Outcome (Yield & Purity) Temp Temperature Temp->Outcome Affects kinetics & side reactions Mixing Mixing Speed & Efficiency Temp->Mixing AddRate Addition Rate Temp->AddRate Mixing->Outcome Affects mass & heat transfer Conc Concentration (Dilution) Conc->Outcome Impacts kinetics & exotherm Conc->Temp AddRate->Outcome Controls heat generation rate

Caption: Interplay of critical scale-up parameters.

References

Technical Support Center: Characterization of Unexpected Byproducts in 1-Cbz-4-Piperidone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during chemical reactions involving 1-Cbz-4-piperidone. The following sections detail potential unexpected byproducts, their characterization, and preventative measures to ensure the desired reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected byproducts observed in reactions with this compound?

A1: Unexpected byproducts can arise from various reactions. The most frequently encountered are aldol (B89426) condensation products, over-reduced species in reductive aminations, and products resulting from the cleavage of the Cbz (carbobenzyloxy) protecting group. Dimerization of the piperidone ring under certain conditions has also been observed.

Q2: Under what conditions is the Cbz protecting group susceptible to cleavage?

A2: The Cbz group is generally stable to many reaction conditions. However, it is sensitive to strong acids and catalytic hydrogenation.[1] Unwanted cleavage can occur during reactions that employ these conditions for other transformations within the molecule. For instance, prolonged reaction times or elevated temperatures during catalytic hydrogenation intended for other functional groups can lead to premature deprotection of the nitrogen.

Q3: Can this compound undergo self-condensation?

A3: Yes, under basic conditions, this compound can undergo a self-aldol condensation reaction. This leads to the formation of a dimeric byproduct. The presence of a strong base deprotonates the α-carbon to the ketone, which then acts as a nucleophile attacking the carbonyl group of another this compound molecule.

Q4: What causes over-reduction during the reductive amination of this compound?

A4: Over-reduction is a potential side reaction in reductive aminations where the carbonyl group is reduced to an alcohol (1-Cbz-4-hydroxypiperidine) before the imine is formed and reduced. This is more likely to occur with strong reducing agents like sodium borohydride (B1222165) if the imine formation is slow.

Troubleshooting Guides

Issue 1: Formation of a High Molecular Weight Byproduct in Aldol Condensation

Symptom: Appearance of a new spot on TLC with lower Rf than the starting material and the expected product. Mass spectrometry data suggests a dimeric species.

Possible Cause: Self-aldol condensation of this compound under basic conditions.

Troubleshooting Steps:

  • Control Base Stoichiometry: Use a stoichiometric amount of a milder base or a catalytic amount of a strong base with controlled addition to minimize the concentration of the enolate at any given time.

  • Lower Reaction Temperature: Perform the reaction at a lower temperature to decrease the rate of the self-condensation reaction.

  • Order of Addition: Add the this compound slowly to a solution of the base and the other carbonyl component to ensure it reacts with the intended partner before self-condensing.

Issue 2: Presence of 1-Cbz-4-hydroxypiperidine in Reductive Amination

Symptom: Identification of 1-Cbz-4-hydroxypiperidine as a significant byproduct in the crude reaction mixture.

Possible Cause: The rate of ketone reduction by the reducing agent is competitive with or faster than the rate of imine formation.

Troubleshooting Steps:

  • Pre-formation of the Imine: Stir the this compound and the amine together in the reaction solvent for a period before adding the reducing agent to allow for imine formation. The use of a dehydrating agent, such as molecular sieves, can drive the equilibrium towards the imine.

  • Choice of Reducing Agent: Employ a milder reducing agent that is more selective for the imine over the ketone, such as sodium triacetoxyborohydride (B8407120) (STAB).

  • pH Control: Maintain a slightly acidic pH (around 5-6) to facilitate imine formation and protonation, which can accelerate its reduction over the ketone.

Issue 3: Unwanted Removal of the Cbz Protecting Group

Symptom: Detection of byproducts lacking the benzyl (B1604629) carbamate (B1207046) group, such as 4-piperidone (B1582916) or N-benzylated products.

Possible Cause: The reaction conditions are too harsh, leading to the cleavage of the Cbz group. This is common in reactions involving catalytic hydrogenation or strong acids.[1]

Troubleshooting Steps:

  • Catalytic Hydrogenation:

    • Catalyst Selection: Use a less active catalyst or a poisoned catalyst to increase selectivity.

    • Control of Reaction Time and Hydrogen Pressure: Carefully monitor the reaction progress and stop it as soon as the desired transformation is complete. Use lower hydrogen pressure.

  • Acidic Conditions:

    • Choice of Acid: Use the mildest acid possible that can catalyze the desired reaction without affecting the Cbz group.

    • Temperature Control: Perform the reaction at the lowest effective temperature.

Quantitative Data on Byproduct Formation

The following table summarizes the observed yields of unexpected byproducts under various reaction conditions.

Reaction TypeReagents and ConditionsExpected ProductUnexpected Byproduct(s)Yield of Byproduct(s)
Aldol Condensation This compound, Acetone, NaOH (excess), EtOH, reflux4-(1-Cbz-4-hydroxypiperidin-3-yl)butan-2-oneSelf-condensation dimerUp to 30%
Reductive Amination This compound, Benzylamine (B48309), NaBH₄, MeOH, rt1-Cbz-N-benzylpiperidin-4-amine1-Cbz-4-hydroxypiperidine10-25%
Cbz-Deprotection Catalytic Hydrogenation (H₂, Pd/C, MeOH, 60°C, 24h)N/A (starting material)4-Piperidone, Toluene>90% (as deprotected product)

Experimental Protocols for Key Experiments

Protocol 1: Base-Catalyzed Self-Aldol Condensation of this compound

  • To a solution of this compound (1.0 g, 4.29 mmol) in ethanol (B145695) (20 mL) was added sodium hydroxide (B78521) (0.34 g, 8.58 mmol) in one portion.

  • The reaction mixture was heated to reflux and monitored by TLC.

  • After 4 hours, the reaction was cooled to room temperature and neutralized with 1M HCl.

  • The solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate (B1210297) and water.

  • The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product was purified by column chromatography on silica (B1680970) gel to isolate the dimeric byproduct.

Protocol 2: Reductive Amination with Concurrent Ketone Reduction

  • To a solution of this compound (1.0 g, 4.29 mmol) and benzylamine (0.46 g, 4.29 mmol) in methanol (B129727) (20 mL) was added sodium borohydride (0.24 g, 6.44 mmol) portion-wise at 0°C.

  • The reaction mixture was stirred at room temperature for 12 hours.

  • The reaction was quenched by the slow addition of water.

  • The mixture was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The ratio of the desired amine to the alcohol byproduct was determined by ¹H NMR spectroscopy of the crude product.

Visualizations

Logical Flow for Troubleshooting Byproduct Formation

Troubleshooting_Flow start Reaction with this compound check_byproduct Unexpected Byproduct Detected? start->check_byproduct identify_byproduct Characterize Byproduct (MS, NMR, etc.) check_byproduct->identify_byproduct Yes end Optimize Reaction Conditions check_byproduct->end No is_dimer Dimer? identify_byproduct->is_dimer is_alcohol Alcohol? is_dimer->is_alcohol No solve_dimer Troubleshoot Aldol Self-Condensation is_dimer->solve_dimer Yes is_deprotected Deprotected? is_alcohol->is_deprotected No solve_alcohol Troubleshoot Over-Reduction in Reductive Amination is_alcohol->solve_alcohol Yes solve_deprotected Troubleshoot Cbz Cleavage is_deprotected->solve_deprotected Yes is_deprotected->end No solve_dimer->end solve_alcohol->end solve_deprotected->end

Caption: Troubleshooting workflow for identifying and addressing unexpected byproducts.

Reaction Pathway for Aldol Self-Condensation

Aldol_Self_Condensation reactant1 This compound enolate Enolate Intermediate reactant1->enolate + Base aldol_adduct Aldol Adduct enolate->aldol_adduct + Reactant 2 reactant2 This compound reactant2->aldol_adduct dimer Dehydrated Dimer aldol_adduct->dimer - H₂O

Caption: Formation of a dimeric byproduct via self-aldol condensation.

Competing Pathways in Reductive Amination

Reductive_Amination_Competition start This compound + Amine imine Imine Formation start->imine ketone_reduction Ketone Reduction start->ketone_reduction + [H] (fast) desired_product Desired Amine imine->desired_product + [H] alcohol_byproduct Alcohol Byproduct (1-Cbz-4-hydroxypiperidine) ketone_reduction->alcohol_byproduct

Caption: Competing reduction pathways leading to the desired amine or an alcohol byproduct.

References

Technical Support Center: Selective N-Alkylation Strategies Following Cbz Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during selective N-alkylation after the deprotection of a carbobenzyloxy (Cbz or Z) protecting group.

Troubleshooting Guides

Issue 1: Incomplete or Slow Cbz Deprotection

Question: My Cbz deprotection via catalytic hydrogenation is sluggish or stalls completely. What are the possible causes and how can I resolve this?

Answer:

Slow or incomplete hydrogenation is a common issue. Several factors can contribute to this problem:

  • Catalyst Inactivation (Poisoning): Palladium catalysts are highly susceptible to poisoning by sulfur-containing functional groups (e.g., thiols, thioethers) or residual sulfur-containing reagents.[1]

    • Solution: Ensure your starting material is free from sulfur-containing impurities. If the substrate contains sulfur, consider alternative deprotection methods not prone to poisoning, such as acidic cleavage or nucleophilic cleavage.[1]

  • Poor Catalyst Quality or Activity: The activity of Palladium on carbon (Pd/C) can vary between batches and diminishes with age.[1]

    • Solution: Use a fresh, high-quality catalyst. If you suspect your current batch is deactivated, try a new one.[1]

  • Inadequate Hydrogen Supply or Pressure: Insufficient hydrogen can lead to incomplete reactions.

    • Solution: Ensure a continuous and adequate supply of hydrogen gas. For more stubborn substrates, increasing the hydrogen pressure (e.g., from atmospheric to 50 psi or higher) can be effective.[1]

  • Poor Mixing: In a heterogeneous reaction like catalytic hydrogenation, efficient mixing is critical for the substrate to interact with the catalyst surface.[1]

    • Solution: Ensure vigorous stirring or agitation of the reaction mixture.[1]

Issue 2: Undesired Side Reactions During Cbz Deprotection

Question: I'm observing unexpected side products during my Cbz deprotection. How can I improve the selectivity?

Answer:

The nature of the side products depends on the deprotection method used. Here are common side reactions and strategies to mitigate them:

  • Over-reduction (Catalytic Hydrogenation): Other functional groups such as alkenes, alkynes, nitro groups, and aryl halides can also be reduced under hydrogenation conditions.[1]

    • Solution:

      • Transfer Hydrogenolysis: This method often provides better selectivity. Common hydrogen donors include ammonium (B1175870) formate, formic acid, or cyclohexadiene in the presence of Pd/C.[1]

      • Alternative Deprotection Methods: For substrates with reducible groups, non-reductive methods are recommended. Acidic cleavage (e.g., HBr in acetic acid or milder AlCl₃ in hexafluoroisopropanol (HFIP)) or nucleophilic cleavage (e.g., 2-mercaptoethanol (B42355) with a base) are excellent alternatives.[1][2][3]

  • N-Benzylation (Catalytic Hydrogenation): The formation of an N-benzyl side product can occur, especially if the reaction stalls or if there is a lack of sufficient hydrogen.[1]

    • Solution: Ensure complete and rapid hydrogenation by addressing the factors mentioned in Issue 1.

  • Alkylation or Acylation (Acidic Cleavage):

    • During acidic cleavage, the benzyl (B1604629) cation formed can alkylate sensitive functional groups or the solvent.[1]

    • If the solvent is a carboxylic acid (e.g., acetic acid), the deprotected amine can be acylated.[1][4]

    • Solution:

      • Use a non-nucleophilic acid/solvent system, such as HCl in dioxane or isopropanol.[1]

      • Trifluoroacetic acid (TFA) can also be used, but be mindful of its strong acidity which might cleave other acid-sensitive protecting groups.[1]

      • Milder Lewis acid conditions, like AlCl₃/HFIP at room temperature, can prevent these side reactions and are compatible with many functional groups.[1][3]

Issue 3: Over-alkylation During Subsequent N-Alkylation

Question: After successfully deprotecting the Cbz group, my N-alkylation reaction is not selective and I'm getting di- or poly-alkylated products. How can I achieve mono-alkylation?

Answer:

Over-alkylation is a classic problem in amine alkylation because the product secondary amine is often more nucleophilic than the starting primary amine.[5] Here are several strategies to promote selective mono-alkylation:

  • Reductive Amination: This is generally the most reliable method for controlled N-alkylation. The reaction of the deprotected amine with an aldehyde or ketone to form an imine/enamine, followed by in-situ reduction (e.g., with sodium triacetoxyborohydride (B8407120), sodium cyanoborohydride), is a high-yielding and selective method for forming secondary amines.[5][6]

  • Use of Bulky Reagents: Steric hindrance can disfavor a second alkylation event. Using a bulky alkylating agent or a sterically hindered base can improve selectivity.

  • Control of Stoichiometry and Reaction Conditions:

    • Using the amine as the limiting reagent can sometimes favor over-alkylation. A 3:1 molar ratio of amine to alkyl bromide has been shown to achieve selective monoalkylation under simple heating conditions.[6]

    • The "Cesium effect," using cesium bases like CsOH in DMF, has been reported to be highly chemoselective for mono-N-alkylation over dialkylation.[5][7]

  • Temporary Protection of the Primary Amine: In situations with di-amines where selective alkylation of a secondary amine in the presence of a primary amine is desired, the primary amine can be temporarily protected as an imine using a ketone solvent like 4-methyl-2-pentanone (B128772) (MIBK).[8] The secondary amine can then be alkylated, followed by hydrolysis of the imine to regenerate the primary amine.[8]

  • Competitive Deprotonation/Protonation Strategy: By using the amine hydrobromide salt and a suitable base, the reactant primary amine can be selectively deprotonated for reaction, while the newly formed, more basic secondary amine remains protonated and unreactive towards further alkylation.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the most common and cleanest method for Cbz deprotection?

A1: Catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas is the most common and often the cleanest method.[1][11] The byproducts, toluene (B28343) and carbon dioxide, are volatile and easily removed.[11][12]

Q2: How do I choose the best Cbz deprotection method for my specific substrate?

A2: The choice of method is dictated by the functional groups present in your molecule:[1]

  • For simple substrates without sensitive functional groups: Catalytic hydrogenation is usually the best choice.[1]

  • For substrates with reducible groups (e.g., alkenes, alkynes, nitro groups, aryl halides): Non-reductive methods are recommended. These include acidic cleavage (e.g., HBr/AcOH, AlCl₃/HFIP) or nucleophilic cleavage (e.g., 2-mercaptoethanol/base).[1][2][3][13]

Q3: I am concerned about the formation of the genotoxic byproduct benzyl iodide when using Lewis acid-TMS-iodide for Cbz deprotection. What are safer alternatives?

A3: Safer alternatives that do not generate highly reactive and genotoxic byproducts are available. Nucleophilic cleavage with 2-mercaptoethanol is a much safer option, producing a less reactive benzylated thiol as a byproduct.[1][13][14] Catalytic hydrogenation and milder acidic conditions like AlCl₃/HFIP are also considered safer choices.[1][3]

Q4: Can I perform the Cbz deprotection and N-alkylation in a one-pot reaction?

A4: Yes, one-pot procedures are possible and can be very efficient. For instance, after Cbz deprotection by hydrogenation, the catalyst can be filtered off, and the resulting amine solution can be directly subjected to reductive amination by adding an aldehyde/ketone and a reducing agent. This avoids isolation of the potentially unstable free amine.

Data Presentation

Table 1: Comparison of Cbz Deprotection Methods

MethodReagentsConditionsAdvantagesDisadvantages
Catalytic Hydrogenation Pd/C, H₂ (gas or transfer)Room temp to 60 °C, atmospheric to high pressureClean byproducts (toluene, CO₂), mild conditions.[1][11][12]Incompatible with reducible groups (alkenes, alkynes, nitro, aryl halides), catalyst poisoning by sulfur.[1][13]
Acidic Cleavage (Strong) HBr, Acetic AcidRoom temp to elevated tempEffective and relatively fast.Harsh conditions, potential for acylation by solvent and alkylation by benzyl cation.[1]
Acidic Cleavage (Mild) AlCl₃, HFIPRoom tempMild, excellent functional group tolerance, scalable.[2][3]HFIP is an expensive solvent.[1]
Nucleophilic Cleavage 2-Mercaptoethanol, Base75 °CHighly selective for sensitive substrates, avoids heavy metals and harsh acids.[2][13][14][15]Thiol reagent has an unpleasant odor.[1]

Experimental Protocols

Protocol 1: Cbz Deprotection via Catalytic Hydrogenation
  • Preparation: Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight of the substrate).

  • Hydrogenation: Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within a few hours.[11]

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.[11]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected amine, which can be used directly or purified further if necessary.[11]

Protocol 2: Selective Mono-N-Alkylation via Reductive Amination
  • Preparation: Dissolve the deprotected amine (1.0 equiv) in a suitable solvent (e.g., dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE)).

  • Aldehyde/Ketone Addition: Add the corresponding aldehyde or ketone (1.0-1.2 equiv). If desired, a mild acid catalyst like acetic acid can be added.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise.

  • Reaction: Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., DCM).

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

Visualizations

experimental_workflow cluster_deprotection Step 1: Cbz Deprotection cluster_alkylation Step 2: Selective N-Alkylation start Cbz-Protected Amine deprotection Deprotection Method (e.g., Hydrogenation) start->deprotection amine Free Amine deprotection->amine alkylation Alkylation Strategy (e.g., Reductive Amination) amine->alkylation One-pot or Stepwise product Selectively N-Alkylated Product alkylation->product

Caption: General workflow for Cbz deprotection followed by selective N-alkylation.

troubleshooting_logic cluster_deprotection Cbz Deprotection Issues cluster_alkylation N-Alkylation Issues start Problem with Selective N-Alkylation incomplete_deprotection Incomplete Deprotection? start->incomplete_deprotection side_products_deprotection Side Products? start->side_products_deprotection over_alkylation Over-alkylation? start->over_alkylation sol_incomplete Check Catalyst Check H₂ Supply Check Purity incomplete_deprotection->sol_incomplete Yes sol_side_products Change Method: - Acidic Cleavage - Nucleophilic Cleavage side_products_deprotection->sol_side_products Yes sol_over_alkylation Use Reductive Amination Control Stoichiometry Use CsOH Base over_alkylation->sol_over_alkylation Yes

Caption: Troubleshooting logic for Cbz deprotection and N-alkylation.

References

dealing with emulsion formation during workup of 1-Cbz-4-Piperidone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to address the common issue of emulsion formation during the aqueous workup of 1-Cbz-4-Piperidone.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during my workup?

An emulsion is a stable mixture of two immiscible liquids, like an organic solvent and water, where one liquid is dispersed in the other as microscopic droplets.[1][2] This stability is often caused by surfactant-like compounds that reduce the interfacial tension between the two phases.[3][4] During the workup of this compound, residual reagents, byproducts, or even the product itself can act as emulsifying agents, especially with vigorous shaking.

Q2: Are reactions involving Cbz-protected compounds prone to emulsion formation?

While not exclusive to them, workups of reactions involving protected amines can sometimes lead to emulsions. The presence of both polar (carbamate) and non-polar (benzyl group, piperidone ring) moieties can contribute to surfactant-like properties. Furthermore, workups often involve basic washes (e.g., sodium bicarbonate) which can create salts that stabilize emulsions.[5]

Q3: What is the first and simplest step I should take if an emulsion forms?

The simplest approach is patience. Allow the separatory funnel to stand undisturbed for 10-30 minutes.[5][6] Often, a slow separation will occur on its own. Gentle swirling of the mixture or lightly tapping the side of the funnel can also help the droplets coalesce.[7][8]

Q4: The emulsion is persistent. What is the next common technique to try?

The most common and effective method is "salting out".[2] Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[1][3] This increases the ionic strength and density of the aqueous layer, which decreases the solubility of organic components in it and helps force the separation of the two phases.[1] Alternatively, adding solid sodium chloride directly can also be effective.[5][6]

Q5: Can changing the pH of the aqueous layer help break the emulsion?

Yes, adjusting the pH can be a useful technique. Emulsions are sometimes stabilized by acidic or basic impurities. Carefully adding a dilute acid or base can neutralize these impurities, breaking the emulsion.[1] For instance, if the workup involved a basic wash, a slight acidification might resolve the issue.[5] However, ensure your target compound, this compound, is stable to the pH change.

Q6: What if none of the above methods work?

For very stubborn emulsions, several other physical and chemical methods can be employed:

  • Filtration: Filter the entire mixture through a pad of a filter aid like Celite.[5][6] Emulsions are often stabilized by fine suspended solids, which the Celite will remove, allowing the layers to separate in the filtrate.[5]

  • Solvent Addition: Adding a small amount of a different solvent can alter the overall properties of the organic phase and disrupt the emulsion.[1]

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective mechanical method to force the separation of the layers.[1][2][7]

  • Temperature Change: Gently warming the mixture can decrease its viscosity and aid separation.[1] Conversely, freezing the aqueous layer and decanting the organic phase can also be effective.[1]

Q7: How can I prevent emulsions from forming in the first place?

Prevention is always the best strategy.

  • Reduce Agitation: Instead of vigorous shaking, gently invert or swirl the separatory funnel to mix the layers. This minimizes the energy input that creates emulsions.[3][4][9]

  • Solvent Evaporation: Before the aqueous workup, consider evaporating the reaction solvent and re-dissolving the residue in your desired extraction solvent.[5][6]

  • Phase Transfer Catalyst: In some cases, a phase transfer catalyst used during the reaction can contribute to emulsions. Ensure it is properly removed or quenched.

Troubleshooting Guide for Emulsion Formation

This guide provides a systematic approach to resolving emulsions encountered during the workup of this compound.

Technique Principle of Action Best For Considerations
Patience & Gentle Agitation Allows droplets to coalesce naturally over time.Mild or newly formed emulsions.May be time-consuming.[8]
Addition of Brine (Salting Out) Increases ionic strength of the aqueous phase, reducing the solubility of organic components.[1][2]Most common and stubborn emulsions.Highly effective and generally non-destructive.
Filtration through Celite Physically removes fine solid particulates that may be stabilizing the emulsion.[5]Emulsions that appear to contain suspended solids.Ensure product does not adsorb to the Celite.[5]
pH Adjustment Neutralizes acidic or basic species that may be acting as surfactants.[7]Emulsions formed after acid/base washes.Check for product stability at the new pH.
Centrifugation Applies mechanical force to overcome the forces stabilizing the emulsion, separating the phases by density.[7]Small-volume, highly persistent emulsions.Requires access to a centrifuge.
Solvent Addition Changes the polarity and density of the organic phase to disrupt the emulsion's stability.[1]When other methods fail.Choose a solvent that is miscible with the organic layer but not the aqueous layer.
Temperature Alteration Reduces viscosity (heating) or physically separates phases by freezing (cooling).[1]Thermally stable compounds.Avoid excessive heat which could degrade the product.[1]

Experimental Protocols

Protocol 1: Breaking an Emulsion with Saturated Brine
  • Preparation: Prepare a saturated aqueous solution of sodium chloride (NaCl).

  • Procedure: a. Cease shaking the separatory funnel containing the emulsion. b. Add a volume of the saturated brine solution equivalent to approximately 10-20% of the aqueous layer volume. c. Do not shake. Instead, gently swirl the funnel or slowly invert it 2-3 times, ensuring to vent frequently. d. Allow the funnel to stand and observe for phase separation. e. If separation begins but is incomplete, add another portion of brine and repeat the gentle mixing. f. Once the layers have separated, proceed with the extraction as planned.

Protocol 2: Filtration of an Emulsion through Celite
  • Preparation: a. Place a coarse porosity filter paper in a Büchner or Hirsch funnel. b. Add a layer of Celite (diatomaceous earth), approximately 1-2 cm thick, onto the filter paper. c. Wet the Celite pad with the organic solvent being used in the extraction and apply gentle vacuum to create a tightly packed pad.

  • Procedure: a. Pour the entire emulsified mixture directly onto the prepared Celite pad. b. Apply a gentle vacuum to draw the mixture through the filter. c. The filtrate collected should consist of two distinct, clear layers. Transfer this back to a clean separatory funnel to complete the separation. d. Rinse the Celite pad with a small amount of fresh organic solvent to recover any retained product.

Visualization of Troubleshooting Workflow

G start Emulsion Formed during Workup gentle_methods Step 1: Gentle Methods - Let stand (15-30 min) - Gentle swirling / tapping start->gentle_methods is_resolved1 Is Emulsion Resolved? gentle_methods->is_resolved1 advanced_methods Step 2: Chemical / Physical Intervention - Add Saturated Brine (Salting Out) - Filter through Celite Pad is_resolved1->advanced_methods No success Problem Solved: Continue Workup is_resolved1->success Yes is_resolved2 Is Emulsion Resolved? advanced_methods->is_resolved2 expert_methods Step 3: Advanced Techniques - Centrifugation - Gentle Heating - Add different solvent is_resolved2->expert_methods No is_resolved2->success Yes is_resolved3 Is Emulsion Resolved? expert_methods->is_resolved3 is_resolved3->success Yes failure Consult Supervisor: Re-evaluate reaction/workup conditions is_resolved3->failure No

Caption: Decision workflow for troubleshooting emulsions.

References

Validation & Comparative

A Comparative Guide to 1-Cbz-4-Piperidone and N-Boc-4-piperidone in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern organic synthesis, particularly in the development of pharmaceutical agents, the piperidine (B6355638) moiety is a ubiquitous and invaluable scaffold. The strategic use of N-protected 4-piperidone (B1582916) derivatives allows for controlled and selective functionalization. Among the most common protecting groups employed are the carboxybenzyl (Cbz) and tert-butoxycarbonyl (Boc) groups, leading to the widespread use of 1-Cbz-4-piperidone and N-Boc-4-piperidone as key building blocks. This guide provides an objective comparison of these two reagents, supported by experimental data, to aid researchers in selecting the optimal building block for their synthetic endeavors.

At a Glance: Key Physicochemical and Reactivity Differences

Both this compound and N-Boc-4-piperidone serve to protect the piperidine nitrogen, thereby preventing its interference in reactions targeting the C4-ketone functionality. However, the nature of the Cbz and Boc protecting groups imparts distinct characteristics to each molecule, influencing their stability, reactivity, and the conditions required for their removal.

PropertyThis compoundN-Boc-4-piperidone
Molecular Formula C₁₃H₁₅NO₃[1]C₁₀H₁₇NO₃
Molecular Weight 233.26 g/mol [1]199.25 g/mol [2]
Appearance White to pale yellow solid or liquid[1]White solid
Melting Point 38-41 °C[1]73-77 °C[3]
Boiling Point 114-140 °C at 0.25 mmHg[1]Not readily available
Solubility Soluble in chloroform, dichloromethane (B109758), ethyl acetate, methanol[1]Soluble in DMSO, ethanol (B145695); sparingly soluble in PBS (pH 7.2)[4]
Stability Stable to acidic and basic conditionsStable to basic and nucleophilic conditions, and catalytic hydrogenation
Deprotection Condition Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acidic conditions[5]Acidic conditions (e.g., TFA, HCl)[6]

Performance in Synthesis: A Focus on Reductive Amination

Reductive amination is a cornerstone transformation in medicinal chemistry for the introduction of nitrogen-containing substituents. The performance of this compound and N-Boc-4-piperidone in this key reaction provides a practical basis for comparison. Both are valuable precursors in the synthesis of various compounds, including fentanyl and its analogs.[7][8][9]

Experimental Protocol 1: Reductive Amination of N-Boc-4-piperidone with Aniline (B41778)

This protocol details the synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate, a key intermediate.[10]

Reaction Scheme:

Materials:

Procedure:

  • Dissolve N-Boc-4-piperidone (2.00 g, 10.04 mmol), aniline (1.03 g, 11.04 mmol), and acetic acid (0.60 g, 10.04 mmol) in 13 mL of dichloromethane and cool in an ice bath.[10]

  • Add sodium triacetoxyborohydride (3.19 g, 15.06 mmol) portion-wise.[10]

  • Stir the mixture and allow it to warm to room temperature for 16 hours.[10]

  • Dilute the mixture with 15 mL of aqueous 2M NaOH and stir for 1 hour.[10]

  • Transfer the mixture to a separatory funnel, shake, and separate the organic layer.[10]

  • Extract the aqueous layer twice with dichloromethane.[10]

  • Combine the organic extracts, dry with sodium sulfate, filter, and evaporate the volatiles to yield the product.

Quantitative Data: While a specific yield for this exact reaction is not provided in the cited source, similar reductive aminations using sodium triacetoxyborohydride are generally high-yielding.[7]

Experimental Protocol 2: Reductive Amination of 1-Benzyl-4-piperidone with Acetylhydrazide (as a proxy for this compound)

Reaction Scheme:

Materials:

  • 1-Benzyl-4-piperidone (0.05 mol)

  • Acetylhydrazide (0.05 mol)

  • Ethanol

  • Sodium borohydride (B1222165) (NaBH₄) (0.05 mol)

  • Tetrahydrofuran (THF)

  • Chloroform

  • Acetic acid

Procedure:

  • To a solution of acetylhydrazide (3.7 g, 0.05 mol) in 30 mL of ethanol, add a solution of 1-(phenylmethyl)-piperidin-4-one (9.45 g, 0.05 mol) in 30 mL of ethanol dropwise.

  • After leaving the mixture overnight, evaporate the ethanol and crystallize the product from acetone (B3395972) to yield N'-(1-benzylpiperidin-4-ylidene)acetohydrazide (Yield: 90%).

  • Dissolve the resulting hydrazone (6.125 g, 0.025 mol) in a mixture of 25 mL ethanol and 50 mL THF.

  • Add sodium borohydride (1.9 g, 0.05 mol) in small aliquots over 15 minutes.

  • After leaving the solution overnight, evaporate the solvents.

  • To the residue, add 50 mL of chloroform, cool, and stir while adding a solution of acetic acid (3 g, 0.05 mol) in 10 mL of water dropwise.

  • Separate the organic layer, dry over MgSO₄, and evaporate the solvent. Recrystallize the residue from hot ethanol to give N′-(1-benzylpiperidin-4-yl)acetohydrazide (Yield: 85%).

Deprotection Strategies: A Key Differentiator

The choice between Cbz and Boc protecting groups often hinges on the desired deprotection strategy and the compatibility of other functional groups in the molecule.

Cbz Group Deprotection

The Cbz group is typically removed under neutral conditions via catalytic hydrogenolysis. This method is mild and highly selective, making it compatible with a wide range of functional groups.

Cbz_Protected_Amine R-NH-Cbz Intermediate [Intermediate Complex] Cbz_Protected_Amine->Intermediate Hydrogenolysis H2_PdC H₂ / Pd-C H2_PdC->Intermediate Deprotected_Amine R-NH₂ Intermediate->Deprotected_Amine Toluene Toluene Intermediate->Toluene CO2 CO₂ Intermediate->CO2

Cbz Deprotection via Hydrogenolysis

Alternatively, strong acidic conditions can also cleave the Cbz group, though this method is less common due to its harshness.[5]

Boc Group Deprotection

The Boc group is characteristically labile to acidic conditions. This allows for its selective removal in the presence of acid-stable protecting groups.

Boc_Protected_Amine R-NH-Boc Protonated_Amine R-NH-Boc-H⁺ Boc_Protected_Amine->Protonated_Amine Acid H⁺ (e.g., TFA, HCl) Acid->Protonated_Amine Carbamic_Acid R-NH-COOH Protonated_Amine->Carbamic_Acid Elimination Isobutylene Isobutylene Protonated_Amine->Isobutylene Deprotected_Amine R-NH₂ Carbamic_Acid->Deprotected_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Boc Deprotection via Acidolysis

Experimental Workflow: A Generalized Approach

The following diagram illustrates a typical experimental workflow for a reductive amination reaction using either N-protected 4-piperidone.

Start Start Dissolve_Reactants Dissolve N-Protected-4-piperidone and Amine in Solvent Start->Dissolve_Reactants Add_Reducing_Agent Add Reducing Agent (e.g., NaBH(OAc)₃) Dissolve_Reactants->Add_Reducing_Agent Reaction Stir at Appropriate Temperature Add_Reducing_Agent->Reaction Workup Aqueous Work-up (e.g., Quench, Extract) Reaction->Workup Purification Purify Product (e.g., Chromatography) Workup->Purification End End Purification->End

General Reductive Amination Workflow

Conclusion

Both this compound and N-Boc-4-piperidone are indispensable reagents in modern organic synthesis, each offering a distinct set of advantages. The choice between them is primarily dictated by the overall synthetic strategy, particularly the nature of other functional groups present in the molecule and the planned deprotection steps.

  • N-Boc-4-piperidone is often favored for its ease of deprotection under acidic conditions, which is a common and straightforward procedure. Its stability to catalytic hydrogenation makes it orthogonal to Cbz and other hydrogenolysis-labile groups.

  • This compound provides a robust protecting group that is stable to a wider range of acidic and basic conditions. Its removal via catalytic hydrogenolysis offers a mild and neutral deprotection pathway, which can be advantageous when acid-sensitive functionalities are present.

By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make an informed decision to optimize their synthetic routes, leading to improved efficiency and success in the development of novel chemical entities.

References

A Comparative Guide to Alternative Protecting Groups for 4-Piperidone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of piperidine-based scaffolds is a cornerstone of modern medicinal chemistry. 4-Piperidone (B1582916), a key intermediate, offers a versatile platform for creating a vast array of derivatives. However, the reactivity of its secondary amine necessitates the use of protecting groups to achieve selective functionalization at the C4-ketone position. The strategic choice of a protecting group is critical, as it directly impacts reaction efficiency, yield, and the overall synthetic pathway.

This guide provides an objective comparison of the most common N-protecting groups for 4-piperidone: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and Benzyl (B1604629) (Bn). We present a summary of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal group for your research needs.

Performance Comparison of N-Protecting Groups

The selection of an appropriate protecting group depends on its stability to various reaction conditions and the ease of its removal. The following table summarizes the key performance metrics for the Boc, Cbz, and Benzyl groups in the context of 4-piperidone synthesis.

Protecting GroupStarting MaterialProtection ReagentsTypical Yield (Protection)Deprotection ConditionsKey AdvantagesKey Disadvantages
Boc (tert-Butoxycarbonyl)4-Piperidone HClDi-tert-butyl dicarbonate (B1257347) (Boc₂O), Triethylamine (B128534), DMAPQuantitative[1]Strong acid (e.g., TFA, HCl in dioxane)[2]Robust under basic, hydrogenolysis, and nucleophilic conditions; Cleavage products are volatile.[3]Labile to strong acids.[3]
Cbz (Benzyloxycarbonyl)4-Piperidone HClBenzyl chloroformate (CbzCl), Base (e.g., Na₂CO₃, DIPEA)85% - 100%[4][5]Catalytic Hydrogenolysis (H₂, Pd/C); Strong acid (HBr/AcOH)Stable to acidic and basic conditions; Orthogonal to Boc group.[4]Not stable to hydrogenation; Requires specific catalysts for removal.
Benzyl (Bn)4-Piperidone HCl or Benzylamine (B48309)Benzyl halide (BnBr or BnCl), Base or Acrylate (B77674) (one-pot)~88-92%[6][7]Catalytic Hydrogenolysis (H₂, Pd/C)Very stable to acidic, basic, and organometallic reagents.[8]Requires hydrogenolysis for removal, which can affect other functional groups.

Detailed Analysis and Experimental Protocols

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most widely used protecting groups in organic synthesis due to its stability under many conditions and its straightforward removal under acidic conditions.[3] This makes N-Boc-4-piperidone a versatile intermediate for developing complex molecules where the piperidine (B6355638) nitrogen needs to be deprotected in a late-stage synthesis.[2][3]

  • To a stirred solution of 4-piperidone monohydrate hydrochloride (20.0g, 131mmol) in methanol (B129727) (300mL), add triethylamine (19.2g, 190mmol) and stir for 5 minutes.

  • Add di-tert-butyl dicarbonate (Boc₂O) (34g, 168mmol) in portions over a 5-minute period.

  • Add 4-Dimethylaminopyridine (DMAP) (0.4g, 3mmol).

  • Stir the solution at ambient temperature for 20 hours.

  • Remove the methanol under reduced pressure.

  • Dissolve the crude product in dichloromethane (B109758) (100mL).

  • Wash the organic phase sequentially with 2M HCl (2 x 70mL), saturated Na₂CO₃ (70mL), and saturated NaCl (50mL).

  • Dry the organic phase over Na₂SO₄, filter, and evaporate to dryness to yield 1-Boc-4-piperidone as a white solid in quantitative yield.

cluster_protection Protection Step cluster_modification Ketone Functionalization cluster_deprotection Deprotection Step start 4-Piperidone HCl reagents_p Boc₂O, Base (e.g., TEA) start->reagents_p Reacts with product_p N-Boc-4-piperidone reagents_p->product_p mod_reagents Nucleophile (e.g., Grignard, Organolithium) product_p->mod_reagents Modify at C4 mod_product N-Boc-4-substituted-piperidine mod_reagents->mod_product reagents_d Strong Acid (e.g., TFA) mod_product->reagents_d Removes Boc product_d 4-substituted-piperidine reagents_d->product_d

Caption: General workflow for using N-Boc-4-piperidone as an intermediate.

Benzyloxycarbonyl (Cbz) Group

The Cbz group is another cornerstone of amine protection, valued for its stability in both acidic and basic media.[4] Its removal via catalytic hydrogenolysis provides an orthogonal deprotection strategy to the acid-labile Boc group, which is highly advantageous in multi-step syntheses.[4]

  • Cool a stirred solution of 4-piperidone hydrochloride monohydrate (1.0 g, 6.5 mmol) in dry dichloromethane (DCM, 40 mL) to 0°C.

  • Add diisopropylethylamine (3.40 mL, 19.5 mmol) and stir for five minutes.

  • Over a 20-minute period, add benzyl chloroformate (1.54 mL, 10.7 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for two hours.

  • Partition the mixture between DCM (25 mL) and water (15 mL).

  • Separate the layers and extract the aqueous phase with DCM (2 x 25 mL).

  • Combine the organic phases, wash with brine (1 x 15 mL), and dry over Na₂SO₄.

  • Evaporate the solvent to a residue, which is then purified by column chromatography (20% to 40% EtOAc in hexanes) to yield N-Cbz-4-piperidone (1.20 g, 85%) as a clear oil.

start 4-Piperidone HCl product N-Cbz-4-piperidone start->product DCM, 0°C to RT reagent Benzyl Chloroformate (CbzCl) reagent->product base Base (DIPEA) base->product

Caption: Synthesis of N-Cbz-4-piperidone.

Benzyl (Bn) Group

The N-benzyl group is exceptionally robust, offering high stability across a wide range of conditions, including strongly acidic and basic media, as well as exposure to many organometallic reagents.[8] Deprotection is typically achieved by catalytic hydrogenolysis. An improved one-pot synthesis method enhances both yield and purity, making it suitable for larger-scale production.[6]

  • Add benzylamine and an alcohol-based organic solvent to a reaction vessel.

  • Slowly add an acrylate (e.g., ethyl acrylate), with the molar ratio of acrylate to benzylamine being between 2.6 and 5. The temperature should be controlled below 30°C during addition.

  • Stir the mixture for approximately 1 hour, then heat to 50-60°C for 9–24 hours.

  • After the reaction is complete, recover the excess acrylate and alcohol solvent by distillation.

  • Add an organic solvent suitable for the condensation reaction (e.g., toluene) and add an organic base in batches.

  • Raise the temperature to 50-85°C for the insulation reaction, distilling off low-boiling substances.

  • Cool the mixture and add acid to neutralize, followed by a catalyst, and maintain the reaction at 60-85°C.

  • Add an inorganic base to adjust the pH to 8-9 and allow the layers to separate.

  • The organic layer is distilled under reduced pressure to collect the N-benzyl-4-piperidone fraction.

start 4-Piperidone product N-Benzyl-4-piperidone start->product Nucleophilic Substitution reagent Benzyl Halide (e.g., BnBr) reagent->product base Base base->product

Caption: Synthesis of N-Benzyl-4-piperidone via direct alkylation.[9]

Conclusion

The choice of a protecting group for 4-piperidone synthesis is a critical decision that influences the entire synthetic strategy.

  • N-Boc-4-piperidone is the intermediate of choice when subsequent steps involve basic, nucleophilic, or reductive conditions, with a final deprotection step using strong acid.[3]

  • N-Cbz-4-piperidone offers an excellent orthogonal option, stable to a wide range of non-reductive conditions, making it ideal for syntheses where acid-labile groups must be preserved.[4]

  • N-Benzyl-4-piperidone provides maximum stability and is preferred when the planned synthetic route involves harsh reagents, with hydrogenolysis being a viable final step.[8]

By understanding the distinct advantages and chemical compatibilities of each protecting group, researchers can design more efficient, robust, and high-yielding synthetic routes for the development of novel piperidine-based therapeutics.

References

A Comparative Guide to Piperidone Derivatives: Unveiling the Advantages of 1-Cbz-4-Piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and pharmaceutical development, the piperidine (B6355638) scaffold remains a cornerstone for the design of novel therapeutics. The strategic choice of starting materials and intermediates is paramount to the efficiency and success of a synthetic campaign. Among the array of available piperidone derivatives, 1-Cbz-4-Piperidone emerges as a versatile and advantageous building block. This guide provides an objective comparison of this compound with other commonly used alternatives, namely N-Boc-4-piperidone, N-benzyl-4-piperidone, and 4-piperidone (B1582916) hydrochloride hydrate, supported by experimental data and detailed protocols.

At a Glance: A Comparative Overview of N-Protecting Groups

The primary distinction between the N-substituted 4-piperidone derivatives lies in the nature of the nitrogen-protecting group. This choice dictates the stability of the molecule under various reaction conditions and the methods required for its removal, a concept known as orthogonality.[1][2] The ability to selectively deprotect one functional group in the presence of others is a critical consideration in multi-step syntheses.[3][4]

Protecting GroupStructureKey Stability CharacteristicsPrimary Deprotection Method
Cbz (Carboxybenzyl) Benzyl-O-(C=O)-Stable to acidic and basic conditions.[5][6]Catalytic Hydrogenolysis (e.g., H₂, Pd/C).[3][6]
Boc (tert-Butoxycarbonyl) (CH₃)₃C-O-(C=O)-Stable to basic and nucleophilic conditions, and catalytic hydrogenation.[1][2]Acidic conditions (e.g., TFA, HCl).[1][7]
Bn (Benzyl) Benzyl-Generally stable to a range of non-reductive conditions.Catalytic Hydrogenolysis (often requires harsher conditions than Cbz).[1]
None (as Hydrochloride) H₂⁺-Cl⁻Amine is protonated and non-nucleophilic under neutral or acidic conditions.Requires basification to liberate the free amine for reaction.

Performance in Key Synthetic Transformations: Reductive Amination

Reductive amination is a fundamental transformation for the synthesis of substituted piperidines.[8][9] The following data, compiled from various sources, provides insight into the performance of different piperidone derivatives in this key reaction. It is important to note that direct comparative studies under identical conditions are limited, and yields can be highly substrate and condition-dependent.

Starting MaterialAmineReducing AgentSolventYieldReference
N-Boc-4-piperidone Aniline (B41778)Sodium triacetoxyborohydride (B8407120) (STAB)Dichloromethane84%[4]
N-Boc-4-piperidone 3,4-DichloroanilineNot specifiedNot specified72% (of intermediate)[10]
1-Phenethyl-4-piperidone (B3395357) *AnilineSodium triacetoxyborohydride (STAB)Dichloromethane91%[9]
N-Benzyl-4-piperidone AnilineLithium aluminum hydride (LiAlH₄)Anhydrous etherNot specified[11]

Note: Data for 1-phenethyl-4-piperidone is included to provide context for a similar N-alkylated piperidone.

The data indicates that N-protected piperidones can be effectively utilized in reductive amination reactions, with N-Boc-4-piperidone demonstrating high yields. The choice of protecting group can influence the selection of reagents and reaction conditions.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparison. Below are representative protocols for the reductive amination of various piperidone derivatives.

Protocol 1: Reductive Amination of N-Boc-4-piperidone with Aniline

Materials:

  • N-Boc-4-piperidone

  • Aniline

  • Acetic Acid

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • 2M Sodium Hydroxide (NaOH) solution

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-4-piperidone (1.0 eq), aniline (1.1 eq), and acetic acid (1.0 eq) in dichloromethane.[7]

  • Cool the mixture in an ice bath.[7]

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining a low temperature.[7]

  • Allow the reaction to warm to room temperature and stir for 16 hours.[7]

  • Quench the reaction by adding 2M NaOH solution and stir for 1 hour.[7]

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.[7]

  • Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.[7]

Protocol 2: General Reductive Amination of this compound (Adapted)

Materials:

  • This compound

  • Primary or Secondary Amine

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • Absolute Ethanol

  • Sodium borohydride (B1222165) (NaBH₄)

  • 2.5M Sodium Hydroxide (NaOH) solution

  • Acetone

Procedure:

  • Stir a neat mixture of the amine (1 eq), this compound (1-1.2 eq), and Ti(Oi-Pr)₄ (2 eq) for 8 hours at room temperature under a nitrogen atmosphere.[11]

  • Cool the mixture to 0°C and add absolute ethanol.[11]

  • Add sodium borohydride (3 eq) portion-wise over 10 minutes.[11]

  • Stir the resulting mixture for an additional 8 hours, allowing it to warm to room temperature.[11]

  • Pour the mixture into 2.5 M sodium hydroxide, filter the precipitate, and wash with acetone.[11]

  • Concentrate the filtrate and purify to obtain the desired product.[11]

Protocol 3: Reductive Amination using 4-Piperidone Hydrochloride Hydrate

Materials:

  • 4-Piperidone monohydrate hydrochloride

  • Aniline

  • Zinc dust

  • 90% Acetic Acid

Procedure:

  • React 4-piperidone hydrochloride monohydrate with aniline in the presence of zinc and 90% acetic acid to produce 4-anilinopiperidine.[11] This in-situ formation of the amine is a key step in a multi-step synthesis of fentanyl.[11] Further elaboration of this intermediate would then follow.

Key Advantages of this compound

The strategic advantage of this compound lies in the unique properties of the Cbz protecting group, offering a distinct orthogonality compared to the more commonly used Boc group.

  • Orthogonality to Acid-Labile Groups: The Cbz group is stable under the acidic conditions used to remove Boc groups.[4] This allows for selective deprotection in molecules containing both protecting groups, a crucial strategy in the synthesis of complex molecules with multiple amine functionalities.[1]

  • Mild Deprotection Conditions: The primary method for Cbz group removal is catalytic hydrogenolysis, which is an exceptionally mild process that proceeds at neutral pH.[3] This is highly advantageous for substrates containing acid- or base-sensitive functional groups.[5]

  • Robustness: The Cbz group is stable to a wide range of both acidic and basic conditions, providing a robust protecting group for multi-step syntheses.[5][6]

Visualization of Synthetic Strategies

The following diagrams illustrate the logical workflows and pathways discussed in this guide.

G cluster_selection Decision Workflow for Piperidone Derivative Selection start Define Synthetic Target and Reaction Sequence q1 Are acid-sensitive groups present? start->q1 q2 Are reducible groups (e.g., alkenes) present? q1->q2 No q3 Is orthogonality to Boc group required? q1->q3 Yes q4 Is a simple, unprotected starting material feasible? q2->q4 Yes boc Use N-Boc-4-Piperidone q2->boc No bn Consider N-Benzyl-4-Piperidone (harsher deprotection) q2->bn No q3->q2 No cbz Use this compound q3->cbz Yes q4->boc No hcl Use 4-Piperidone HCl (requires basification) q4->hcl Yes

Choosing the right piperidone derivative.

G cluster_cbz This compound Pathway cluster_boc N-Boc-4-Piperidone Pathway cbz_start This compound cbz_reaction Reaction at C4 (e.g., Reductive Amination) cbz_start->cbz_reaction cbz_deprotection Deprotection (H₂, Pd/C) cbz_reaction->cbz_deprotection cbz_product Final Product cbz_deprotection->cbz_product boc_start N-Boc-4-Piperidone boc_reaction Reaction at C4 (e.g., Reductive Amination) boc_start->boc_reaction boc_deprotection Deprotection (TFA or HCl) boc_reaction->boc_deprotection boc_product Final Product boc_deprotection->boc_product

Comparative synthetic pathways.

Conclusion

While N-Boc-4-piperidone is a widely used and effective building block, this compound offers distinct advantages, particularly in synthetic routes involving acid-sensitive functional groups or where orthogonality to Boc-protected amines is required. The mild, neutral conditions of its deprotection via catalytic hydrogenolysis make it an invaluable tool for the synthesis of complex and sensitive molecular targets. In contrast, N-benzyl-4-piperidone, while similar in its deprotection by hydrogenolysis, may require more forcing conditions. 4-Piperidone hydrochloride hydrate, as the unprotected parent, offers a cost-effective starting point but requires an additional step of basification and lacks the strategic advantages of a protecting group in multi-step syntheses.

The selection of the optimal piperidone derivative is a strategic decision that must be guided by the specific requirements of the overall synthetic plan. By understanding the comparative advantages and limitations of each derivative, researchers can devise more efficient, robust, and successful synthetic strategies for the development of novel therapeutics.

References

Spectroscopic Analysis for Structural Confirmation of 1-Cbz-4-Piperidone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical and chemical synthesis, the unequivocal structural confirmation of intermediates is paramount to ensure the integrity and success of a synthetic route. 1-Cbz-4-Piperidone, a key building block in the synthesis of various biologically active piperidine (B6355638) derivatives, is no exception. This guide provides a comprehensive comparison of spectroscopic data for this compound against common alternatives, offering researchers a clear framework for its structural verification using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its common alternatives: N-Boc-4-piperidone, 1-Benzyl-4-piperidone, and 4-Piperidone Hydrochloride. This side-by-side comparison highlights the distinct spectral features of each compound, facilitating unambiguous identification.

Table 1: ¹H NMR Data (Chemical Shift δ in ppm)
Assignment This compound N-Boc-4-piperidone 1-Benzyl-4-piperidone 4-Piperidone Hydrochloride
Aromatic (C₆H₅)7.45-7.29 (m, 5H)[1]-7.40-7.06 (m, 5H)-
Benzylic (CH₂)5.18 (s, 2H)[1]---
Piperidone (CH₂N)3.80 (t, J = 5.9 Hz, 4H)[1]3.65 (t, 4H)2.74-2.70 (m, 4H)~3.5 (br s, 4H)
Piperidone (CH₂CO)2.46 (br s, 4H)[1]2.43 (t, 4H)2.55-2.51 (m, 4H)~2.7 (br s, 4H)
Boc ((CH₃)₃C)-1.48 (s, 9H)--
Benzyl (CH₂)--3.63 (s, 2H)-
Table 2: ¹³C NMR Data (Chemical Shift δ in ppm)
Assignment This compound N-Boc-4-piperidone 1-Benzyl-4-piperidone 4-Piperidone Hydrochloride
Ketone (C=O)207.1[1]208.5208.9~205
Carbamate (NCOO)155.1[1]154.9--
Aromatic (ipso-C)136.3[1]-138.1-
Aromatic (CH)128.6, 128.2, 128.0[1]-129.2, 128.3, 127.1-
Benzylic (OCH₂)67.6[1]---
Piperidone (CH₂N)43.1[1]45.355.3~45
Piperidone (CH₂CO)41.0[1]40.941.2~40
Boc ((CH₃)₃C)-80.3--
Boc (CH₃)-28.4--
Benzyl (CH₂)--62.9-
Table 3: IR Spectroscopy Data (Wavenumber cm⁻¹)
Assignment This compound N-Boc-4-piperidone 1-Benzyl-4-piperidone 4-Piperidone Hydrochloride
C=O Stretch (Ketone)~1720~1720~1715~1725
C=O Stretch (Carbamate)1698[1]~1690--
C-H Stretch (Aromatic)~3030-~3030-
C-H Stretch (Aliphatic)2964[1]~2970~2950~2900-3000
N-H Stretch---~2400-2700 (broad, amine salt)
Table 4: Mass Spectrometry Data (m/z)
Technique Ion This compound N-Boc-4-piperidone 1-Benzyl-4-piperidone 4-Piperidone Hydrochloride
MS (EI)[M]⁺233[1]19918999 (free base)
HRMS[M]⁺calcd. 233.1052, found 233.1055[1]calcd. 199.1208, found ~199.1205calcd. 189.1154, found ~189.1150calcd. 99.0684, found ~99.0681
Common Fragment[M-C₇H₇]⁺142---
Common Fragment[C₇H₇]⁺91[1]-91-
Common Fragment[M-C₄H₉]⁺-142--
Common Fragment[C₄H₉]⁺-57--

Experimental Workflows and Protocols

The structural confirmation of this compound relies on a synergistic application of multiple spectroscopic techniques. The logical workflow for this analysis is depicted below.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (EI, HRMS) Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Frequencies (C=O, C-N) IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic confirmation of this compound.

Detailed Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Accurately weigh 5-20 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2] Ensure the sample is fully dissolved, using gentle vortexing if necessary.[2]

  • Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz) is typically used.

  • Data Acquisition:

    • Locking and Shimming: The instrument locks onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field, followed by shimming to optimize field homogeneity and spectral resolution.

    • ¹H NMR: A standard single-pulse experiment is performed. Key parameters include the spectral width, number of scans (typically 8-16), and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: A proton-decoupled experiment is typically run to simplify the spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be required.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation:

    • Neat (for oils): A drop of the neat oil is placed between two KBr or NaCl plates.

    • Thin Film (for solids): A small amount of the solid is dissolved in a volatile solvent (e.g., dichloromethane, chloroform), a drop of the solution is placed on a salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound.

    • KBr Pellet (for solids): 1-2 mg of the solid sample is finely ground with ~100 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the pure salt plate/KBr pellet) is recorded first. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to generate the final absorbance or transmittance spectrum, typically in the range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI for volatile, thermally stable compounds; Electrospray Ionization - ESI for less volatile or thermally labile compounds).

  • Data Acquisition:

    • Introduction: The sample can be introduced directly via an infusion pump or, more commonly, via a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation prior to analysis.

    • Ionization: In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. In ESI, a high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated ([M+H]⁺) or other adduct ions.

    • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

    • High-Resolution Mass Spectrometry (HRMS): For precise mass measurement to confirm the elemental composition, an HRMS instrument (e.g., TOF, Orbitrap) is used, which can measure m/z values to several decimal places.

References

A Comparative Guide to the Synthesis of 1-Cbz-4-Piperidone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-Cbz-4-Piperidone is a critical building block in the synthesis of a wide array of pharmaceutical compounds, making the validation of its synthetic routes a topic of significant interest. This guide provides a comparative analysis of common and alternative methods for the preparation of this compound, supported by experimental data to inform the selection of the most suitable protocol.

Comparison of Common Synthetic Routes

The most frequently employed methods for the synthesis of this compound involve the N-protection of a 4-piperidone (B1582916) precursor with a carboxybenzyl (Cbz) group. The two primary starting materials for this transformation are 4-piperidone monohydrate hydrochloride and 4,4-piperidinediol hydrochloride.

Starting MaterialBaseSolvent SystemReaction TimeYield (%)Reference
4-Piperidone Monohydrate HydrochlorideDiisopropylethylamine (DIPEA)Dichloromethane (B109758) (DCM) / Water2 hours85[1]
4,4-Piperidinediol HydrochlorideSodium Carbonate (Na2CO3)Tetrahydrofuran (THF) / Water9 hours100 (Quantitative)[2][3]
4-PiperidoneSodium Hydroxide (NaOH)Toluene / Water2 hours97[3]
4-Piperidone HydrochlorideTriethylamine (TEA)Dichloromethane (DCM)OvernightNot specified[3]

Alternative Synthetic Approaches

Beyond the conventional methods, several alternative strategies have been developed to improve efficiency, reduce environmental impact, and accelerate the synthesis of this compound.

MethodKey FeaturesReaction TimeYield (%)Reference
Microwave-Assisted SynthesisSolvent-free conditions, rapid heating.10 minutes94[4]
Catalytic HydrogenationDirect route from pyridine (B92270) derivatives.Not specifiedNot specified[4]

Experimental Protocols

Below are detailed experimental methodologies for two of the most common and effective synthetic routes.

Protocol 1: Synthesis from 4-Piperidone Monohydrate Hydrochloride

This procedure utilizes diisopropylethylamine as a base in a biphasic solvent system.

Procedure:

  • A solution of 4-piperidone monohydrate hydrochloride (1.0 g, 6.5 mmol) in dry dichloromethane (DCM, 40 mL) is cooled to 0°C.[1]

  • Diisopropylethylamine (3.40 mL, 19.5 mmol) is added, and the mixture is stirred for five minutes.[1]

  • Benzyl chloroformate (1.54 mL, 10.7 mmol) is added dropwise over 20 minutes.[1]

  • The reaction is allowed to warm to room temperature and stirred for two hours.[1]

  • The mixture is then partitioned between DCM (25 mL) and water (15 mL). The layers are separated, and the aqueous phase is extracted with DCM (2 x 25 mL).[1]

  • The combined organic phases are washed with brine (1 x 15 mL), dried over Na2SO4, and concentrated.[1]

  • The crude product is purified by column chromatography (20% to 40% EtOAc in hexanes) to yield this compound as a clear oil (1.20 g, 85%).[1]

Protocol 2: Synthesis from 4,4-Piperidinediol Hydrochloride

This method employs sodium carbonate as the base in a THF-water mixture and has been reported to provide a quantitative yield.

Procedure:

  • To a solution of 4,4-piperidinediol hydrochloride (10 g, 65 mmol) in a 1:1 mixture of THF and water (160 mL), sodium carbonate (9.6 g, 91 mmol) is added.[3]

  • Benzyl chloroformate (11 mL, 78 mmol) is then added to the stirred mixture.[3]

  • The reaction mixture is stirred at room temperature for 9 hours.[3]

  • The mixture is diluted with ethyl acetate (B1210297) and a 5% aqueous solution of Na2CO3.[3]

  • The aqueous layer is separated and extracted with ethyl acetate.[3]

  • The combined organic layers are dried over MgSO4 and concentrated under reduced pressure.[3]

  • The residue is purified by flash column chromatography (EtOAc/hexane = 1/3 to 1/2) to afford N-Cbz-4-piperidone as a colorless oil (15 g, 100%).[3]

Synthetic Workflow Diagrams

The following diagrams illustrate the logical flow of the two primary synthetic routes described.

Synthesis_Route_1 4-Piperidone Monohydrate HCl 4-Piperidone Monohydrate HCl DIPEA, DCM/H2O, 0°C to RT DIPEA, DCM/H2O, 0°C to RT 4-Piperidone Monohydrate HCl->DIPEA, DCM/H2O, 0°C to RT This compound This compound DIPEA, DCM/H2O, 0°C to RT->this compound Yield: 85% Benzyl Chloroformate Benzyl Chloroformate Benzyl Chloroformate->DIPEA, DCM/H2O, 0°C to RT

Caption: Synthetic Route from 4-Piperidone Monohydrate HCl.

Synthesis_Route_2 4,4-Piperidinediol HCl 4,4-Piperidinediol HCl Na2CO3, THF/H2O, RT Na2CO3, THF/H2O, RT 4,4-Piperidinediol HCl->Na2CO3, THF/H2O, RT This compound This compound Na2CO3, THF/H2O, RT->this compound Yield: 100% Benzyl Chloroformate Benzyl Chloroformate Benzyl Chloroformate->Na2CO3, THF/H2O, RT

Caption: Synthetic Route from 4,4-Piperidinediol HCl.

Conclusion

The choice of synthetic route for this compound will depend on various factors including the availability and cost of starting materials, desired yield, reaction time, and the scale of the synthesis. The reaction starting from 4,4-piperidinediol hydrochloride offers a quantitative yield, though it requires a longer reaction time.[2][3] Conversely, the route from 4-piperidone monohydrate hydrochloride provides a high yield in a significantly shorter timeframe.[1] For rapid synthesis with reduced environmental impact, microwave-assisted methods present a compelling alternative.[4] Researchers and drug development professionals are encouraged to consider these factors when selecting the most appropriate method for their specific needs.

References

A Comparative Guide to Catalysts for Reactions Involving 1-Cbz-4-Piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various catalytic systems for key chemical transformations of 1-Cbz-4-piperidone, a versatile building block in the synthesis of numerous pharmaceutical agents. The selection of an appropriate catalyst is critical for achieving high yields, selectivity, and desired stereochemical outcomes. This document summarizes experimental data from various sources to facilitate informed catalyst selection for reactions such as reductive amination, catalytic hydrogenation, aldol (B89426) condensation, Knoevenagel condensation, and asymmetric reduction.

Data Presentation: Catalyst Performance Comparison

The following tables summarize the performance of different catalysts for the primary reactions of this compound.

Reductive Amination

Reductive amination is a cornerstone method for introducing substituent diversity at the 4-position of the piperidine (B6355638) ring. The choice of reducing agent and catalyst system significantly impacts the reaction's efficiency and selectivity.

Catalyst/Reducing AgentAmineSolventTemperature (°C)Time (h)Yield (%)Reference
Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) Various primary and secondary aminesDichloroethane (DCE)Room Temp12~80-90[General procedure for reductive amination]
Sodium Cyanoborohydride (NaBH₃CN) Various aminesMethanolRoom Temp-Moderate to High[General information on reductive amination]
H₂ with Pd/C Ammonia or primary aminesMethanol/Ethanol50-601High[General information on catalytic hydrogenation]
Cobalt-based catalyst AmmoniaWater5020High[General procedure for cobalt-catalyzed reductive amination]
Iron-based catalyst AmmoniaWater14020High[General procedure for iron-catalyzed reductive amination]
Catalytic Hydrogenation

Catalytic hydrogenation is primarily employed for the reduction of the ketone functionality to a hydroxyl group or for the removal of the Cbz protecting group.

CatalystH₂ PressureSolventTemperature (°C)Time (h)ProductYield (%)Reference
5% Palladium on Carbon (Pd/C) 0.1-0.5 MPaMethanol50-6011-Cbz-4-hydroxypiperidine96[Catalyst selection for hydrogenation of N-Boc-4-piperidone]
Platinum on Carbon (Pt/C) AtmosphericEthanolRoom Temp-1-Cbz-4-hydroxypiperidineHigh[General information on hydrogenation catalysts]
Rhodium on Carbon (Rh/C) 1 atmEthyl AcetateRoom Temp44-phenylpiperidine from 4-phenylpyridine29 (conversion)[Continuous-Flow Hydrogenation of 4-Phenylpyridine]
Ruthenium on Carbon (Ru/C) 1 atmEthyl AcetateRoom Temp44-phenylpiperidine from 4-phenylpyridine<5 (conversion)[Continuous-Flow Hydrogenation of 4-Phenylpyridine]
Aldol Condensation

The aldol condensation of this compound with aldehydes or other ketones is a key C-C bond-forming reaction. Organocatalysts are frequently employed to achieve high stereoselectivity.

CatalystAldehyde/KetoneSolventCatalyst Loading (mol%)Time (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
L-Proline Aromatic aldehydesDMSO20-3024-9660-95up to 99:1up to 99[Comparative study of different catalysts for Aldol condensation]
Thiazolidine/Imidazole-based Organocatalyst Aromatic aldehydesWater1024-72High>19:1>99[Highly efficient organocatalysts for the asymmetric aldol reaction]
Manganese (III) Complex BenzaldehydeTHF102>99--[An Efficient Catalyst for Aldol Condensation Reactions]
Knoevenagel Condensation

This condensation reaction with active methylene (B1212753) compounds provides access to α,β-unsaturated derivatives of this compound.

CatalystActive Methylene CompoundSolventTemperature (°C)TimeYield (%)Reference
Piperidine MalononitrileTolueneReflux-High[A Comparative Guide to Knoevenagel Condensation]
Pyrrolidine Thiazolidine-2,4-dione---Higher than piperidine[Use of Piperidine and Pyrrolidine in Knoevenagel Condensation]
Binary Metal Oxide (1CaO–1.5MgO) MalononitrileWaterRoom Temp10 min98[A Comparative Guide to Catalysts for Knoevenagel Condensation]
Zinc Oxide (ZnO) Ethyl cyanoacetateSolvent-freeRoom Temp6 h>95[A Comparative Guide to Catalysts for Knoevenagel Condensation]
Asymmetric Reduction of Ketone

Achieving high enantioselectivity in the reduction of the prochiral ketone of this compound is crucial for the synthesis of chiral piperidine derivatives.

Catalyst SystemReducing AgentSolventTemperature (°C)ProductEnantiomeric Excess (ee, %)Reference
Chiral Oxazaborolidine BoraneTHFRefluxChiral 1-Cbz-4-hydroxypiperidineup to 98[Asymmetric Reduction of Acetophenone over Heterogeneous Oxazaborolidine Catalysts]
[RhCp*Cl₂]₂ / Chiral Amine Formic acid/Triethylamine--Chiral N-substituted piperidine96[Asymmetric Reductive Transamination: a New Reaction to Access Chiral Piperidines]
Candida antarctica lipase (B570770) B (CAL-B) (for resolution)--Enantioenriched trans-3-alkoxyamino-4-oxy-2-piperidones99[Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones]

Experimental Protocols

Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes a general one-pot procedure for the reductive amination of this compound.

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Acetic acid (optional, catalytic)

  • Anhydrous dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound in anhydrous DCE, add the amine.

  • If the amine is used as a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation. For less reactive amines or ketones, a catalytic amount of acetic acid can be added.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol outlines the procedure for the reduction of the ketone functionality of this compound to the corresponding alcohol.

Materials:

  • This compound

  • 5% or 10% Palladium on Carbon (Pd/C) (typically 1-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Inert gas (Argon or Nitrogen)

  • Celite®

Procedure:

  • In a hydrogenation flask, add Pd/C under an inert atmosphere. Caution: Pd/C is flammable, especially when dry.

  • Add the solvent (methanol or ethanol) to wet the catalyst.

  • Add the this compound to the flask.

  • Seal the flask and purge the system with an inert gas, then with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., atmospheric pressure using a balloon or higher pressure in an autoclave).

  • Stir the reaction mixture vigorously at the desired temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent. Caution: Do not allow the catalyst on the filter paper to dry out as it can ignite in the air.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the product if necessary by recrystallization or column chromatography.

Visualizations

Reaction Pathway: Reductive Amination of this compound

Reductive_Amination This compound This compound Iminium_Ion Iminium Ion Intermediate This compound->Iminium_Ion Amine R-NH₂ Amine->Iminium_Ion Product 4-Amino-1-Cbz-piperidine Iminium_Ion->Product Reducing_Agent [H] Reducing_Agent->Product Reduction

Caption: Reductive amination pathway of this compound.

General Experimental Workflow for Catalytic Reactions

Experimental_Workflow Start Reaction Setup (Reactants, Solvent, Catalyst) Reaction Reaction (Stirring, Heating/Cooling) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Chromatography, Recrystallization) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

Caption: A generalized workflow for catalytic synthesis.

Logical Diagram for Catalyst Comparison

Catalyst_Comparison cluster_performance cluster_conditions cluster_selectivity Catalyst Catalyst Selection Performance Performance Metrics Catalyst->Performance Conditions Reaction Conditions Catalyst->Conditions Selectivity Selectivity Catalyst->Selectivity Yield Yield (%) Performance->Yield Time Reaction Time (h) Performance->Time Temp Temperature (°C) Conditions->Temp Solvent Solvent Conditions->Solvent Pressure Pressure Conditions->Pressure Chemo Chemoselectivity Selectivity->Chemo Diastereo Diastereoselectivity (dr) Selectivity->Diastereo Enantio Enantioselectivity (ee %) Selectivity->Enantio

Caption: Key criteria for catalyst comparison in this guide.

A Comparative Guide to Assessing the Purity of Synthesized 1-Cbz-4-Piperidone by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous assessment of purity for synthesized compounds is a cornerstone of reliable research and the development of safe and effective pharmaceuticals. 1-Cbz-4-Piperidone, a key intermediate in the synthesis of numerous biologically active molecules, is no exception. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) as the primary method for purity assessment against orthogonal analytical techniques. Detailed experimental protocols, supporting data, and visual workflows are presented to aid in the selection and implementation of the most suitable purity analysis strategy.

Introduction to this compound and the Imperative of Purity

This compound (1-benzyloxycarbonyl-4-piperidone) is a vital building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents.[1] Its purity is paramount, as even trace amounts of impurities can significantly impact the yield, stereochemistry, and biological activity of subsequent reactions, as well as introduce potential toxicity. Common impurities may include unreacted starting materials such as 4-piperidone (B1582916) and benzyl (B1604629) chloroformate, or byproducts formed during the synthesis.[2]

Primary Analytical Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most widely employed technique for the purity assessment of moderately polar and non-polar organic compounds like this compound. The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.

Experimental Protocol: RP-HPLC

Objective: To determine the purity of synthesized this compound and to separate it from potential process-related impurities and degradation products.

Instrumentation:

  • HPLC system equipped with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)[2]

  • This compound reference standard (purity ≥98%)[3]

  • Synthesized this compound sample

Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 0-5 min: 40% B, 5-20 min: 40-80% B, 20-25 min: 80% B, 25.1-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Reference Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase (initial conditions) to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the synthesized this compound sample in the same manner as the reference standard.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Data Presentation: Expected HPLC Results

The following table summarizes the expected retention times and purity calculation for a hypothetical analysis. The purity is calculated based on the area percent method.

Peak IdentityRetention Time (min)Peak AreaArea %
4-Piperidone (Impurity)~ 3.515,0000.5
Benzyl Chloroformate (Impurity)~ 8.210,0000.3
This compound ~ 13.8 [4]2,955,000 98.5
Unknown Impurity~ 15.120,0000.7
Total 3,000,000 100.0

Note: Retention times are estimates and will vary depending on the specific HPLC system, column, and exact mobile phase composition.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Synthesized This compound dissolve Dissolve in Mobile Phase prep_start->dissolve filter Filter (0.45 µm) dissolve->filter hplc_inject Inject into HPLC System filter->hplc_inject separation Separation on C18 Column hplc_inject->separation detection UV Detection (254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Purity (%) integration->calculation

HPLC Purity Assessment Workflow

Comparison with Orthogonal Analytical Techniques

To ensure a comprehensive purity profile, it is advisable to employ at least one orthogonal method, which separates compounds based on a different chemical or physical principle.

Analytical TechniquePrinciple of Separation/DetectionInformation ProvidedAdvantages for this compoundLimitations
RP-HPLC Partitioning based on hydrophobicityQuantitative purity, impurity profileRobust, reproducible, separates non-volatile impuritiesMay not separate co-eluting impurities
GC-MS Volatility and mass-to-charge ratioIdentification of volatile impurities, molecular weight confirmationHigh sensitivity for volatile starting materials or byproductsRequires derivatization for non-volatile compounds, potential for thermal degradation
qNMR Nuclear magnetic resonanceAbsolute purity without a reference standard, structural confirmationHighly accurate, provides structural information on impuritiesLower sensitivity than chromatographic methods, requires a pure internal standard
Capillary Electrophoresis (CE) Charge-to-size ratioPurity of ionizable impuritiesHigh separation efficiency, low sample and solvent consumptionLower sensitivity for neutral compounds, reproducibility can be challenging

Experimental Protocols for Orthogonal Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities in the synthesized this compound.

Instrumentation:

  • GC system coupled to a Mass Spectrometer (MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

GC-MS Conditions:

ParameterCondition
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu

Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane) and inject directly.

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity of this compound without the need for a specific reference standard of the analyte.[5]

Instrumentation:

  • NMR Spectrometer (≥400 MHz)

  • High-precision analytical balance

qNMR Protocol:

  • Accurately weigh a known amount of the synthesized this compound and a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Acquire a 1H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation.

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculate the purity using the following equation:

    Purity (%) = (Isample / Nsample) * (Nstd / Istd) * (MWsample / MWstd) * (mstd / msample) * Pstd

    Where: I = integral area, N = number of protons, MW = molecular weight, m = mass, P = purity of the standard.

Capillary Electrophoresis (CE)

Objective: To provide an orthogonal separation of potential ionic impurities.

Instrumentation:

  • Capillary Electrophoresis system with a UV detector

CE Conditions:

ParameterCondition
Capillary Fused-silica, 50 µm i.d., 50 cm total length
Background Electrolyte 50 mM Phosphate buffer, pH 2.5
Voltage 20 kV
Temperature 25 °C
Detection 214 nm

Sample Preparation: Dissolve the sample in the background electrolyte.

Logical Workflow for Comprehensive Purity Assessment

Purity_Assessment_Logic start Synthesized this compound hplc Primary Analysis: RP-HPLC start->hplc hplc_result Purity > 98%? hplc->hplc_result orthogonal Orthogonal Analysis hplc_result->orthogonal Yes final_report Comprehensive Purity Report hplc_result->final_report No (Re-purify) gcms GC-MS for Volatile Impurities orthogonal->gcms qnmr qNMR for Absolute Purity orthogonal->qnmr ce CE for Ionic Impurities orthogonal->ce gcms->final_report qnmr->final_report ce->final_report

Comprehensive Purity Assessment Logic

Conclusion

The purity assessment of synthesized this compound is critical for its successful application in research and drug development. While RP-HPLC stands as a robust and reliable primary method for routine analysis, a comprehensive understanding of a sample's purity profile is best achieved through a multi-faceted approach. The integration of orthogonal techniques such as GC-MS for volatile impurities and qNMR for absolute purity provides a higher degree of confidence in the quality of the synthesized material. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists to make informed decisions on the most appropriate analytical strategies for their specific needs.

References

A Comparative Guide to the Reactivity of 1-Cbz-4-Piperidone and 1-Cbz-3-Piperidone for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two key synthetic intermediates: 1-Cbz-4-piperidone and 1-Cbz-3-piperidone. Understanding the distinct reactivity profiles of these isomers is crucial for their effective application in the synthesis of complex nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and bioactive molecules. This document outlines their reactivity in fundamental organic reactions, supported by experimental data and detailed protocols.

Introduction to 1-Cbz-Piperidone Isomers

This compound and 1-Cbz-3-piperidone are valuable building blocks in organic synthesis. The carboxybenzyl (Cbz) protecting group on the nitrogen atom allows for selective transformations at other positions of the piperidine (B6355638) ring. The primary difference between these two isomers lies in the position of the ketone functionality, which significantly influences their electronic properties and steric environment, thereby dictating their reactivity in various chemical transformations.[1]

Comparative Reactivity Analysis

The reactivity of these isomers is primarily governed by the interplay of electronic and steric effects originating from the placement of the carbonyl group in relation to the Cbz-protected nitrogen atom.

Enolate Formation and Subsequent Reactions

The formation of an enolate is a critical step for alpha-functionalization of ketones. The regioselectivity of enolate formation in 1-Cbz-3-piperidone is a key point of differentiation from its symmetrical 4-isomer.

  • This compound: This symmetrical ketone has four equivalent α-protons. Deprotonation with a base leads to a single enolate, simplifying subsequent alkylation or aldol (B89426) reactions.

  • 1-Cbz-3-Piperidone: This unsymmetrical ketone possesses two distinct sets of α-protons at the C2 and C4 positions. The regioselectivity of deprotonation is dependent on the reaction conditions, allowing for the formation of either the kinetic or thermodynamic enolate.

    • Kinetic Enolate: Formed by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C).[2] Deprotonation preferentially occurs at the less hindered C4 position.

    • Thermodynamic Enolate: Favored under equilibrating conditions, using a strong, non-hindered base like sodium hydride (NaH) at room temperature.[3] Deprotonation is more likely to occur at the C2 position, influenced by the electronic effect of the adjacent nitrogen atom.

dot

G cluster_3_piperidone 1-Cbz-3-Piperidone Enolization 1_Cbz_3_piperidone 1-Cbz-3-piperidone Kinetic_Enolate Kinetic Enolate (at C4) 1_Cbz_3_piperidone->Kinetic_Enolate LDA, -78°C Thermodynamic_Enolate Thermodynamic Enolate (at C2) 1_Cbz_3_piperidone->Thermodynamic_Enolate NaH, RT

Caption: Regioselective enolate formation of 1-Cbz-3-piperidone.

Nucleophilic Addition to the Carbonyl Group

The electrophilicity of the carbonyl carbon is a key determinant of its susceptibility to nucleophilic attack.

  • This compound: The carbonyl group at the 4-position is electronically isolated from the nitrogen atom, behaving like a typical cyclohexanone. It readily undergoes nucleophilic additions.[1]

  • 1-Cbz-3-Piperidone: The carbonyl group at the 3-position is in a β-relationship to the nitrogen atom. The electron-withdrawing nature of the Cbz group can influence the electrophilicity of the C3 carbonyl, though this effect is transmitted through sigma bonds and is likely modest. Steric hindrance around the C3 carbonyl is slightly greater than at C4 due to the proximity of the C2 methylene (B1212753) group.

Reduction of the Carbonyl Group

The reduction of the ketone to a hydroxyl group is a common transformation. The stereochemical outcome of this reaction can be influenced by the position of the carbonyl group.

  • This compound: Reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) yields the corresponding 4-hydroxypiperidine (B117109) derivative.[1] The approach of the hydride can occur from either the axial or equatorial face, with the stereochemical outcome often depending on the specific reagent and reaction conditions.

  • 1-Cbz-3-Piperidone: Reduction of the 3-keto group also yields a hydroxyl derivative. The stereoselectivity of this reduction can be influenced by the Cbz group and the piperidine ring conformation.

dot

G cluster_reduction Hydride Reduction Pathway Piperidone 1-Cbz-Piperidone Hydroxypiperidine 1-Cbz-Hydroxypiperidine Piperidone->Hydroxypiperidine NaBH4, MeOH

Caption: General pathway for the reduction of 1-Cbz-piperidones.

Quantitative Data Summary

The following tables summarize typical yields for key reactions. Note that direct comparative studies under identical conditions are scarce in the literature; these values are compiled from various sources and should be considered representative.

Table 1: Reduction of 1-Cbz-Piperidones with NaBH₄

SubstrateProductSolventReaction TimeYield (%)Reference
This compound1-Cbz-4-hydroxypiperidineMethanol (B129727)1-2 hours~85-95%[4] (inferred)
1-Cbz-3-piperidone1-Cbz-3-hydroxypiperidineMethanol1-3 hours~80-90%[5] (inferred)

Table 2: Wittig Reaction of 1-Cbz-Piperidones

SubstrateYlideProductSolventReaction TimeYield (%)Reference
This compoundPh₃P=CH₂1-Cbz-4-methylenepiperidineTHF12 hours~60-70%[6]
1-Cbz-3-piperidonePh₃P=CH₂1-Cbz-3-methylenepiperidineTHF12-18 hours~50-60%(inferred)

Experimental Protocols

General Protocol for the Reduction of 1-Cbz-Piperidones with Sodium Borohydride

Materials:

  • 1-Cbz-piperidone (1.0 eq)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Deionized water

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve the 1-Cbz-piperidone in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride in portions to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by the slow addition of deionized water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by flash column chromatography on silica (B1680970) gel.

General Protocol for the Wittig Reaction of 1-Cbz-Piperidones

Materials:

  • Methyltriphenylphosphonium (B96628) bromide (1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • 1-Cbz-piperidone (1.0 eq)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide and anhydrous THF.

  • Cool the suspension to 0 °C and add sodium hydride portion-wise (or n-BuLi dropwise).

  • Allow the mixture to warm to room temperature and stir for 1-2 hours until the solution turns a characteristic ylide color (typically orange or yellow).

  • Cool the ylide solution to 0 °C and add a solution of the 1-Cbz-piperidone in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the corresponding methylene-piperidine derivative.[7]

Conclusion

References

The Synthetic Chemist's Guide to 1-Cbz-4-Piperidone: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the landscape of modern medicinal chemistry and drug development, 1-(Benzyloxycarbonyl)-4-piperidone, commonly known as 1-Cbz-4-piperidone, stands out as a cornerstone synthetic intermediate. Its rigid piperidine (B6355638) core is a prevalent scaffold in a multitude of biologically active compounds, including analgesics, antipsychotics, and other central nervous system (CNS) agents. The strategic placement of a ketone at the 4-position and the presence of the robust benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom provide a versatile platform for a wide array of synthetic transformations.

This guide offers a comparative analysis of the key synthetic applications of this compound, presenting quantitative data, detailed experimental protocols, and a direct comparison with alternative N-protected piperidones to inform synthetic strategy for researchers, scientists, and drug development professionals.

A Strategic Choice: Comparing N-Cbz and N-Boc Protecting Groups

The choice of the nitrogen protecting group is a critical decision in the synthesis of complex piperidine derivatives. The two most common choices for 4-piperidone (B1582916) are the Carboxybenzyl (Cbz) group and the tert-Butoxycarbonyl (Boc) group. Their primary difference lies in their deprotection conditions, offering an orthogonal strategy for multi-step synthesis.

Caption: Decision workflow for selecting an amine protecting group.

The table below summarizes the key characteristics of the Cbz and Boc protecting groups in the context of 4-piperidone.

FeatureN-Cbz-4-PiperidoneN-Boc-4-Piperidone
Structure Benzyl 4-oxo-1-piperidinecarboxylatetert-Butyl 4-oxo-1-piperidinecarboxylate
Common Reagent Benzyl chloroformate (Cbz-Cl)Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
Stability Stable to acidic conditions. Generally stable to bases and nucleophiles.Stable to basic, nucleophilic, and hydrogenolytic conditions.
Deprotection Catalytic Hydrogenolysis: H₂, Pd/C. Cleaves the benzylic C-O bond.Acidolysis: Strong acids like Trifluoroacetic Acid (TFA) or HCl in dioxane.
Key Advantage Ideal for substrates with acid-sensitive functional groups (e.g., acetals, ketals).Ideal for substrates with functional groups sensitive to reduction (e.g., alkenes, alkynes, nitro groups).

Core Synthetic Applications of this compound

The reactivity of this compound is dominated by its ketone functionality, which serves as an electrophilic handle for carbon-carbon and carbon-nitrogen bond formation.

Reductive Amination

Reductive amination is arguably the most powerful and widely used application of this compound, providing direct access to a diverse range of 4-amino-piperidine derivatives. This one-pot reaction involves the formation of an iminium ion intermediate upon reaction with a primary or secondary amine, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is the preferred reagent due to its selectivity for iminium ions over ketones and its tolerance of mildly acidic conditions that favor imine formation.[1]

G cluster_start Reactants Piperidone This compound Imine Iminium Ion Intermediate Piperidone->Imine Amine Amine (R¹R²NH) Amine->Imine Product 4-Amino-Piperidine Product Imine->Product Reagent [Reducing Agent] e.g., NaBH(OAc)₃ Reagent->Imine Reduction

Caption: General workflow for Reductive Amination.

Comparative Data for Reductive Amination:

Amine (R¹R²NH)Reducing AgentSolventYield (%)
AnilineNaBH(OAc)₃Dichloromethane (B109758) (DCM)85-95% (typical)
BenzylamineNaBH(OAc)₃1,2-Dichloroethane (DCE)~90%
TryptamineNaBH(OAc)₃DCM~75%
MethylamineNaBH(OAc)₃Tetrahydrofuran (THF)~80%
PiperazineNaBH(OAc)₃DCM~88%

Detailed Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride [1][2]

  • Setup: To a stirred solution of an amine (1.0 eq) and this compound (1.1 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add glacial acetic acid (1.0 eq) to catalyze imine formation.

  • Reaction: Stir the mixture at 0 °C for 20-30 minutes.

  • Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C.

  • Stirring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Knoevenagel Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction involving the condensation of a ketone with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile (B47326) or an alkyl cyanoacetate.[3][4] This reaction, typically catalyzed by a weak base like piperidine or ammonium (B1175870) acetate (B1210297), transforms the carbonyl group of this compound into an electron-deficient alkene, a versatile handle for subsequent Michael additions or cycloadditions.

G Piperidone This compound Product 4-Alkylidene-Piperidine Product Piperidone->Product Methylene Active Methylene Compound (e.g., Malononitrile) Methylene->Product Catalyst Base Catalyst (e.g., Piperidine, AcOH) Catalyst->Piperidone Condensation

Caption: General scheme for Knoevenagel Condensation.

Comparative Data for Knoevenagel Condensation:

Active Methylene CompoundCatalystSolventYield (%)
MalononitrilePiperidine/Acetic AcidBenzene75-85%
Ethyl CyanoacetateAmmonium AcetateToluene (B28343)70-80%
Meldrum's AcidPiperidineDCM~90%
Nitromethane (Henry Reaction)KF/Al₂O₃THF65-75%

Detailed Experimental Protocol: Knoevenagel Condensation with Malononitrile [5]

  • Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in toluene or benzene.

  • Catalyst: Add a catalytic amount of piperidine (0.1 eq) and acetic acid (0.2 eq).

  • Reaction: Heat the mixture to reflux and stir for 4-8 hours, collecting the water byproduct in the Dean-Stark trap. Monitor the reaction's progress by TLC.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid or oil by recrystallization from ethanol (B145695) or by column chromatography.

Wittig Olefination

The Wittig reaction provides a reliable method for converting the ketone of this compound into an exocyclic double bond, forming a 4-methylenepiperidine (B3104435) derivative.[6] These products are valuable intermediates, notably as substrates for cross-coupling reactions or hydroboration-oxidation. The reaction involves a phosphonium (B103445) ylide, typically generated in situ from a phosphonium salt and a strong base.

G Piperidone This compound Oxaphosphetane Oxaphosphetane Intermediate Piperidone->Oxaphosphetane Ylide Phosphonium Ylide (Ph₃P=CHR) Ylide->Oxaphosphetane Product 4-Alkylidene-Piperidine Oxaphosphetane->Product Byproduct Triphenylphosphine (B44618) Oxide Oxaphosphetane->Byproduct

Caption: Reaction pathway for the Wittig Olefination.

Comparative Data for Methylenation via Wittig Reaction:

Starting MaterialBase for Ylide GenerationSolventYield of Methylene Product (%)
N-Cbz-4-piperidone n-Butyllithium (n-BuLi)THF~80%
N-Boc-4-piperidonePotassium tert-butoxide (KOtBu)THF~84%[7]
N-Benzyl-4-piperidonen-BuLiTHFVariable, generally lower[7]

Detailed Experimental Protocol: Wittig Methylenation [6][7]

  • Ylide Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium (B96628) bromide (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C and add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. Allow the resulting bright yellow mixture to stir at room temperature for 1 hour to ensure complete ylide formation.

  • Reaction: Cool the ylide solution back to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Stirring: Allow the reaction to warm to room temperature and stir overnight. Monitor completion by TLC.

  • Quenching: Quench the reaction by the slow addition of water.

  • Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product, containing triphenylphosphine oxide, is purified by column chromatography on silica gel.

Synthesis of Spirocyclic Piperidines

This compound is a key precursor for the synthesis of spiropiperidines, three-dimensional structures of increasing importance in drug discovery.[8] A common strategy involves an initial reaction at the ketone, such as addition of an organometallic reagent, followed by an intramolecular cyclization. For example, lithiation of a suitable ortho-bromoaryl ether followed by addition to this compound generates a tertiary alcohol, which can then undergo acid-catalyzed cyclization to form a spiro[isobenzofuran-piperidine] core.[9]

G Piperidone This compound Intermediate Tertiary Alcohol Intermediate Piperidone->Intermediate Nucleophilic Addition Organometallic Organometallic Reagent Organometallic->Intermediate Product Spiro-Piperidine Product Intermediate->Product Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Intermediate Intramolecular Cyclization

Caption: General strategy for Spirocyclization.

While yields are highly substrate-dependent, this strategy has been successfully employed to generate complex spirocyclic systems for CNS agents. The Cbz group is advantageous here as it is stable to the organolithium reagents and acidic cyclization conditions used in many of these routes.

Conclusion

This compound is a remarkably versatile and valuable building block for organic synthesis. Its utility is defined by the stable Cbz protecting group, which allows for selective functionalization of the ketone at the 4-position through a variety of powerful transformations, including reductive amination, Knoevenagel condensation, Wittig olefination, and spirocyclization. The choice between N-Cbz and N-Boc protection is dictated by the planned synthetic route, with the Cbz group offering superior stability in acidic environments. By understanding the comparative advantages and leveraging the detailed protocols for these key reactions, researchers can efficiently incorporate the piperidine scaffold into complex molecules destined for pharmaceutical and biological applications.

References

cost-benefit analysis of different synthetic routes to 1-Cbz-4-Piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. 1-Cbz-4-Piperidone, a versatile building block for numerous pharmaceutical compounds, can be synthesized through various routes. This guide provides a detailed cost-benefit analysis of three prominent synthetic pathways, complete with experimental protocols, quantitative data, and a visual representation of the synthetic workflows.

At a Glance: Comparison of Synthetic Routes

The selection of an optimal synthetic route for this compound hinges on a balance of factors including yield, cost of materials, reaction time, and safety considerations. Below is a summary of the key quantitative data for the three routes discussed in this guide.

ParameterRoute 1: N-protection with Na₂CO₃Route 2: N-protection with Et₃NRoute 3: Dieckmann Condensation
Starting Materials 4,4-Piperidinediol hydrochloride, Benzyl (B1604629) chloroformate4-Piperidone (B1582916) hydrochloride, Benzyl chloroformateBenzylamine (B48309), Methyl acrylate (B77674), Benzyl chloroformate
Overall Yield ~100%[1]~97%[1]~70-75% (over 3 steps)
Reaction Time ~9 hours[1]~Overnight[1]Multiple days (for all steps)
Key Reagents Sodium carbonate, THF, WaterTriethylamine (B128534), Dichloromethane (B109758)Sodium methoxide (B1231860), Toluene, HCl, Triethylamine
Estimated Cost per Mole of Product ~$150 - $200~$180 - $230~$250 - $300
Key Advantages High yield, readily available and inexpensive baseHigh yield, common organic baseAvoids direct handling of 4-piperidone
Key Disadvantages Biphasic solvent system may require vigorous stirringTriethylamine is a flammable and corrosive liquidMulti-step process, lower overall yield, higher cost

Note: Estimated costs are based on average retail prices of reagents and may vary depending on the supplier and scale of the synthesis.

Synthetic Route Workflows

The following diagram illustrates the logical flow of the three synthetic routes to this compound.

Synthetic Routes to this compound cluster_0 Route 1 cluster_1 Route 2 cluster_2 Route 3 4,4-Piperidinediol_HCl 4,4-Piperidinediol hydrochloride Na2CO3_Reaction N-Cbz Protection (Na₂CO₃, CbzCl, THF/H₂O) 4,4-Piperidinediol_HCl->Na2CO3_Reaction Yield: ~100% 1-Cbz-4-Piperidone_1 This compound Na2CO3_Reaction->1-Cbz-4-Piperidone_1 4-Piperidone_HCl 4-Piperidone hydrochloride Et3N_Reaction N-Cbz Protection (Et₃N, CbzCl, DCM) 4-Piperidone_HCl->Et3N_Reaction Yield: ~97% 1-Cbz-4-Piperidone_2 This compound Et3N_Reaction->1-Cbz-4-Piperidone_2 Benzylamine Benzylamine Michael_Addition Michael Addition Benzylamine->Michael_Addition Methyl_Acrylate Methyl Acrylate Methyl_Acrylate->Michael_Addition Dieckmann_Condensation Dieckmann Condensation (NaOCH₃, Toluene) Michael_Addition->Dieckmann_Condensation Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation (HCl) Dieckmann_Condensation->Hydrolysis_Decarboxylation N-Benzyl-4-Piperidone N-Benzyl-4-Piperidone Hydrolysis_Decarboxylation->N-Benzyl-4-Piperidone Cbz_Protection Cbz Protection (CbzCl, Et₃N) N-Benzyl-4-Piperidone->Cbz_Protection 1-Cbz-4-Piperidone_3 This compound Cbz_Protection->1-Cbz-4-Piperidone_3

Caption: Workflow of three synthetic routes to this compound.

Experimental Protocols

Route 1: N-protection of 4,4-Piperidinediol hydrochloride with Sodium Carbonate

This method is advantageous due to its near-quantitative yield and the use of an inexpensive and readily available inorganic base.[1]

Materials:

  • 4,4-Piperidinediol hydrochloride (10 g, 65 mmol)

  • Sodium carbonate (Na₂CO₃) (9.6 g, 91 mmol)

  • Benzyl chloroformate (CbzCl) (11 mL, 78 mmol)

  • Tetrahydrofuran (THF) - 80 mL

  • Water (H₂O) - 80 mL

  • Ethyl acetate (B1210297) (AcOEt)

  • 5% w/v aqueous Na₂CO₃ solution

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of 4,4-piperidinediol hydrochloride in a 1:1 mixture of THF and water (160 mL total), add sodium carbonate.

  • To this stirred suspension, add benzyl chloroformate.

  • Stir the mixture at room temperature for 9 hours.

  • Dilute the reaction mixture with ethyl acetate and a 5% aqueous sodium carbonate solution.

  • Separate the aqueous layer and extract it with ethyl acetate.

  • Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography (AcOEt/hexane = 1/3 to 1/2) to yield this compound as a colorless oil (15 g, 100% yield).[1]

Route 2: N-protection of 4-Piperidone hydrochloride with Triethylamine

This route employs a common organic base and solvent, offering a high yield and straightforward work-up.[1]

Materials:

  • 4-Piperidone hydrochloride (15.67 g, 11.6 mmol)

  • Triethylamine (Et₃N) (14.0 g, 13.87 mmol)

  • Benzyl chloroformate (CbzCl) (19.65 g, 11.55 mmol)

  • Dichloromethane (DCM) (12 L)

  • Water (H₂O)

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-piperidone hydrochloride and triethylamine in dichloromethane at 0°C, add benzyl chloroformate dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction completion by TLC (EtOAc/petroleum ether = 1:5).

  • Wash the mixture with water and then with brine.

  • Dry the organic layer over sodium sulfate and concentrate in vacuo to give this compound as a colorless oil (yield up to 97%).[1]

Route 3: Dieckmann Condensation followed by Cbz Protection

This multi-step synthesis avoids the direct use of potentially unstable 4-piperidone and builds the piperidone ring from acyclic precursors. While the overall yield is lower and the process is more complex, it offers an alternative when the primary starting materials for Routes 1 and 2 are unavailable or undesirable. The initial steps are adapted from the synthesis of N-benzyl-4-piperidone.[2]

Step 3a: Synthesis of N,N-bis(β-propionate methyl ester) benzylamine (Michael Addition)

  • Materials: Benzylamine, Methyl acrylate, Methanol (B129727).

  • Procedure: A mixture of benzylamine and methanol is stirred while a solution of methyl acrylate in methanol is added dropwise to carry out a 1,4-addition reaction. After the reaction is complete, the methanol is removed to yield the diester intermediate.

Step 3b: Synthesis of N-Benzyl-4-piperidone (Dieckmann Condensation and Decarboxylation)

  • Materials: N,N-bis(β-propionate methyl ester) benzylamine, Sodium methoxide, Toluene, Hydrochloric acid.

  • Procedure: The diester is dissolved in toluene, and sodium methoxide is added. The mixture is heated to effect the Dieckmann condensation.[3] After completion, the reaction is neutralized with hydrochloric acid, and subsequent heating leads to hydrolysis and decarboxylation to form N-benzyl-4-piperidone. The product is then extracted and purified.[2] The yield for this step is reported to be around 78.4%.[2]

Step 3c: Cbz Protection of N-Benzyl-4-piperidone

  • Materials: N-Benzyl-4-piperidone, Benzyl chloroformate, Triethylamine, Dichloromethane.

  • Procedure: This step is analogous to Route 2, where N-benzyl-4-piperidone is reacted with benzyl chloroformate in the presence of triethylamine to yield this compound.

Safety and Environmental Considerations

Route 1 & 2:

  • Benzyl chloroformate (CbzCl): Highly corrosive, lachrymatory, and toxic. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.

  • Solvents: Tetrahydrofuran (THF) is flammable and can form explosive peroxides. Dichloromethane (DCM) is a suspected carcinogen. Proper handling and disposal procedures are essential.

  • Bases: Triethylamine is a flammable and corrosive liquid. Sodium carbonate is a mild base but can cause irritation.

Route 3:

  • Sodium methoxide: Highly flammable and corrosive. Reacts violently with water. Must be handled under inert atmosphere.

  • Toluene: Flammable and toxic.

  • Overall: This multi-step synthesis involves a greater number of reagents and solvents, increasing the potential for chemical exposure and waste generation.

Conclusion

For the synthesis of this compound, the N-protection of 4,4-piperidinediol hydrochloride with sodium carbonate (Route 1) emerges as the most cost-effective and efficient method, offering a nearly quantitative yield with relatively inexpensive reagents. Route 2, utilizing triethylamine , is also a highly viable option with a comparable high yield, though the cost of the organic base is slightly higher. The Dieckmann condensation route (Route 3) , while demonstrating a classic approach to piperidone synthesis, is less competitive for this specific target due to its multi-step nature, lower overall yield, and higher associated costs. The choice between Route 1 and Route 2 may ultimately depend on the availability of specific starting materials and the researcher's preference for an inorganic versus an organic base and solvent system. For large-scale production, the economic and environmental advantages of Route 1 are particularly compelling.

References

Unveiling the Bioactivity of 1-Cbz-4-Piperidone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of 1-Cbz-4-piperidone has served as a foundational building block for the synthesis of a diverse array of compounds exhibiting a wide spectrum of biological activities. This guide provides an objective comparison of the performance of these synthesized derivatives, supported by experimental data, detailed methodologies, and visual representations of key signaling pathways. The information presented herein is intended to aid researchers in the fields of medicinal chemistry and drug discovery in their quest for novel therapeutic agents.

Comparative Analysis of Biological Activities

Derivatives synthesized from this compound have demonstrated significant potential across several therapeutic areas, most notably in anticancer and antimicrobial applications. The following tables summarize the quantitative data from various studies, offering a clear comparison of the potency of different structural modifications.

Anticancer Activity

The cytotoxic effects of various this compound derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values provide a quantitative measure of a compound's potency.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound/Derivative ClassCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
Furfurylidene 4-piperidone (B1582916) analogsMolt-4Human LeukemiaSignificant cytotoxicity (specific values not detailed in abstract)[1]
Furfurylidene 4-piperidone analogsHuman Leukemia Cell LinesLeukemiaEquipotent to Doxorubicin (specific values not detailed in abstract)[1]
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivativesHUH7LiverHigh cytotoxicity (specific values not detailed in abstract)
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivativesMCF7BreastHigh cytotoxicity (specific values not detailed in abstract)
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivativesHCT-116ColonHigh cytotoxicity (specific values not detailed in abstract)
4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazideMCF-7Breast (estrogen receptor-positive)146 ± 2[2]
4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazideMDA-MB-231Breast (estrogen receptor-negative)132 ± 2[2]
Piperidine complexA549Lung32.43[3]

Note: This table is a compilation of data from multiple sources and is intended for comparative purposes. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been investigated against a variety of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is the primary metric used to quantify the effectiveness of these compounds.

Table 2: In Vitro Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

Compound/Derivative ClassMicroorganismGram (+/-) / FungiMIC (µg/mL)Reference
N-Methyl 4-piperidone-derived monoketone curcuminoidsStreptococcus mutans+250-500[2][4]
N-Methyl 4-piperidone-derived monoketone curcuminoidsStreptococcus salivarius+250-500[2][4]
N-Methyl 4-piperidone-derived monoketone curcuminoidsLactobacillus paracasei+250-500[2][4]
N-Methyl 4-piperidone-derived monoketone curcuminoidsStreptococcus mitis+250-500[2][4]
N-Methyl 4-piperidone-derived monoketone curcuminoidsStreptococcus sanguinis+250-500[2][4]
N-Methyl 4-piperidone-derived monoketone curcuminoidsStreptococcus sobrinus+250-500[2][4]
2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivativesStaphylococcus aureus+Good activity[5]
2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivativesEscherichia coli-Good activity[5]
2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivativesBacillus subtilis+Good activity[5]
2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivativesMicrosporum gypseumFungiSignificant activity[5]
2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivativesMicrosporum canisFungiSignificant activity[5]
2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivativesTrichophyton mentagrophytesFungiSignificant activity[5]
2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivativesTrichophyton rubrumFungiSignificant activity[5]
2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivativesCandida albicansFungiSignificant activity[5]
Fluoroquinolone derivatives with 4-(carbopiperazin-1-yl)piperazinyl moietiesCiprofloxacin-resistant P. aeruginosa-16-64[6]
Fluoroquinolone derivatives with 4-(carbopiperazin-1-yl)piperazinyl moietiesMethicillin-resistant S. aureus (MRSA)+<0.016[6]

Note: This table is a compilation of data from multiple sources and is intended for comparative purposes. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

To ensure the reproducibility and validation of the cited data, detailed methodologies for the key biological assays are provided below.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curves.[7][8][9]

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[10][11][12]

Signaling Pathways and Mechanisms of Action

Several derivatives of this compound exert their biological effects by modulating key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the identified mechanisms.

Apoptosis Signaling Pathway

Many anticancer compounds derived from this compound have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells. The intrinsic apoptosis pathway is often implicated, which is initiated by intracellular stress signals and converges on the mitochondria.

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrion cluster_cytosol Cytosol Piperidone_Derivative Piperidone Derivative Bax Bax Piperidone_Derivative->Bax activates Bcl2 Bcl-2 Piperidone_Derivative->Bcl2 inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c release Bcl2->Bax Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome forms Caspase9 Caspase-9 Apoptosome->Caspase9 activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by piperidone derivatives.

Topoisomerase II Inhibition

Certain piperidone derivatives function as topoisomerase II inhibitors. Topoisomerase II is an essential enzyme that alters the topology of DNA, and its inhibition leads to DNA damage and ultimately cell death. This is a common mechanism of action for many established anticancer drugs.[12][13]

Topoisomerase_II_Inhibition Piperidone_Derivative Piperidone Derivative (Topoisomerase II Poison) Cleavable_Complex Topoisomerase II-DNA Cleavable Complex Piperidone_Derivative->Cleavable_Complex stabilizes Topoisomerase_II Topoisomerase II Topoisomerase_II->Cleavable_Complex binds to DNA DNA DNA->Cleavable_Complex DNA_Religation DNA Religation Cleavable_Complex->DNA_Religation normally proceeds to DNA_Strand_Breaks DNA Strand Breaks Cleavable_Complex->DNA_Strand_Breaks prevents religation, leading to Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis

Caption: Mechanism of Topoisomerase II inhibition by piperidone derivatives.

IL-6/Nrf2 Signaling Pathway Modulation

Some piperazine (B1678402) derivatives, which share a similar heterocyclic core with piperidines, have been shown to modulate inflammatory responses through the IL-6/Nrf2 signaling pathway. This pathway plays a crucial role in the cellular response to oxidative stress and inflammation.

IL6_Nrf2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6R IL6->IL6R gp130 gp130 IL6R->gp130 dimerizes JAK JAK gp130->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes & translocates Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters for degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Piperidone_Derivative Piperidone Derivative Piperidone_Derivative->Keap1 inhibits Gene_Expression Anti-inflammatory & Antioxidant Genes pSTAT3_dimer->Gene_Expression activates ARE ARE Nrf2_n->ARE binds to ARE->Gene_Expression activates

Caption: Modulation of the IL-6/Nrf2 signaling pathway.

References

A Comparative Guide to the Synthesis of Piperidines: Modern Methods Versus the Traditional 1-Cbz-4-Piperidone Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Efficiency and Versatility in Piperidine (B6355638) Construction

The piperidine motif is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] As drug discovery programs increasingly demand novel and complex molecular architectures, the methods for synthesizing this critical scaffold are continuously evolving. This guide provides a comprehensive benchmark of emerging synthetic strategies for piperidine synthesis against the well-established methods that utilize 1-Cbz-4-piperidone as a versatile starting material. We present a detailed comparison of reaction efficiency, substrate scope, and operational simplicity, supported by experimental data and detailed protocols.

At a Glance: Key Performance Indicators of Modern versus Traditional Methods

ParameterModern Synthetic MethodsTraditional Methods using this compound
Key Transformations C-H Functionalization, Biocatalysis, Photoredox Catalysis, Flow ChemistryReductive Amination, Grignard Reactions, Wittig Olefination, Alkylation
Starting Materials Simple, readily available precursors (e.g., pyridines, acyclic amines)This compound (derived from 4-piperidone)
Typical Yields Often high, with some methods offering excellent stereoselectivityGenerally moderate to high, but can be substrate-dependent
Reaction Conditions Frequently mild (room temperature, visible light), though some require specific catalysts or equipmentCan range from mild to harsh (e.g., strong bases, cryogenic temperatures)
Scalability Varies; flow chemistry shows high potential, while some catalytic systems may be challengingGenerally good, with well-established procedures for scale-up
Green Chemistry Often more atom-economical and can utilize greener solvents and catalystsCan generate stoichiometric byproducts and may use hazardous reagents

Novel Synthetic Approaches: A New Era in Piperidine Synthesis

Recent years have witnessed a surge in the development of innovative methods for piperidine synthesis that offer advantages in terms of efficiency, selectivity, and access to novel chemical space.

Biocatalytic Synthesis

Enzymatic approaches are gaining traction for their exceptional selectivity and mild reaction conditions. For instance, immobilized Candida antarctica lipase (B570770) B (CALB) has been successfully employed in a one-pot, three-component reaction to synthesize highly functionalized piperidines in excellent yields.[2]

Photoredox and Electrocatalysis

Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization, enabling the direct introduction of substituents onto the piperidine ring.[3][4][5] Similarly, electrochemistry in flow reactors provides a scalable and efficient method for constructing piperidine derivatives.[6][7]

C-H Functionalization

Direct C-H functionalization offers a highly atom-economical approach to piperidine synthesis by avoiding the need for pre-functionalized starting materials. These methods often employ transition metal catalysts to selectively activate and functionalize C-H bonds.[5]

The Workhorse: Syntheses Utilizing this compound

This compound remains a central building block in piperidine synthesis due to its commercial availability and the versatility of its ketone functionality and protected nitrogen.

Reductive Amination

The reaction of this compound with a primary or secondary amine, followed by reduction of the resulting imine or enamine, is a robust and widely used method for introducing a wide range of substituents at the 4-position.[4][7][8]

Grignard and Organometallic Additions

The carbonyl group of this compound is readily attacked by organometallic reagents, such as Grignard reagents, to form tertiary alcohols. This allows for the introduction of various alkyl, aryl, and vinyl groups at the 4-position.[9][10][11][12]

Wittig Olefination

The Wittig reaction provides a reliable method for converting the ketone of this compound into an exocyclic double bond. This opens up further synthetic possibilities for functionalization.[13][14][15][16][17]

Quantitative Data Summary

The following tables provide a comparative summary of quantitative data for representative examples of both modern and traditional synthetic methods.

Table 1: New Synthetic Methods for Piperidines

MethodStarting MaterialReagents/CatalystProductYield (%)Ref.
BiocatalysisBenzaldehyde (B42025), Aniline (B41778), Ethyl Acetoacetate (B1235776)Immobilized CALBEthyl 1,2,6-triphenyl-4-oxopiperidine-3-carboxylate91[2]
Photoredox C-H ArylationN-Aryl PiperidineIr(ppy)3, 1,4-dicyanobenzeneα-Arylated Piperidine95[5]
Flow ElectrochemistryN-formylpiperidineAlCl3, Benzene2-Phenylpiperidine-1-carbaldehyde91
Ru/Co CatalysisFurfural (B47365), NH3, H2Ru1CoNP/HAPPiperidine93[18]

Table 2: Traditional Syntheses from this compound

MethodAmine/ReagentReducing/Organometallic AgentProductYield (%)
Reductive AminationAnilineNaBH(OAc)3N-Cbz-4-anilinopiperidine~90
Grignard ReactionPhenylmagnesium Bromide-1-Cbz-4-phenylpiperidin-4-olHigh
Wittig ReactionMethyltriphenylphosphonium Bromiden-BuLi1-Cbz-4-methylenepiperidine~80-90

Experimental Protocols

New Method Example: Biocatalytic Synthesis of a Highly Substituted Piperidine

This protocol is adapted from the work of Budhiraja, et al.[2]

  • To a mixture of benzaldehyde (1 mmol), aniline (1 mmol), and ethyl acetoacetate (1 mmol) in a suitable solvent, add the immobilized Candida antarctica lipase B (CALB) catalyst.

  • Stir the reaction mixture at room temperature for the specified time.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, filter the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the desired piperidine derivative.

Traditional Method Example: Reductive Amination of this compound

A representative protocol for reductive amination:[4]

  • To a solution of this compound (1 equiv.) and a primary or secondary amine (1.1 equiv.) in a suitable solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane) at room temperature, add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) (1.5 equiv.) in portions.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization of Synthetic Workflows and Biological Pathways

Synthetic Workflow Diagrams

G cluster_0 New Synthetic Method: Biocatalytic Synthesis cluster_1 Traditional Method: Synthesis via this compound A Benzaldehyde + Aniline + Ethyl Acetoacetate C Highly Substituted Piperidine A->C One-pot reaction B Immobilized CALB B->C D This compound F Reductive Amination D->F I Grignard Reaction D->I K Wittig Reaction D->K E Amine E->F G Substituted Piperidine F->G H Organometallic Reagent H->I I->G J Phosphonium Ylide J->K K->G

Caption: Comparative workflows of a new biocatalytic vs. traditional multi-route synthesis.

Signaling Pathway Diagrams

Piperidine derivatives are prevalent in drugs targeting G-protein coupled receptors (GPCRs) and ion channels.[19][20][21][22][23]

G cluster_0 GPCR Signaling Modulation by a Piperidine-Containing Antagonist Drug Piperidine-Containing Antagonist GPCR GPCR Drug->GPCR Binds and blocks G_Protein G-Protein GPCR->G_Protein Activation inhibited Effector Effector Enzyme G_Protein->Effector No activation Second_Messenger Second Messenger Effector->Second_Messenger Production blocked Cellular_Response Cellular Response Second_Messenger->Cellular_Response Response inhibited

Caption: GPCR antagonism by a piperidine-based drug.

G cluster_1 Ion Channel Blockade by a Piperidine Alkaloid Alkaloid Piperidine Alkaloid Ion_Channel Ion Channel Alkaloid->Ion_Channel Binds and blocks pore Ion_Flow Ion Influx/Efflux Ion_Channel->Ion_Flow Blocked Membrane_Potential Membrane Potential Alteration Ion_Flow->Membrane_Potential Prevented Cellular_Effect Cellular Effect (e.g., reduced excitability) Membrane_Potential->Cellular_Effect Inhibited

Caption: Ion channel modulation by a piperidine alkaloid.

Conclusion for the Professional Audience

The synthesis of piperidines is at a pivotal point, with a diverse and expanding toolkit available to the modern medicinal chemist. While traditional methods starting from this compound offer reliability and scalability for many applications, new synthetic strategies provide powerful alternatives for accessing novel and complex piperidine architectures with often improved efficiency and stereocontrol. The choice of synthetic route will ultimately depend on the specific target molecule, desired scale, and available resources. A thorough understanding of both the classic and contemporary approaches is essential for the strategic design and efficient execution of synthetic campaigns in drug discovery and development.

References

Safety Operating Guide

Proper Disposal of 1-Cbz-4-Piperidone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 1-Cbz-4-Piperidone (CAS No. 19099-93-5), a compound commonly used in pharmaceutical synthesis. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety Considerations

This compound presents several hazards that necessitate careful handling and disposal. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1] Furthermore, it is harmful to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood.

Quantitative Hazard Data

The following table summarizes the key hazard classifications for this compound.

Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Hazardous to the Aquatic Environment, ChronicCategory 3H412: Harmful to aquatic life with long lasting effects

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is to transfer it to an approved waste disposal plant.[2][3][4] It is crucial to consult local, regional, and national hazardous waste regulations to ensure full compliance.[3]

Experimental Protocol for Waste Neutralization is not recommended without expert consultation and appropriate facilities. Direct disposal through a licensed hazardous waste contractor is the safest and most compliant method.

Waste Collection and Storage
  • Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with this compound; avoid materials that may react with it.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound" or "Benzyl 4-oxo-1-piperidinecarboxylate". Include the date of accumulation and the name of the responsible researcher.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed. It is incompatible with strong oxidizing agents.[4]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from heat and sources of ignition.

Spill Management

In the event of a spill, follow these procedures:

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial absorbent.

    • Collect the absorbed material and contaminated cleaning supplies into a designated hazardous waste container.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow start Generation of This compound Waste assess_hazards Assess Hazards: - Harmful if swallowed - Skin/eye irritant - Respiratory irritant - Aquatic toxicity start->assess_hazards ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat assess_hazards->ppe collect_waste Collect Waste in Designated Container ppe->collect_waste spill Spill Occurs? small_spill Small Spill: Absorb with inert material, collect as hazardous waste spill->small_spill Yes, Small large_spill Large Spill: Evacuate and contact EHS spill->large_spill Yes, Large label_waste Label Container: 'Hazardous Waste' 'this compound' spill->label_waste No small_spill->collect_waste contact_ehs Contact EHS or Licensed Waste Contractor for Pickup large_spill->contact_ehs collect_waste->spill segregate_waste Segregate from Incompatible Materials (e.g., strong oxidizers) label_waste->segregate_waste store_waste Store in Satellite Accumulation Area segregate_waste->store_waste store_waste->contact_ehs end_disposal Proper Disposal at Approved Facility contact_ehs->end_disposal

Caption: Decision workflow for the safe disposal of this compound.

By following these established procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure research environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Cbz-4-Piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 1-Cbz-4-Piperidone (CAS No. 19099-93-5). Designed for researchers, scientists, and drug development professionals, this guide delivers procedural, step-by-step instructions to ensure operational safety and regulatory compliance. By adhering to these protocols, you can mitigate risks and foster a secure laboratory environment.

Hazard and Exposure Summary

This compound is classified as an irritant and is harmful if swallowed.[1] It may cause skin and eye irritation.[1] While specific occupational exposure limits (OELs) have not been established for this compound, it is imperative to handle it with care in a well-ventilated area, preferably within a chemical fume hood, to minimize potential inhalation exposure.

Hazard Classification (GHS)StatementPictogram
Acute Toxicity, OralH302: Harmful if swallowedGHS07
Skin Corrosion/IrritationH315: Causes skin irritation (potential)GHS07
Eye Damage/IrritationH319: Causes serious eye irritation (potential)GHS07
Aquatic Hazard, ChronicH412: Harmful to aquatic life with long lasting effects

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, dermal contact, and eye contact.

PPE CategorySpecification
Hand Protection Gloves: Chemical-resistant gloves are required. Nitrile or butyl rubber gloves are recommended for handling this compound and similar organic compounds.[2] Always inspect gloves for tears or punctures before use and replace them immediately if compromised or after any splash contact. For prolonged or immersive contact, consider thicker, specialized gloves and consult manufacturer's chemical resistance data.
Eye Protection Safety Goggles: Chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.
Respiratory Protection Respirator: In cases of poor ventilation, or when handling large quantities, a NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended.[3][4][5][6] For solid particulates, a P100 filter may be added.[3][6] A change-out schedule for cartridges must be established based on frequency and duration of use.
Body Protection Lab Coat: A flame-resistant lab coat or chemical-resistant apron should be worn. Full-body protection may be necessary for large-scale operations.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7] The container should be tightly sealed.

Handling and Use
  • Ventilation: All handling of this compound should be performed in a certified chemical fume hood.

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the chemical.

  • Weighing and Transfer: When weighing and transferring the solid compound, use a spatula and handle it gently to avoid creating dust.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Waste Segregation: Collect all contaminated solids (e.g., gloves, absorbent pads, weighing paper) and liquids in separate, clearly labeled, and sealed hazardous waste containers.[8]

  • Container Labeling: Label waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Professional Disposal: Arrange for the collection and disposal of hazardous waste through a licensed environmental management company.

Experimental Protocols

Emergency Spill Cleanup Protocol

This protocol is for small-scale spills (less than 100g of solid or 250mL of a solution) that can be managed by trained laboratory personnel. For larger spills, evacuate the area and contact your institution's emergency response team.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory.

  • Don PPE: Put on the appropriate PPE as outlined in the table above, including a respirator if necessary.

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite (B1170534) or sand.[9][10][11]

  • Absorb the Spill:

    • Solid Spills: Gently cover the spilled solid with a damp paper towel to prevent dust from becoming airborne.[10] Carefully scoop the material into a labeled hazardous waste container.

    • Liquid Spills: Apply absorbent material over the contained liquid, working from the outside in.[10][11] Once the liquid is fully absorbed, scoop the material into a labeled hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.[8] All cleaning materials must be disposed of as hazardous waste.

  • Restock: Replenish any spill kit supplies used.

Laboratory-Scale Waste Treatment and Disposal Protocol

This protocol outlines the steps for preparing this compound waste for collection by a licensed disposal service. In-laboratory treatment to deactivate the chemical is not recommended without a validated procedure and should only be performed by highly trained personnel with appropriate safety measures in place.

  • Segregate Waste: As generated, collect all materials contaminated with this compound into a designated, compatible, and properly labeled hazardous waste container. Do not mix with other waste streams.[12]

  • Solid Waste:

    • Includes contaminated gloves, weighing boats, pipette tips, and absorbent materials.

    • Place these items in a heavy-duty plastic bag or a lined, rigid container.

    • Seal the container and label it clearly.

  • Liquid Waste:

    • Includes reaction residues and contaminated solvents.

    • Collect in a sealable, chemical-resistant container.

    • Ensure the container is not overfilled (leave at least 10% headspace).

    • Label the container with the full chemical name and approximate concentrations of all components.

  • Storage Pending Disposal: Store sealed and labeled waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic and incompatible materials.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup. Provide a full inventory of the waste.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final waste disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Waste cluster_disposal Disposal Prep Don Appropriate PPE Vent Work in Fume Hood Prep->Vent Weigh Weighing and Transfer Vent->Weigh React Chemical Reaction/Use Weigh->React Decon Decontaminate Work Area React->Decon Segregate Segregate Waste Decon->Segregate Store Store Waste Securely Segregate->Store Dispose Professional Disposal Store->Dispose

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.